DBCO-Tetraacetyl mannosamine
Description
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Propriétés
Formule moléculaire |
C33H34N2O11 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S,6S)-3,4,6-triacetyloxy-5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H34N2O11/c1-19(36)42-18-27-31(43-20(2)37)32(44-21(3)38)30(33(46-27)45-22(4)39)34-28(40)15-16-29(41)35-17-25-11-6-5-9-23(25)13-14-24-10-7-8-12-26(24)35/h5-12,27,30-33H,15-18H2,1-4H3,(H,34,40)/t27-,30+,31-,32-,33-/m1/s1 |
Clé InChI |
WNPGGKASRDAXSQ-ZDEBIFGYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-Tetraacetyl Mannosamine for Advanced Glycoengineering
This guide provides a comprehensive technical overview of DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManN-DBCO), a key reagent in metabolic glycoengineering and bioorthogonal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, experimental protocols, and applications, with a focus on quantitative data and workflow visualization.
Introduction
DBCO-Tetraacetyl mannosamine is a chemically modified monosaccharide that enables the introduction of a dibenzocyclooctyne (DBCO) functional group onto the surface of living cells.[1] This is achieved through metabolic glycoengineering, where the cell's own biosynthetic machinery processes this unnatural sugar analog and incorporates it into sialoglycans, which are prominently displayed on the cell surface.[2]
The key feature of this compound is the DBCO moiety, a strained alkyne. This group allows for a highly specific and efficient bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[] In this reaction, the DBCO group covalently bonds with an azide-functionalized molecule to form a stable triazole linkage.[] This process is biocompatible, proceeding readily in aqueous environments under physiological conditions without the need for a toxic copper catalyst.[]
Alternatively, a more common two-step approach involves metabolically labeling cells with an azide-modified mannosamine derivative, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The resulting azide (B81097) groups on the cell surface are then targeted with a DBCO-functionalized probe (e.g., a fluorescent dye or a therapeutic agent).[4] The principles and applications of both approaches are largely analogous.
This technology has wide-ranging applications, including:
-
Cellular and in vivo imaging: Tracking the fate of labeled cells.[5]
-
Analysis of glycosylation: Studying changes in glycan patterns in disease states.
-
Targeted drug delivery: Directing therapeutics to specific cell populations.
-
Immune cell interaction studies: Investigating the role of glycans in immune recognition.
Chemical and Physical Properties
The successful application of this compound requires an understanding of its key chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₃₄N₂O₁₁ | |
| Molecular Weight | 634.63 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C, protect from light | |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [] |
| Bioorthogonal Partner | Azide (-N₃) | [] |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [] |
Metabolic Incorporation and Bioorthogonal Reaction
This compound is designed to hijack the cell's natural sialic acid biosynthesis pathway. Once the acetyl groups are removed by cellular esterases, the modified mannosamine derivative enters the pathway and is ultimately incorporated into cell surface sialoglycans as a DBCO-modified sialic acid.
Caption: Modified Sialic Acid Biosynthesis Pathway.
Experimental Protocols
The following protocols are based on the more extensively documented two-step metabolic labeling approach. The principles are directly applicable to the one-step method using this compound, though optimization of concentrations and incubation times would be necessary.
General Experimental Workflow
The overall process involves two main stages: metabolic labeling of the cells with an azide-modified sugar, followed by the bioorthogonal reaction with a DBCO-functionalized probe.
Caption: General Experimental Workflow.
Protocol 1: Metabolic Labeling of Adherent Cells (e.g., HeLa, A549)
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-functionalized probe (e.g., AF488-DBCO)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture vessels (e.g., multi-well plates, glass-bottom dishes)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM.[4]
-
Incubate cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).[4] The optimal concentration and incubation time should be determined for each cell line to maximize labeling while minimizing potential cytotoxicity.[6]
-
-
Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[4]
-
DBCO Labeling Reaction:
-
Final Washing: Wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound DBCO-probe.
-
Analysis: Proceed with downstream analysis such as fluorescence microscopy or flow cytometry.
Protocol 2: Metabolic Labeling of Non-Adherent Cells (e.g., Jurkat)
Materials:
-
Suspension cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-functionalized probe (e.g., AF488-DBCO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
Procedure:
-
Metabolic Labeling: Culture suspension cells in complete medium containing 25-50 µM Ac4ManNAz for 48 hours.
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
DBCO Labeling Reaction:
-
Resuspend the cells in serum-free medium containing 10-20 µM of the DBCO-probe.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Final Washing: Centrifuge the cells and wash the pellet three times with cold PBS.
-
Analysis: Resuspend the cells in FACS buffer for flow cytometry analysis or in a small volume of PBS for microscopy.
Quantitative Data
The efficiency and potential physiological impact of metabolic glycoengineering are critical considerations. The following tables summarize key quantitative parameters.
Table 1: Recommended Concentrations and Incubation Times for Two-Step Labeling
| Parameter | Concentration Range | Incubation Time | Notes | Reference(s) |
| Ac4ManNAz (Metabolic Labeling) | 10-50 µM | 1-3 days | Optimal concentration is cell-type dependent. Higher concentrations (>50 µM) may affect cell proliferation and physiology. | [4][6] |
| DBCO-Probe (Labeling Reaction) | 10-20 µM | 30-60 minutes | Higher concentrations or longer incubation times may increase background fluorescence. | [4] |
Table 2: Observed Physiological Effects of Ac4ManNAz on A549 Cells
| Ac4ManNAz Concentration | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Effect on Glycolytic Flux | Notes | Reference(s) |
| 10 µM | Minimal effect | Minimal effect | Minimal effect | Sufficient labeling for cell tracking with the least physiological impact. | [6] |
| 50 µM | Decreased | Decreased | Reduced | Recommended in some protocols for highest labeling, but can alter cellular functions. | [6] |
Table 3: Reaction Kinetics of SPAAC
| Reactants | Second-Order Rate Constant (k₂) | Notes | Reference(s) |
| DBCO and aliphatic azides | ~0.1 M⁻¹s⁻¹ | Reaction kinetics are generally fast under physiological conditions. | |
| DBCO and aromatic azides | Slower than with aliphatic azides | ||
| endo-BCN and aromatic azides | Can be significantly faster than DBCO | BCN is another strained alkyne used in copper-free click chemistry. |
Downstream Biological Effects and Signaling
The introduction of unnatural sugars into cell surface glycans can have biological consequences beyond simply serving as a chemical handle. These alterations can influence cellular signaling and interactions.
-
Changes in N-linked Glycan Structure: GNE deficiency, which alters the sialic acid biosynthesis pathway, has been shown to lead to increased branching and extension of poly-N-acetyllactosamine in N-linked glycans.[7] This suggests that manipulating this pathway with molecules like this compound could have similar effects on glycan architecture.
-
Altered Lectin Binding: The changes in glycan structure can, in turn, affect interactions with glycan-binding proteins (lectins). For instance, GNE-deficient cells with altered N-linked glycans exhibit enhanced binding to galectin-1.[7] This indicates that metabolic glycoengineering can modulate the affinity of cell surface glycoproteins for the galectin lattice, which is known to regulate various signaling pathways, including cell growth, adhesion, and apoptosis.
-
Post-biosynthetic Modification: Cell surface glycoproteins can undergo further remodeling of their N-glycans even after being transported to the plasma membrane.[8] This suggests that the DBCO-labeled glycans may also be subject to further enzymatic processing, which could influence their stability and downstream effects.
Researchers should be aware that while metabolic glycoengineering is a powerful tool for labeling and tracking, the modification of the glycocalyx may not be entirely passive and could influence the biological system under investigation. Careful controls are essential to distinguish the effects of the labeling from the experimental variables being studied.
Conclusion
This compound and related metabolic glycoengineering reagents are versatile and powerful tools for the study of glycobiology and for the development of targeted therapeutics. By leveraging the cell's own metabolic pathways, researchers can introduce bioorthogonal chemical handles onto the cell surface with high specificity. The subsequent copper-free click chemistry with azide-functionalized molecules provides a robust method for cell labeling, imaging, and modification. A thorough understanding of the underlying biochemical pathways, experimental protocols, and potential physiological effects, as outlined in this guide, is crucial for the successful application of this technology in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell surface glycoproteins undergo postbiosynthetic modification of their N-glycans by stepwise demannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
DBCO-Tetraacetyl mannosamine mechanism of action
An In-depth Technical Guide on the Mechanism of Action of DBCO-Tetraacetyl Mannosamine (B8667444)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-Tetraacetyl mannosamine, more formally known as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), is a pivotal chemical tool in the fields of chemical biology, drug development, and molecular imaging. Its mechanism of action is centered on two key processes: metabolic glycoengineering and bioorthogonal click chemistry. This guide provides a comprehensive overview of how Ac4ManNAz functions to label and target cells, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The core principle involves introducing a bioorthogonal chemical reporter, the azide (B81097) group (-N3), onto the surface of living cells. This is achieved through the cell's own metabolic machinery, which processes the unnatural sugar analog, Ac4ManNAz. Once the azide groups are expressed on cell surface glycans, they can be specifically and efficiently targeted by molecules functionalized with a dibenzocyclooctyne (DBCO) group via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This powerful two-step strategy enables a wide range of applications, from cell labeling and tracking to targeted drug delivery.[2][3][4]
Core Mechanism of Action
The mechanism of this compound can be dissected into two distinct phases:
-
Metabolic Labeling with Ac4ManNAz: Ac4ManNAz is a peracetylated derivative of N-azidoacetylmannosamine. The acetyl groups enhance its cell permeability, allowing it to be readily taken up by cells.[5] Once inside the cell, cellular esterases remove the acetyl groups, releasing N-azidoacetylmannosamine (ManNAz). ManNAz then enters the sialic acid biosynthetic pathway.[6][7] It is converted into the corresponding azido-sialic acid, which is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[2][8][9] This process effectively decorates the cell surface with azide (-N3) chemical handles.[2]
-
Bioorthogonal Click Chemistry with DBCO: The azide group is a bioorthogonal functional group, meaning it is chemically inert within biological systems and does not interfere with native biochemical processes.[2] The azide-labeled cells can then be treated with a molecule of interest that has been conjugated to a dibenzocyclooctyne (DBCO) group.[1][10] DBCO is a strained alkyne that reacts specifically and efficiently with azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][11] This reaction forms a stable triazole linkage, covalently attaching the DBCO-conjugated molecule to the azide-labeled cell surface.[6] The reaction is highly specific and can proceed under physiological conditions without the need for a toxic copper catalyst.[3][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Quantitative Data
The efficiency and kinetics of the metabolic labeling and click chemistry reaction are critical for successful application. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Type/Condition | Reference(s) |
| Ac4ManNAz Concentration | 10 µM - 50 µM | Various cell lines | [12][13][14] |
| >20 µM may decrease cell viability | hUCB-EPCs | [12] | |
| Incubation Time | 24 - 72 hours | Various cell lines | [8][9][12][13] |
| DBCO-Reagent Concentration | 10 µM | hUCB-EPCs | [12] |
| 50 µM | 4T1 cells | [13] | |
| Click Reaction Time | 1 hour | Various cell lines | [12][13] |
| Parameter | Value | Conditions | Reference(s) |
| SPAAC Second-Order Rate Constant (k2) | 1 - 2 M⁻¹s⁻¹ | With DBCO derivatives | |
| Up to 3.07 M⁻¹s⁻¹ | Physiological conditions | [15] |
Experimental Protocols
The following are generalized protocols for metabolic labeling of cells with Ac4ManNAz and subsequent click chemistry with a DBCO-conjugated molecule. Researchers should optimize these protocols for their specific cell type and application.
Metabolic Labeling of Adherent Cells in Culture
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A typical stock concentration is 10-50 mM.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM.[12][13] For example, add 1 µL of a 50 mM stock solution to 1 mL of medium for a final concentration of 50 µM.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator to allow for metabolic incorporation of the azido (B1232118) sugar.[8][9][12]
-
Washing: After incubation, gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.
Click Chemistry Reaction with DBCO-Conjugated Molecules
-
Preparation of DBCO-Reagent Solution: Prepare a solution of the DBCO-conjugated molecule (e.g., DBCO-fluorophore, DBCO-drug) in a suitable buffer or cell culture medium. The final concentration typically ranges from 10-50 µM.[12][13]
-
Labeling Reaction: Add the DBCO-reagent solution to the azide-labeled cells.
-
Incubation: Incubate for 1-2 hours at 37°C or 4°C to allow the click reaction to proceed.[8] The reaction is generally rapid.[2]
-
Washing: Wash the cells two to three times with PBS to remove any unreacted DBCO-reagent.
-
Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or western blotting.
In Vivo Labeling
For in vivo applications, Ac4ManNAz can be administered systemically or locally.[2][13] The DBCO-conjugated molecule is then administered after a suitable time interval to allow for metabolic labeling of the target cells or tissues.[2][13] Dosing and timing must be optimized for the specific animal model and application.
Applications in Research and Drug Development
The this compound system has a broad range of applications:
-
Cell Visualization and Tracking: By using DBCO-conjugated fluorophores, researchers can visualize and track labeled cells in vitro and in vivo.[2]
-
Glycoprotein Analysis: This method allows for the specific labeling and enrichment of newly synthesized glycoproteins for proteomic studies.[8]
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to DBCO and delivered specifically to azide-labeled cells, potentially reducing off-target toxicity.[1][4]
-
Cancer Targeting: As cancer cells often exhibit altered glycosylation, this technique can be used to selectively label and target tumor cells.[4][14]
-
Immunotherapy: The cell surface can be modified with DBCO-conjugated immunomodulatory agents to enhance anti-tumor immune responses.[16]
Conclusion
The mechanism of action of this compound provides a robust and versatile platform for cell surface engineering. By harnessing the cell's own metabolic pathways to introduce a bioorthogonal handle, followed by a highly specific and efficient click chemistry reaction, researchers can precisely modify the surface of living cells. This powerful technology continues to drive innovation in fundamental biological research, diagnostics, and the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic glycan labeling immobilizes dendritic cell membrane and enhances antitumor efficacy of dendritic cell vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeted delivery of liposomal chemoimmunotherapy for cancer treatment [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Glycoengineering Utilizing Azide-Modified Mannosamine and DBCO-Mediated Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques of metabolic glycoengineering (MGE) for the specific labeling of cell surface glycans. The core of this methodology revolves around the cellular uptake and processing of a modified mannosamine (B8667444) precursor, tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), and its subsequent bioorthogonal reaction with a dibenzocyclooctyne (DBCO)-functionalized probe. This powerful two-step strategy allows for the precise and efficient labeling of sialoglycans on living cells with a variety of molecules, including fluorophores for imaging, biotin (B1667282) for purification, or therapeutic agents for targeted delivery.[1][2][3]
Core Principle: A Two-Step Labeling Strategy
Metabolic glycoengineering leverages the cell's own metabolic pathways to incorporate a chemical reporter onto cell surface glycans.[1][4] The process can be broken down into two key stages:
-
Metabolic Incorporation of an Azide-Modified Sugar: Cells are cultured in the presence of a peracetylated, azide-modified mannosamine derivative, typically Ac₄ManNAz. The acetyl groups enhance cell permeability. Once inside the cell, native enzymes remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthesis pathway.[5][6][7] This pathway converts ManNAz into the corresponding azido-sialic acid (SiaNAz). The cellular machinery then incorporates this unnatural sugar into nascent glycans on glycoproteins and glycolipids, effectively displaying azide (B81097) groups on the cell surface.[2][8]
-
Copper-Free Click Chemistry: The azide groups introduced onto the cell surface serve as a bioorthogonal handle for covalent modification. These azide-decorated cells are then treated with a molecule of interest that has been conjugated to DBCO.[9][10] The DBCO group reacts specifically and efficiently with the azide group via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction.[10][11] This reaction is highly biocompatible as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[12][13][14][15]
Quantitative Data Summary
The efficiency of this labeling technique is dependent on several factors, including cell type, concentration of the azido-sugar and DBCO-probe, and incubation times. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Metabolic Labeling with Ac₄ManNAz
| Cell Type | Ac₄ManNAz Concentration (µM) | Incubation Time | Reported Outcome | Reference |
| A549 | 10 - 50 | 3 days | Successful labeling, concentration-dependent effects on cell physiology noted.[16][17] | [2][16][18] |
| BT-549 | 50 | 24 - 48 hours | Optimal cell surface labeling achieved.[8][9] | [8][9] |
| Jurkat & Ramos | Not specified | Not specified | Successful cell recognition and binding with DBCO-aptamer.[9] | [9] |
| Various (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | Not specified | Not specified | Azide groups generated on all cell types.[19] | [19] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50 | 3 days | Successful labeling.[2] | [2] |
Table 2: Labeling with DBCO-Conjugated Probes
| Cell Type | DBCO Conjugate | Concentration (µM) | Incubation Time | Reported Outcome | Reference |
| A549 | DBCO-Cy5 | 20 | 1 hour | 100% labeling efficacy reported.[18] | [18] |
| Azide-labeled live cells | AF488-DBCO | 10 - 20 | 30 - 60 minutes | Optimal for live-cell imaging.[3] | [1][3] |
| Azide-labeled live cells | Cyanine3 DBCO | Not specified | Not specified | Sensitive and specific fluorescent labeling.[2] | [2] |
| Azide-labeled live cells | Bdp FL dbco | 10 - 25 | 30 - 60 minutes | Suitable for flow cytometry and fluorescence microscopy.[20] | [20] |
Table 3: Cytotoxicity Data
A significant advantage of the SPAAC reaction is its biocompatibility due to the absence of a copper catalyst.[11][14]
| Cell Line | DBCO Compound | Assay | IC50 Value / Observation | Reference |
| A549 | DBCO | MTT Assay | No increased cytotoxicity observed at high concentrations (100 µM) over time.[9] | [9][18] |
| A549 | Ac₄ManNAz | CCK-8 Assay | Low cytotoxicity at various concentrations.[18] | [18] |
| A549 | DBCO-Cy5 | CCK-8 Assay | Low cytotoxicity at various concentrations.[19] | [19] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in cell surface glycan labeling using Ac₄ManNAz and a DBCO-functionalized fluorescent probe.
Protocol 1: Metabolic Labeling of Live Cells with Ac₄ManNAz
This protocol describes the incorporation of azide groups into the cell surface glycans of mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., plates, flasks, or chamber slides) at a density that will allow for logarithmic growth during the incubation period.
-
Prepare Ac₄ManNAz Stock Solution: Prepare a stock solution of Ac₄ManNAz in sterile DMSO. The concentration will depend on the desired final concentration for cell treatment (typically a 1000x stock is prepared).
-
Metabolic Labeling: On the day of the experiment, thaw the Ac₄ManNAz stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM).[3] Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a CO₂ incubator.[3] The optimal incubation time should be determined for each cell line to ensure efficient labeling without cytotoxicity.[3]
Protocol 2: Labeling of Azide-Modified Live Cells with a DBCO-Fluorescent Probe
This protocol details the "click" reaction between the azide-modified cell surface and a DBCO-conjugated fluorescent dye for visualization.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-fluorescent dye conjugate (e.g., AF488-DBCO, Cyanine3 DBCO)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium)
-
PBS, pH 7.4
Procedure:
-
Cell Preparation: After the metabolic labeling incubation, gently aspirate the Ac₄ManNAz-containing medium. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[1][2]
-
Prepare DBCO Labeling Solution: Prepare a fresh solution of the DBCO-fluorescent dye in pre-warmed complete culture medium or live cell imaging buffer to a final concentration of 10-25 µM.[20]
-
DBCO Staining: Add the DBCO labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3][20]
-
Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound DBCO-probe.[20]
-
Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.[2]
Visualizations
Signaling Pathway: Sialic Acid Biosynthesis and Incorporation of Azido-Sugars
Caption: Metabolic incorporation of Ac₄ManNAz into cell surface sialoglycans.
Experimental Workflow: Cell Surface Labeling
Caption: Workflow for labeling cell surface glycans via metabolic glycoengineering.
Logical Relationship: Bioorthogonal Ligation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chempep.com [chempep.com]
- 12. pnas.org [pnas.org]
- 13. Copper-Free Click Chemistry Used in Mice - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Copper-Free Click Chemistry [sigmaaldrich.com]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 17. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. benchchem.com [benchchem.com]
introduction to strain-promoted azide-alkyne cycloaddition (SPAAC)
An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for researchers, scientists, and drug development professionals.[1] This reaction enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][3] Its biocompatibility and rapid kinetics have made it indispensable for a wide range of applications, including in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4] This technical guide offers a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used cyclooctynes.
Core Principles of SPAAC
The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][3] This strain, resulting from the deformation of the ideal 180° bond angle of the alkyne, significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097).[3] This allows the reaction to proceed efficiently at physiological temperatures and pH.[1]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne serves as a dipolarophile.[3][5] The reaction culminates in the formation of a stable triazole linkage.[3] A key feature of SPAAC is its bioorthogonality; both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, which minimizes off-target reactions.[1][6]
Quantitative Comparison of Common Cyclooctynes
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne (B158145). The following table summarizes the second-order rate constants for several widely used cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their reactivity.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide | Key Characteristics |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.29[7][8] | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[7] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[7][8] | High reactivity due to increased ring strain, but lower stability compared to BCN.[7] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[7][8] | Robust reactivity, commonly used in bioconjugation.[7] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[8] | Aza-cyclooctyne with good reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9[6][8] | Exceptionally high reaction kinetics.[6] |
| Difluorinated cyclooctyne | DIFO | ~0.08 | Fluorination increases reactivity through electronic modulation.[9] |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.[7][10]
Experimental Protocols
Detailed methodologies for key SPAAC experiments are provided below.
General Protocol for Small Molecule SPAAC Reaction
This protocol describes a general procedure for the reaction between a small molecule containing a strained cyclooctyne and a small molecule containing an azide.[3]
Materials:
-
Cyclooctyne-functionalized molecule
-
Azide-functionalized molecule
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
Procedure:
-
Preparation of Reactants: Dissolve the cyclooctyne-functionalized molecule in the chosen solvent to a final concentration of 1-10 mM. In a separate vial, dissolve the azide-functionalized molecule in the same solvent to a final concentration of 1-10 mM.[3]
-
Reaction Setup: Combine equimolar amounts of the cyclooctyne and azide solutions in a reaction vessel. A slight excess (1.1-1.2 equivalents) of one reactant can be used to drive the reaction to completion if the other is more precious.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactivity of the cyclooctyne.[3]
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Purification: Once the reaction is complete, the desired product can be purified using standard chromatographic techniques.
Protocol for Protein Labeling with a Cyclooctyne-NHS Ester
This protocol outlines the labeling of a protein with a cyclooctyne moiety using an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.[8]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMSO)
-
Azide-functionalized molecule
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the Cyclooctyne-NHS ester in anhydrous DMSO.[8]
-
-
Protein Modification: To the protein solution, add a 10-20 fold molar excess of the Cyclooctyne-NHS ester stock solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Purification: Remove the unreacted Cyclooctyne-NHS ester using a desalting column equilibrated with the reaction buffer.
-
SPAAC Reaction: Add the azide-functionalized molecule to the purified cyclooctyne-labeled protein. A 2- to 10-fold molar excess of the azide molecule is a good starting point.
-
Final Purification: Incubate for 2-12 hours at room temperature. Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography).
-
Characterization: Confirm successful conjugation using SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[8]
Protocol for Determining SPAAC Reaction Kinetics
This protocol describes how to determine the second-order rate constant of a SPAAC reaction by monitoring the change in concentration of the reactants over time using ¹H NMR.[7][9]
Materials:
-
Cyclooctyne
-
Azide (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard in the deuterated solvent. In an NMR tube, combine the cyclooctyne and the internal standard.
-
Reaction Initiation: Add a known excess (e.g., 2-12 equivalents) of the azide to the NMR tube and immediately begin acquiring ¹H NMR spectra at a constant temperature (e.g., 25 °C).[9]
-
Data Acquisition: Collect spectra at regular time intervals until the reaction is complete or has proceeded significantly.
-
Data Analysis:
-
Integrate the signals corresponding to the cyclooctyne, the product, and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the ratio of cyclooctyne concentration to its initial concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the initial concentration of the azide in excess.
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with SPAAC.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein labeling via SPAAC.
Caption: Conceptual diagram of pre-targeted drug delivery utilizing SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties and Applications of DBCO-Tetraacetyl Mannosamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and core principles of DBCO-Tetraacetyl mannosamine (B8667444), a key reagent in the field of bioorthogonal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and related life sciences.
Core Chemical Properties
DBCO-Tetraacetyl mannosamine is a chemically modified monosaccharide that plays a crucial role in metabolic glycoengineering and subsequent bioorthogonal labeling.[1] Its structure combines a tetraacetylated mannosamine derivative with a dibenzocyclooctyne (DBCO) group, enabling its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[2] This reaction is characterized by its high efficiency and biocompatibility, as it does not require a cytotoxic copper catalyst.[3]
Quantitative Data
A summary of the known quantitative chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₂O₁₁ | [2] |
| Molecular Weight | 634.63 g/mol | [2][4] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥95% | MedChemExpress |
| Solubility | 10 mM in DMSO | [2] |
| Storage Conditions | Store at -20°C for up to 1 month | [1] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a key player in copper-free click chemistry.[1] The DBCO group is a strained alkyne that readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage.[5] This reaction is termed "strain-promoted" because the inherent ring strain of the cyclooctyne (B158145) ring lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a toxic copper catalyst.[5]
The general mechanism for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is depicted below.
Experimental Protocols: Metabolic Glycoengineering and Bioorthogonal Labeling
This compound is utilized in a powerful, two-step technique to label and visualize glycans on the surface of living cells. This process involves metabolic glycoengineering followed by a bioorthogonal click chemistry reaction.[3] There are two primary approaches for utilizing DBCO-functionalized sugars in this context.
Workflow 1: Metabolic Labeling with an Azide-Modified Sugar
The most common method involves the initial metabolic incorporation of an azide-modified monosaccharide, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[3][6]
Step 1: Metabolic Incorporation of Azide-Modified Sugar
-
Cell Culture: Culture mammalian cells to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO. Dilute the stock solution in complete cell culture medium to a final concentration of 25-75 µM.[7]
-
Incubation: Replace the existing cell culture medium with the Ac4ManNAz-containing medium and incubate for 1-3 days. During this time, the cells will metabolize the Ac4ManNAz and incorporate the azide-functionalized sialic acid into their cell-surface glycans.[8]
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.[6]
Step 2: Click Chemistry with a DBCO-Functionalized Probe
-
Preparation of Staining Solution: Prepare a solution of a DBCO-conjugated fluorescent dye (e.g., DBCO-FITC, DBCO-Cy5) in serum-free medium or PBS at a final concentration of 10-20 µM.[6]
-
Labeling: Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[8]
-
Washing and Imaging: Wash the cells with PBS to remove the unbound DBCO-fluorophore and image using a fluorescence microscope.[6]
Workflow 2: Metabolic Labeling with this compound
An alternative, though less commonly cited, approach is to directly introduce the DBCO moiety onto the cell surface through metabolic labeling with this compound.
Step 1: Metabolic Incorporation of this compound
-
Cell Culture: Culture mammalian cells to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in complete cell culture medium to an empirically determined optimal concentration.
-
Incubation: Replace the existing cell culture medium with the this compound-containing medium and incubate for 1-3 days. The cells will metabolize the sugar and display DBCO groups on their surface glycans.
-
Washing: After incubation, wash the cells with PBS to remove any unincorporated this compound.
Step 2: Click Chemistry with an Azide-Functionalized Probe
-
Preparation of Staining Solution: Prepare a solution of an azide-conjugated fluorescent dye (e.g., Azide-FITC, Azide-Cy5) in serum-free medium or PBS.
-
Labeling: Add the azide-fluorophore solution to the DBCO-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells with PBS to remove the unbound azide-fluorophore and image using a fluorescence microscope.
Role in Signaling Pathways
Based on the available scientific literature, this compound and other bioorthogonal labeling reagents do not have a direct, intrinsic effect on cellular signaling pathways. Their primary function is to serve as chemical handles for the specific and covalent attachment of probes for visualization and analysis.[9] The bioorthogonal nature of the SPAAC reaction ensures that it does not interfere with native biochemical processes within the cell.[9]
Applications in Drug Development
The principles of metabolic glycoengineering and bioorthogonal chemistry, utilizing reagents like this compound, have significant implications for drug development:
-
Targeted Drug Delivery: By labeling specific cell populations with a bioorthogonal handle, it is possible to achieve targeted delivery of therapeutic agents conjugated to the complementary reactive group.[3]
-
Disease Diagnosis and Imaging: The ability to visualize changes in glycosylation patterns associated with diseases like cancer can be exploited for diagnostic and imaging purposes.[3]
-
Understanding Drug-Target Interactions: This technology can be used to study the glycosylation of drug targets and how this post-translational modification influences drug binding and efficacy.
Conclusion
This compound is a valuable tool for researchers in the life sciences, particularly in the fields of chemical biology and drug development. Its key feature is the DBCO group, which enables highly efficient and biocompatible copper-free click chemistry. This allows for the precise labeling and visualization of glycans in living systems through metabolic glycoengineering. The experimental workflows presented provide a foundation for the application of this technology in a variety of research contexts. While its direct role in cell signaling is not supported by current evidence, its application as a bioorthogonal labeling agent provides a powerful method to study complex biological processes without significant perturbation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablybio.cn [ablybio.cn]
- 5. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability of DBCO-Tetraacetyl Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManNDBCO) is a key reagent in the field of bioorthogonal chemistry, enabling the metabolic labeling of sialic acid residues on cellular glycans. This allows for the subsequent attachment of imaging agents, drugs, or other biomolecules through a copper-free click chemistry reaction. Understanding the solubility and stability of Ac4ManNDBCO is critical for its effective use in experimental design, ensuring reproducibility and optimizing reaction conditions for applications ranging from basic research to drug development. This technical guide provides an in-depth overview of the core physicochemical properties of DBCO-Tetraacetyl mannosamine, detailed experimental protocols for its handling and analysis, and visualizations of its application in metabolic engineering.
Core Properties of this compound
The structure of this compound, featuring a hydrophobic dibenzocyclooctyne (DBCO) group and peracetylated mannosamine, significantly influences its solubility and stability. The acetyl groups enhance cell permeability but decrease aqueous solubility, while the strained alkyne of the DBCO moiety is susceptible to degradation under certain conditions.
Solubility
The solubility of this compound is a crucial factor for preparing stock solutions and ensuring its bioavailability in cell culture media.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 175 mg/mL (275.75 mM) | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| This compound | Aqueous Buffers (e.g., PBS) | Poor (estimated) | The hydrophobic nature of the DBCO group and the peracetylation of the mannosamine moiety significantly reduce water solubility. Partially acetylated analogs show improved aqueous solubility. |
| N-acetyl-D-mannosamine (ManNAc) | Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | This non-acetylated and non-DBCO functionalized precursor provides a baseline for the impact of modifications on aqueous solubility.[2] |
Stability
The stability of this compound is primarily dictated by the integrity of the strained alkyne in the DBCO group and the potential for hydrolysis of the acetyl esters.
Table 2: Stability Profile of DBCO-Containing Molecules
| Condition | Observation | Recommendation |
| pH | The DBCO group is sensitive to acidic conditions (pH < 5), which can lead to degradation.[3] | Maintain solutions at neutral or slightly basic pH (7.0-8.5) for optimal stability. |
| Temperature | Increased temperatures can accelerate the degradation of the DBCO moiety. | For long-term storage, keep solid compound at -20°C. Prepare aqueous working solutions fresh and use promptly. Short-term storage of solutions at 4°C is preferable to room temperature. |
| Storage of Solutions | DBCO-functionalized antibodies stored at -20°C can lose reactivity over a month.[1] Stock solutions of DBCO-amine in DMSO are stable for up to one month at -20°C and six months at -80°C.[4] | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solutions | Aqueous working solutions are not recommended for storage for more than one day.[2] | Prepare fresh for each experiment. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of solubility and stability and for the effective application of this compound in metabolic labeling.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume (e.g., 1 mL) of the desired aqueous buffer.
-
Incubate the tube at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Preparation:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Monitor the absorbance at the characteristic wavelength for the DBCO group (~309 nm).
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.
-
Protocol for Assessing Aqueous Stability
This protocol provides a method to evaluate the stability of this compound in an aqueous buffer over time using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Thermostated incubator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the pre-warmed aqueous buffer.
-
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the working solution onto the HPLC to establish a baseline.
-
Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area corresponding to the intact this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
-
Metabolic Labeling and Bioorthogonal Reaction Workflow
This compound is a powerful tool for metabolic glycoengineering. The tetra-acetylated form allows the molecule to permeate the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting DBCO-mannosamine is processed through the sialic acid biosynthetic pathway. The modified sialic acid is then incorporated into cell-surface glycans, displaying the DBCO handle for subsequent bioorthogonal reactions.
References
DBCO-Tetraacetyl mannosamine role in click chemistry
An In-depth Technical Guide to DBCO-Tetraacetyl Mannosamine (B8667444) in Click Chemistry
Introduction
DBCO-Tetraacetyl mannosamine (Ac₄ManN-DBCO) is a pivotal chemical tool in the field of bioorthogonal chemistry and glycobiology. As a derivative of mannosamine, it serves as a metabolic precursor for the biosynthesis of sialic acids, which are prominently displayed on the cell surface glycoproteins and glycolipids. The key feature of this molecule is the incorporation of a dibenzocyclooctyne (DBCO) group. This DBCO moiety is a critical component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the precise and efficient labeling of glycans in living systems without the need for a toxic copper catalyst.
This guide provides a comprehensive overview of the role of this compound in click chemistry, detailing its mechanism of action, experimental protocols, and applications for researchers, scientists, and professionals in drug development.
Mechanism of Action: Metabolic Glycoengineering
The utility of this compound lies in its ability to be processed by the cell's own metabolic machinery. The process, known as metabolic glycoengineering, can be broken down into two main stages:
-
Metabolic Incorporation: Once introduced to cells, the acetyl groups of this compound are cleaved by cellular esterases. The resulting DBCO-mannosamine enters the sialic acid biosynthetic pathway. It is converted into a DBCO-modified sialic acid and subsequently incorporated into the glycan chains of proteins and lipids as they are processed through the endoplasmic reticulum and Golgi apparatus. This results in the presentation of the DBCO group on the cell surface.
-
Copper-Free Click Chemistry: The DBCO group, now exposed on the cell surface, is ready for a highly specific and bioorthogonal reaction. When an azide-containing molecule (e.g., a fluorescent probe, a biotin (B1667282) tag, or a drug molecule) is introduced, it undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the DBCO group. This "click" reaction is highly efficient and occurs rapidly at physiological temperatures, allowing for the covalent labeling of the target glycans.
Caption: Metabolic incorporation and subsequent SPAAC ligation of this compound.
Quantitative Data Summary
The efficiency of labeling with this compound can vary depending on the cell type, incubation time, and concentration. The following table summarizes typical experimental parameters and outcomes.
| Parameter | Typical Range/Value | Notes |
| Concentration | 25-100 µM | Optimal concentration should be determined empirically for each cell line to maximize labeling and minimize toxicity. |
| Incubation Time | 24-72 hours | Longer incubation times generally lead to higher incorporation of the DBCO moiety. |
| Labeling Efficiency | Cell type dependent | Can be assessed by flow cytometry or fluorescence microscopy after clicking with a fluorescent azide (B81097) probe. |
| SPAAC Reaction Time | 1-2 hours | The reaction is typically fast at room temperature or 37°C. |
| Azide Probe Concentration | 10-50 µM | The concentration of the azide probe should be optimized for efficient labeling. |
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for labeling cell surface glycans.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Culture cells to the desired confluency in a multi-well plate or flask.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After incubation, gently wash the cells two to three times with PBS to remove any unincorporated this compound.
Copper-Free Click Chemistry Reaction on Labeled Cells
This protocol outlines the steps for ligating an azide-containing probe to the DBCO-labeled cells.
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-containing probe (e.g., Azide-Fluor 488)
-
PBS or serum-free medium
Procedure:
-
Prepare a solution of the azide-containing probe in PBS or serum-free medium at the desired concentration (e.g., 25 µM).
-
Add the azide probe solution to the washed, DBCO-labeled cells.
-
Incubate for 1-2 hours at room temperature or 37°C, protected from light if using a fluorescent probe.
-
Wash the cells two to three times with PBS to remove the unreacted azide probe.
-
The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Caption: A typical experimental workflow for cell labeling using this compound.
Applications in Research and Drug Development
The ability to specifically label cell surface glycans using this compound has opened up numerous applications:
-
Glycan Imaging and Tracking: By clicking fluorescent probes to the DBCO-labeled glycans, researchers can visualize the distribution and dynamics of glycoproteins on the cell surface.
-
Proteomics and Glycoproteomics: Biotin-azide probes can be used to capture and enrich glycoproteins for subsequent identification and analysis by mass spectrometry.
-
Drug Targeting and Delivery: Drug molecules functionalized with an azide group can be specifically targeted to cells that have been metabolically labeled with DBCO, offering a novel approach for targeted therapy.
-
Cell-Cell Interaction Studies: Labeling the glycans of one cell population allows for the study of its interactions with other cells or with the extracellular matrix.
Conclusion
This compound is a powerful and versatile tool for the study of glycobiology and for the development of targeted therapeutics. Its ability to be metabolically incorporated into cell surface glycans, followed by a highly specific and biocompatible copper-free click reaction, provides a robust platform for a wide range of applications. The experimental protocols outlined in this guide serve as a starting point for researchers to harness the potential of this innovative chemical probe. As with any experimental system, optimization of concentrations and incubation times is crucial for achieving the best results in a specific cellular context.
A Technical Deep Dive: DBCO-Tetraacetyl Mannosamine vs. Ac4ManNAz in Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioconjugation and chemical biology, metabolic glycoengineering has emerged as a powerful tool for labeling, tracking, and manipulating biomolecules in living systems. This guide provides an in-depth technical comparison of two key reagents in this field: Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) and Dibenzocyclooctyne-Tetraacetyl mannosamine (B8667444) (DBCO-Tetraacetyl mannosamine). While both are modified mannosamine derivatives used to tag cell surface glycans, they represent two distinct and complementary strategies in bioorthogonal chemistry.
Core Concepts: Metabolic Labeling and Bioorthogonal Chemistry
Metabolic oligosaccharide engineering (MOE) is a technique that exploits the cell's own biosynthetic pathways to incorporate unnatural monosaccharides bearing chemical reporter groups into cellular glycans.[1][2] These chemical reporters, such as azides or alkynes, are abiotic, meaning they are not naturally found in biological systems and thus do not interfere with native cellular processes.[3] This sets the stage for bioorthogonal chemistry, where these reporters can be selectively and covalently modified with probes for visualization, purification, or therapeutic targeting.[3][4]
Ac4ManNAz: The Azide-Installing Precursor
Ac4ManNAz is a peracetylated derivative of N-azidoacetylmannosamine. The acetyl groups increase its lipophilicity, allowing for efficient passive diffusion across the cell membrane.[5] Once inside the cell, non-specific esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthesis pathway.[5][6] This metabolic incorporation ultimately leads to the display of sialic acids functionalized with an azide (B81097) group on the cell surface glycoproteins and glycolipids.[4][5]
The azide group serves as a versatile chemical handle for subsequent bioorthogonal reactions, primarily:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction, though the copper catalyst can be toxic to cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO, for conjugation.[7] This method is preferred for live-cell imaging and in vivo applications due to its biocompatibility.[]
This compound: The Alkyne-Bearing Precursor for Direct Ligation
This compound is a reagent that, like Ac4ManNAz, is designed to be metabolically incorporated into the sialic acid pathway.[7][9] However, instead of an azide, it carries a dibenzocyclooctyne (DBCO) group, a strained alkyne.[7] This means that cells treated with this compound will display DBCO groups on their surface glycans.
These DBCO-functionalized cells are then ready for direct reaction with molecules containing an azide group via SPAAC. This "reverse" labeling strategy provides a complementary approach to the one initiated by Ac4ManNAz.
Head-to-Head Comparison: Ac4ManNAz vs. This compound
| Feature | Ac4ManNAz | This compound |
| Chemical Reporter | Azide (-N3) | Dibenzocyclooctyne (DBCO) |
| Primary Bioorthogonal Reaction | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-containing probe. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-containing probe. |
| Primary Role | Installs an azide handle onto cell surface glycans for subsequent reaction with an alkyne probe.[4][5] | Installs a DBCO (strained alkyne) handle onto cell surface glycans for subsequent reaction with an azide probe. |
| Common Applications | Widely used for labeling and tracking cells, viruses, and glycoproteins. Also employed in drug delivery and proteomic analysis.[4][10] | Used for modifying glycoproteins and cell surfaces, often in biomarking and purification techniques.[7][9] Can be used as a drug carrier in controlled release systems.[7][11] |
| Cytotoxicity | Can induce cytotoxicity at higher concentrations (e.g., 50 µM), affecting cell proliferation, migration, and metabolism.[1][10] Lower concentrations (e.g., 10 µM) often provide sufficient labeling with minimal side effects.[10][12] | While specific cytotoxicity data for this compound is less prevalent in comparative studies, the DBCO moiety itself has been shown to have low toxicity in various applications. |
Experimental Considerations and Protocols
Metabolic Labeling with Ac4ManNAz
A common starting point for metabolic labeling with Ac4ManNAz is a concentration of 25-75 µM.[13][14] However, it is crucial to optimize the concentration for each cell type and experimental condition to balance labeling efficiency with potential cytotoxicity.[12] Studies have shown that concentrations as low as 10 µM can be effective for cell tracking with minimal physiological impact.[10][12]
Protocol Outline: Metabolic Labeling and Detection
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of Ac4ManNAz (e.g., 10-50 µM). Incubate for 24-72 hours.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.
-
Click Chemistry Reaction: Incubate the cells with a DBCO-conjugated probe (e.g., DBCO-Cy5 for fluorescence imaging) in PBS for 1 hour at 37°C.[10]
-
Washing: Wash the cells with PBS to remove the unbound probe.
-
Analysis: Analyze the labeled cells using the appropriate method (e.g., fluorescence microscopy, flow cytometry, or western blot).
Visualizing the Workflow
Signaling Pathways and Cellular Effects of Ac4ManNAz
It is important to note that metabolic labeling with Ac4ManNAz is not entirely benign. At higher concentrations, it can influence cellular signaling and function. For instance, treatment with 50 µM Ac4ManNAz has been shown to down-regulate genes involved in cell adhesion and signaling pathways.[5] It can also impact metabolic flux by altering the incorporation of sugars into glycoproteins, which can affect cellular functions like proliferation and endocytosis.[5] Furthermore, high concentrations of Ac4ManNAz have been observed to induce apoptosis and modulate immune responses.[10]
Logical Relationship: Complementary Reagents
This compound and Ac4ManNAz are not direct competitors but rather complementary tools in the bioorthogonal chemistry toolbox. The choice between them depends on the experimental design and the available probes.
Conclusion
Both Ac4ManNAz and this compound are valuable reagents for researchers in cell biology and drug development. Ac4ManNAz is a well-established and widely used precursor for introducing azide groups onto cell surfaces, enabling a broad range of subsequent labeling and conjugation applications. This compound offers a complementary "reverse" approach, directly functionalizing cell surfaces with a strained alkyne for reaction with azide-containing probes. The selection of one over the other will be dictated by the specific scientific question, the nature of the desired molecular probe, and the experimental context. As with any metabolic labeling technique, careful optimization of concentration and incubation times is paramount to ensure robust labeling while minimizing cellular perturbation.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Ac4ManNAz | >95% [smolecule.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfagen.com.tr [alfagen.com.tr]
- 12. benchchem.com [benchchem.com]
- 13. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 14. biorbyt.com [biorbyt.com]
Principle of Metabolic Labeling with Mannosamine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of metabolic labeling with mannosamine (B8667444) analogs. This powerful technique, also known as metabolic glycoengineering, enables the introduction of bioorthogonal chemical reporters into cellular glycans, facilitating their visualization, identification, and functional characterization.
Core Principle
Metabolic labeling with mannosamine analogs leverages the cell's own sialic acid biosynthetic pathway to incorporate modified monosaccharides into cell surface glycoconjugates. The process begins with the introduction of a mannosamine analog, most commonly a peracetylated derivative to enhance cell permeability, into the cell culture medium. Once inside the cell, cytosolic esterases remove the acetyl groups. The modified mannosamine then enters the sialic acid biosynthesis pathway, where it is converted into a non-natural, chemically tagged sialic acid. This modified sialic acid is subsequently incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus, ultimately displaying the chemical tag on the cell surface. This bioorthogonal handle, typically an azide (B81097) or an alkyne group, allows for specific chemical ligation to a probe for visualization or affinity purification.
One of the most widely used mannosamine analogs is tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This analog is metabolized to the corresponding azido-sialic acid (SiaNAz) and incorporated into sialoglycans.[1][2] The azide group serves as a versatile chemical handle for subsequent bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[3][4]
Quantitative Data Presentation
The efficiency of metabolic labeling with mannosamine analogs can vary depending on the cell line, the concentration of the analog, and the incubation time. Higher concentrations may lead to increased labeling but can also induce cytotoxicity.[5][6] The following tables summarize quantitative data from various studies to provide a reference for experimental design.
| Cell Line | Mannosamine Analog | Concentration (µM) | Incubation Time | Labeling Efficiency (% of total sialic acids) | Reference |
| Jurkat | Ac4ManNAz | 25 | 48 hours | Not specified | [4] |
| HeLa | Ac4ManNAz | 50 | 3 days | 36% | [3] |
| LNCaP | Ac4ManNAz | 50 | 3 days | 51% | [3][7] |
| CHO | Ac4ManNAz | 50 | 3 days | 25% | [3] |
| A549 | Ac4ManNAz | 10-50 | 3 days | Concentration-dependent | [5] |
| MCF7 | Ac4ManNAz | 100 | 48 hours | Optimized condition | [8] |
| HCT116 | Ac4ManNAz | 50 | 48 hours | Optimized condition | [8] |
| LNCaP | Ac4ManNAl | 50 | 72 hours | 78% | [7] |
| Mannosamine Analog | Cell Line | Optimal Concentration (µM) | Key Findings | Reference |
| Ac4ManNAz | A549 | 10 | Minimized effects on cell physiology while providing sufficient labeling. | [5][9] |
| Ac4ManNAz | Jurkat | 10 | Higher concentrations (25-50 µM) showed toxicity. | [4] |
| Ac4ManNAz | Various | 25-75 | General starting range for most cell lines. | [6] |
| Ac4ManNAz | MCF-7, HCT116 | 50-100 | Higher concentrations and longer incubation times impacted cell growth. | [8] |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of Ac4ManNAz into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period. Allow adherent cells to attach overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Thaw the Ac4ManNAz stock solution.
-
Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5][6]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Ac4ManNAz-containing medium to the cells.
-
Incubate the cells for 1 to 3 days under standard culture conditions (37°C, 5% CO2).[3][10]
-
-
Cell Harvesting and Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[10] Cells are now ready for downstream analysis or bioorthogonal ligation.
Labeling of Azide-Modified Cells via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the procedure for labeling azide-modified live cells with a fluorescent probe using a copper-free click reaction.
Materials:
-
Metabolically labeled cells (from Protocol 3.1)
-
Dibenzocyclooctyne (DBCO)-conjugated fluorescent probe (e.g., DBCO-Cy5)
-
Complete cell culture medium or PBS
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the DBCO-conjugated probe in sterile DMSO. Dilute the stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (e.g., 20 µM).[5]
-
Cell Staining:
-
After washing the metabolically labeled cells, add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with PBS to remove any unreacted probe.
-
Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships in metabolic labeling with mannosamine analogs.
Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.
Caption: General experimental workflow for metabolic labeling and analysis.
Caption: Impact of metabolic glycoengineering on cellular processes and signaling.
Applications in Research and Drug Development
Metabolic labeling with mannosamine analogs is a versatile tool with broad applications:
-
Glycan Imaging: Visualization of the location and dynamics of glycans in living cells and organisms.[2]
-
Proteomics: Identification and quantification of glycoproteins through affinity purification of labeled molecules followed by mass spectrometry.[11][12]
-
Studying Glycosylation in Disease: Investigating the role of aberrant glycosylation in diseases such as cancer, where changes in sialylation are common.[11][13]
-
Drug Development:
-
Target Identification: Identifying cell surface glycoproteins that are specific to a disease state.
-
Drug Delivery: Engineering cell surfaces for targeted drug delivery.
-
Monitoring Drug Effects: Assessing how drugs affect glycosylation patterns and related signaling pathways. Studies have shown that treatment with Ac4ManNAz can alter cellular responses to anticancer drugs.[14]
-
Conclusion
Metabolic labeling with mannosamine analogs provides a powerful and specific method for studying the complex world of glycobiology. By enabling the introduction of chemical reporters into cellular glycans, this technique opens up new avenues for visualizing, identifying, and understanding the functional roles of glycoproteins in health and disease. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals seeking to implement this technology in their own studies, ultimately contributing to advancements in basic science and the development of novel therapeutics.
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 14. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Bioorthogonal Chemistry: A Technical Guide to the Safe Handling and Application of DBCO-Tetraacetyl Mannosamine
For Immediate Release
This technical guide provides a comprehensive overview of the safety, handling, and experimental application of DBCO-Tetraacetyl mannosamine (B8667444), a key reagent in the field of bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document consolidates critical information on the safe and effective use of this compound in advanced biological research.
Introduction to DBCO-Tetraacetyl Mannosamine
This compound is an advanced biochemical tool used for the modification of glycoproteins and cell surface molecules.[1] It is a key component in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the specific and efficient labeling of biological molecules in their native environments.[1][2] The DBCO (dibenzocyclooctyne) group reacts selectively with azide-containing molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[2][3][4] This reagent is instrumental in a variety of applications, including live cell imaging, cell tracking, and the development of targeted drug delivery systems.[2][5]
Safety and Handling
Hazard Identification and Classification
Based on analogous compounds, this compound should be handled as a substance with potential hazards. The primary risks are associated with irritation and potential toxicity. The Globally Harmonized System (GHS) classification for similar molecules suggests the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| Operation | Recommended PPE |
| Weighing and Aliquoting Powder | Nitrile or neoprene gloves (double-gloving recommended), lab coat or disposable gown, safety glasses with side shields or chemical splash goggles, and a face mask or respirator if not handled in a fume hood. |
| Dissolving in Solvent | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. This should be performed in a chemical fume hood. |
| Performing Reactions | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. |
| Handling Waste | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and reactivity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 3 years | Protect from light. |
| In Solvent | -80°C | Up to 6 months | Protect from light, stored under nitrogen. |
| In Solvent | -20°C | Up to 1 month | Protect from light, stored under nitrogen. |
Physicochemical and Toxicity Data
Detailed physicochemical and toxicological data for this compound are not extensively documented. However, data from studies on the DBCO moiety and the precursor molecule Ac4ManNAz provide valuable insights into its properties and biological compatibility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 634.63 g/mol | [6][7] |
| Formula | C₃₃H₃₄N₂O₁₁ | [6] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | White to off-white solid |
Cytotoxicity Data
Studies on the DBCO group and its precursor, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), have indicated low cytotoxicity at concentrations typically used in cell labeling experiments.
| Compound | Cell Line | Concentration | Effect | Source |
| DBCO | A549 | Up to 100 µM | No significant increase in cytotoxicity over 48 hours.[8][9] | [8][9] |
| Ac4ManNAz | A549 | Various concentrations | Low cytotoxicity observed over 72 hours.[8][9] | [8][9] |
Experimental Protocols and Applications
This compound is primarily used in a two-step process for cell surface labeling: 1) metabolic glycoengineering with an azide-modified sugar, followed by 2) a copper-free click chemistry reaction with the DBCO-functionalized molecule.
Metabolic Glycoengineering with Ac4ManNAz
This initial step introduces azide (B81097) groups onto the cell surface glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Thaw the Ac4ManNAz stock solution. Remove the existing medium from the cells and wash once with PBS. Add fresh, pre-warmed complete cell culture medium containing the desired final concentration of Ac4ManNAz (typically 25-75 µM) to the cells.[5]
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into the cell surface glycans.
Diagram of the metabolic glycoengineering process.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This second step involves the reaction of the azide-labeled cells with a DBCO-containing molecule.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
This compound (or other DBCO-conjugated probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cell Preparation: After metabolic labeling, gently aspirate the Ac4ManNAz-containing medium. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[5]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO reagent in a suitable solvent (e.g., DMSO). Dilute the stock solution in the reaction buffer to the desired final concentration.
-
Click Reaction: Add the DBCO reagent solution to the azide-labeled cells. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10]
-
Washing: Wash the cells three times with PBS to remove the unreacted DBCO reagent.[5]
-
Analysis: The labeled cells are now ready for downstream applications such as fluorescence microscopy or flow cytometry.
Workflow of the SPAAC reaction on a cell surface.
Conclusion
This compound is a powerful tool for researchers in chemical biology and drug development. While it offers significant advantages for bioorthogonal labeling, its safe and effective use requires adherence to proper handling and storage protocols. This guide provides a foundational understanding of its safety profile, handling procedures, and experimental application. As with any chemical reagent, researchers should always consult the most up-to-date safety information from the supplier and exercise due diligence in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. alfagen.com.tr [alfagen.com.tr]
- 7. ablybio.cn [ablybio.cn]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-Tetraacetyl Mannosamine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-Tetraacetyl Mannosamine (B8667444) (DBCO-Tetraacetyl mannosamine), a key reagent in the field of bioorthogonal chemistry. It details the molecule's chemical properties, its applications in metabolic labeling and drug delivery, and provides structured experimental protocols for its use.
Core Properties of this compound
This compound is a chemically modified sugar derivative designed for bioorthogonal labeling. The tetraacetylated mannosamine moiety allows it to be metabolized by cells and incorporated into glycans, while the DBCO (Dibenzocyclooctyne) group enables its detection and conjugation through copper-free click chemistry.
| Property | Value |
| Molecular Formula | C₃₃H₃₄N₂O₁₁ |
| Molecular Weight | 634.63 g/mol |
| Appearance | White Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc, MeOH |
| Storage Conditions | Store at 0 to 8 °C |
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in biological research and the development of targeted therapeutics. Its primary utility lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible reaction.[1][2]
Metabolic Labeling and Glycan Visualization: The compound can be used to modify glycoproteins and other biomolecules on the cell surface.[1][2] By introducing the DBCO functional group into cellular glycans, researchers can visualize glycan trafficking, localization, and expression patterns.[3] This is particularly valuable for studying changes in glycosylation associated with diseases like cancer.[3]
Targeted Drug Delivery: The DBCO group serves as a "handle" for the targeted delivery of therapeutics.[1] Drug molecules can be functionalized with an azide (B81097) group, which will then specifically react with the DBCO-labeled cells, enabling targeted drug delivery.[3]
Experimental Protocols
The following are generalized protocols for the metabolic labeling of mammalian cells using a modified mannosamine derivative and subsequent detection via SPAAC. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of the modified sugar into the cell surface glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: On the day of the experiment, thaw the stock solution. Remove the existing medium from the cells, wash once with PBS, and add fresh medium containing the desired final concentration of this compound (typically in the µM range).
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the modified sugar into the cell surface glycans.[4]
Protocol 2: Labeling with Azide-Functionalized Molecules via SPAAC
This protocol describes the "click" reaction between the DBCO-labeled cells and an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cell Preparation: Gently wash the DBCO-labeled cells three times with warm PBS to remove any unincorporated modified sugar.[4]
-
SPAAC Reaction: To the cells, add the azide-functionalized molecule at a suitable concentration. The reaction is typically carried out in PBS.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[4]
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted azide-functionalized molecule.[3]
-
Analysis: The labeled cells can now be analyzed by methods appropriate for the conjugated molecule (e.g., fluorescence microscopy for a fluorescent dye).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for metabolic labeling and subsequent detection using this compound and an azide-functionalized probe.
Caption: Experimental workflow for metabolic labeling and SPAAC.
References
An In-depth Technical Guide to DBCO-Tetraacetyl Mannosamine for Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Dibenzocyclooctyne-Tetraacetyl Mannosamine (B8667444) (DBCO-ManNAc) for the targeted modification of cell surfaces. This technique, rooted in the fields of metabolic glycoengineering and bioorthogonal chemistry, offers a powerful platform for cell tracking, targeted drug delivery, and studying cell surface interactions.
Core Concepts: Metabolic Glycoengineering and Bioorthogonal Click Chemistry
Metabolic glycoengineering is a technique that introduces modified monosaccharides into cellular metabolic pathways.[1][2] These unnatural sugars are then incorporated into the glycans on the cell surface.[2] This process allows for the introduction of chemical handles, such as azides, onto the cell membrane.[2]
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[3] The strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," is a prime example.[4][5] This reaction involves a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, which react spontaneously and with high specificity to form a stable triazole linkage.[5][6] This reaction is particularly useful in biological systems as it does not require a cytotoxic copper catalyst.[5][6]
The Role of DBCO-Tetraacetyl Mannosamine
This compound is a key reagent in this two-step cell surface modification process. It is a derivative of N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway.[7] The tetraacetylated form enhances cell permeability. Once inside the cell, the acetyl groups are removed, and the modified mannosamine is metabolized and incorporated into sialic acids on the cell surface, presenting an azide group. This azide then serves as a target for a DBCO-functionalized molecule in a subsequent click chemistry reaction.
Mechanism of Action
The process begins with the introduction of an azide-functionalized mannosamine analog, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), to the cells.[8] This analog is taken up by the cells and enters the sialic acid biosynthetic pathway. The cell's metabolic machinery processes the unnatural sugar, ultimately incorporating azido-sialic acid into the glycans on the cell surface. These surface azides can then be specifically targeted by molecules carrying a DBCO group through the SPAAC reaction.[9]
Experimental Protocols and Data
Successful cell surface modification requires careful optimization of reagent concentrations and incubation times. The following tables summarize typical experimental parameters, and detailed protocols are provided below.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Application | Typical Concentration Range | Reference(s) |
| Ac4ManNAz | Metabolic Labeling | 10-50 µM in culture medium | [10][11] |
| DBCO-Fluorophore | Click Reaction | 10-20 µM in PBS or medium | [8] |
| DBCO-NHS Ester | Antibody Activation | 10 mM stock in DMSO | [5][12] |
Table 2: Typical Incubation Parameters
| Step | Parameter | Duration | Temperature | Reference(s) |
| Metabolic Labeling | Cell incubation with Ac4ManNAz | 1-3 days | 37°C | [11] |
| Click Reaction | Incubation with DBCO-reagent | 30-60 minutes | 37°C | [11] |
| Antibody-Oligo Conjugation | Incubation of DBCO-Ab with Azide-Oligo | 2-4 hours (or overnight) | Room Temp (or 4°C) | [12] |
Experimental Workflow
The general workflow for cell surface modification using this technique is as follows:
Detailed Methodologies
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz [8][11]
This protocol describes the incorporation of azide groups into the sialoglycans of mammalian cells.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10-50 mM).
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution in fresh culture medium to the desired final concentration (a starting range of 10-50 µM is recommended). Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently aspirate the medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
-
Protocol 2: Copper-Free Click Reaction with DBCO-Functionalized Reagent [8][11]
This protocol outlines the labeling of azide-modified cells with a DBCO-conjugated molecule (e.g., a fluorescent dye).
-
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated reagent (e.g., AF488-DBCO)
-
Complete cell culture medium or PBS
-
DMSO
-
-
Procedure:
-
Prepare DBCO Reagent Stock Solution: Prepare a 1-2 mM stock solution of the DBCO-reagent in sterile DMSO. Protect from light and store at -20°C.
-
Cell Preparation: After metabolic labeling and washing, maintain the cells in an appropriate buffer or medium.
-
Staining Solution Preparation: Dilute the DBCO-reagent stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-20 µM.
-
Click Reaction: Add the DBCO-reagent staining solution to the azide-labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO-reagent.
-
Analysis: The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
-
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
The core of the labeling step is the SPAAC reaction. The azide group, introduced onto the cell surface via metabolic glycoengineering, reacts with the strained alkyne of the DBCO molecule. This reaction is highly specific and forms a stable covalent triazole linkage without the need for a copper catalyst, making it ideal for use in living systems.[6][12]
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. licorbio.com [licorbio.com]
- 7. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Core Concepts of SPAAC Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This guide provides a detailed exploration of the fundamental kinetic principles governing SPAAC reactions, offering insights into the factors that influence reaction rates and providing practical guidance for experimental design and execution.
Core Principles of SPAAC Reaction Kinetics
The SPAAC reaction is a type of [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole product.[2][] The primary driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon forming the triazole ring.[][4] This inherent reactivity allows the reaction to proceed efficiently under physiological conditions without interfering with native biological processes.[1]
The kinetics of SPAAC reactions are typically described by a second-order rate law:
Rate = k₂[Cyclooctyne][Azide]
where k₂ is the second-order rate constant, a key parameter for quantifying reaction efficiency. A higher k₂ value signifies a faster reaction, which is often desirable for applications requiring rapid labeling or detection, especially at low reactant concentrations.[5]
Factors Influencing SPAAC Reaction Rates
The kinetics of SPAAC reactions are highly tunable and depend on several factors:
-
Cyclooctyne Ring Strain and Structure: The degree of ring strain in the cyclooctyne is a major determinant of the reaction rate.[4] Modifications to the cyclooctyne scaffold, such as the addition of fluorine atoms or changes in macrocycle connectivity, can significantly impact local strain and, consequently, the reaction kinetics.[6][7] For instance, smaller cycloparaphenylene-based alkynes ([9+1]CPP) exhibit a nearly five-fold increase in rate constant compared to their larger counterparts ([11+1]CPP).[6]
-
Electronic Effects: The electronic properties of both the cyclooctyne and the azide play a crucial role. Electron-withdrawing groups near the alkyne can enhance reactivity.[8] Similarly, the electron-donating or -withdrawing nature of the azide substituent can influence the reaction rate. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react faster than 3-azido-L-alanine, highlighting the importance of the azide's electronic properties.[9][10]
-
Solvent, pH, and Temperature: The reaction environment significantly affects SPAAC kinetics. Reactions in aqueous buffers are common for biological applications, and the choice of buffer can be critical.[10] Studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS at the same pH.[9][11] Generally, higher pH values tend to accelerate SPAAC reactions.[9][10] As with most chemical reactions, increasing the temperature typically increases the reaction rate.[9]
-
Steric Hindrance: The steric bulk of substituents on both the cyclooctyne and the azide can influence the accessibility of the reactive partners, thereby affecting the reaction rate.[12]
Quantitative Kinetic Data
The following tables summarize second-order rate constants (k₂) for various SPAAC reactions, providing a comparative overview of the reactivity of different cyclooctynes and azides under various conditions.
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| DBCO | Benzyl azide | 0.24 - 1.0 | Acetonitrile/Water |
| BCN | Benzyl azide | ~0.3 - 0.7 | Acetonitrile/Water |
| DIBAC-650 | Azide-labeled chondrocytes | 1.2 x 10⁻³ | In vivo |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | Deuterated DMSO |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | Deuterated DMSO |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | Deuterated DMSO |
| fluor[11+1]CPP | Benzyl azide | 4.7 x 10⁻³ | Deuterated DMSO |
Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Reagents. Data compiled from[6][13][14][15].
| Buffer | pH | Temperature (°C) | Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 3-azido-L-alanine | Sulfo DBCO-amine | 0.32 - 0.85 |
| HEPES | 7 | 25 | 3-azido-L-alanine | Sulfo DBCO-amine | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 3-azido-L-alanine | Sulfo DBCO-amine | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 3-azido-L-alanine | Sulfo DBCO-amine | 0.27 - 0.77 |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | Higher than with 3-azido-L-alanine |
Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates. Data compiled from[9][10].
Experimental Protocols for Kinetic Analysis
Accurate determination of SPAAC reaction kinetics is crucial for optimizing bioconjugation strategies. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation over time.
Methodology:
-
Preparation of Reactants: Prepare stock solutions of the cyclooctyne and azide in a suitable deuterated solvent (e.g., DMSO-d₆).[6] An internal standard of known concentration (e.g., dimethyl sulfone) should be included for quantitative analysis.[6][16]
-
Reaction Initiation: In an NMR tube, combine the cyclooctyne and azide solutions at known concentrations. Typically, a 2-12 fold excess of the azide is used.[6]
-
Data Acquisition: Place the NMR tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25°C).[6] Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the cyclooctyne reactant and the triazole product.
-
Determine the concentration of each species at each time point by comparing their integral values to that of the internal standard.[6]
-
For a second-order reaction, plot 1/([Cyclooctyne]t - [Azide]t) against time if the initial concentrations are different, or 1/[Reactant] against time if they are equal. The slope of the resulting linear plot will be the second-order rate constant, k₂. Alternatively, under pseudo-first-order conditions (with a large excess of one reactant), a plot of ln([limiting reactant]) versus time will yield a linear plot with a slope of -k_obs, from which k₂ can be calculated (k₂ = k_obs / [excess reactant]).[17]
-
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable when the cyclooctyne has a distinct UV-Vis absorbance that changes upon reaction.
Methodology:
-
Preparation of Reactants: Prepare stock solutions of the cyclooctyne and azide in the desired buffer or solvent system.[9]
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the cyclooctyne (e.g., ~309 nm for DBCO).[13]
-
Reaction Initiation: In a cuvette, mix the azide solution (typically in large excess for pseudo-first-order conditions) with the cyclooctyne solution.[4][13]
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time.[13]
-
Data Analysis:
-
Under pseudo-first-order conditions, the absorbance will decay exponentially. Fit the absorbance versus time data to the equation: A(t) = A₀e^(-k_obs*t).[13]
-
The observed rate constant (k_obs) is determined from the fit.
-
To determine the second-order rate constant (k₂), repeat the experiment with several different concentrations of the excess azide and plot k_obs versus the azide concentration. The slope of this linear plot will be k₂.[13]
-
Visualizations
SPAAC Reaction Mechanism
The following diagram illustrates the concerted [3+2] cycloaddition mechanism of the SPAAC reaction.
Caption: The concerted mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[12]
Experimental Workflow for Kinetic Analysis
This diagram outlines a general workflow for determining the kinetics of a SPAAC reaction.
Caption: A generalized experimental workflow for the kinetic analysis of SPAAC reactions.
Logical Relationship of SPAAC in Biological Studies
This diagram illustrates how SPAAC is employed as a tool for studying biological systems.
Caption: Logical workflow illustrating the use of SPAAC for labeling and analyzing biomolecules.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell Surface Labeling via Metabolic Glycoengineering and Copper-Free Click Chemistry
Topic: DBCO-Tetraacetyl Mannosamine Cell Labeling Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface labeling is a fundamental technique in cell biology, enabling the visualization and tracking of cells, as well as the study of cell surface interactions. A powerful and biocompatible method for labeling living cells is a two-step process involving metabolic glycoengineering followed by bioorthogonal click chemistry.[1] This protocol details the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor for metabolic labeling, and its subsequent reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule for specific and efficient cell surface labeling.
The principle of this method lies in the cellular uptake of Ac4ManNAz, which is metabolized and incorporated into cell surface glycans, displaying azide (B81097) groups (-N3) on the cell surface.[1][2] These azide groups can then be specifically targeted by a molecule containing a DBCO group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][3][] This "click chemistry" reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[1][]
Experimental Workflow
The overall workflow for cell surface labeling using Ac4ManNAz and a DBCO-conjugate consists of two main stages: metabolic labeling and the copper-free click chemistry reaction.
Caption: Workflow for two-step cell surface labeling.
Quantitative Data Summary
The optimal concentrations and incubation times for both metabolic labeling and the click reaction can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the ideal conditions for your specific cell line.[5]
| Parameter | Reagent/Step | Recommended Range | Incubation Time | Notes |
| Metabolic Labeling | Ac4ManNAz | 10-75 µM | 1-3 days | A lower concentration of 10 µM may be optimal to balance labeling efficiency with minimal physiological disruption.[5][6][7][8] Higher concentrations (e.g., 50 µM) can lead to cytotoxicity in some cell lines.[5][6][7][8] |
| Click Chemistry | DBCO-functionalized Probe (e.g., AF488-DBCO) | 10-20 µM | 30-60 minutes | Higher concentrations or longer incubation times may increase background fluorescence.[9] Protect from light during incubation.[9][10] |
| Cell Seeding | Cell Density | Varies | Overnight | Cells should be in the logarithmic growth phase for optimal metabolic labeling.[9] |
| Washing Steps | PBS or Imaging Buffer | N/A | Minutes | Thorough washing is crucial to remove unincorporated reagents and reduce background signal.[9][11] |
Experimental Protocols
This protocol provides a general procedure for labeling mammalian cells. Optimization may be required for specific cell lines and applications.
Materials
-
Mammalian cells of interest (e.g., HeLa, A549, Jurkat)[11]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
DBCO-functionalized fluorescent dye (e.g., AF488-DBCO)
-
Phosphate-buffered saline (PBS)
-
Live cell imaging buffer
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining[9]
-
(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)[10]
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets
-
Sterile cell culture plates or dishes (glass-bottom dishes are recommended for high-resolution imaging)[9]
Protocol Steps
Step 1: Metabolic Labeling with Ac4ManNAz
-
Cell Seeding: Seed cells in a suitable culture vessel at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere overnight.[9]
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store this stock solution at -20°C.[9]
-
Metabolic Labeling: On the following day, remove the existing culture medium and replace it with fresh complete medium containing the desired final concentration of Ac4ManNAz (typically 10-50 µM).[9]
-
Incubation: Incubate the cells under their normal growth conditions (37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[9]
Step 2: Labeling with DBCO-Functionalized Probe
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[9][11]
-
Prepare Labeling Solution: Prepare a fresh solution of the DBCO-functionalized probe in pre-warmed live cell imaging buffer or serum-free medium at the desired final concentration (typically 10-20 µM).[9]
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[9][10]
-
Wash to Remove Unbound Probe: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound probe.[9]
Step 3: Imaging and Analysis
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
(Optional) Fixation: For fixed-cell imaging, gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10] Wash the cells twice with PBS after fixation.[10]
-
Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells.[9] Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line.[9] |
| Insufficient DBCO-probe concentration or incubation time. | Increase the concentration of the DBCO-probe or the incubation time.[9] | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent.[9] | |
| High background fluorescence | Incomplete removal of unbound DBCO-probe. | Increase the number and duration of washing steps after the click reaction.[11] |
| Non-specific binding of the DBCO-probe. | Include a blocking step (e.g., with BSA) before adding the DBCO-probe solution. Reduce the concentration of the DBCO-probe.[11] | |
| Cytotoxicity | High concentration of Ac4ManNAz or DBCO-probe. | Perform a dose-response curve to determine the optimal, non-toxic concentrations.[5] Be gentle during cell washing steps.[9] |
Conclusion
The combination of metabolic labeling with Ac4ManNAz and subsequent copper-free click chemistry with a DBCO-functionalized probe provides a robust and versatile platform for labeling the surface of living cells. This method is highly specific and biocompatible, making it suitable for a wide range of applications in cell biology, drug development, and biomedical research. Careful optimization of labeling conditions is recommended to achieve the best results for each specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Illuminating Biology In Vivo: Application Notes and Protocols for DBCO-Tetraacetyl Mannosamine in Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DBCO-Tetraacetyl mannosamine (B8667444) and its analogs in in vivo imaging. Leveraging the principles of metabolic glycoengineering and bioorthogonal chemistry, this powerful technique enables the specific labeling and visualization of cells and glycans in living organisms, offering profound insights into biological processes and disease states.
Introduction
In vivo imaging is a cornerstone of modern biological research and drug development, allowing for the non-invasive monitoring of cellular and molecular events in their native context. A significant challenge in this field is the specific and stable labeling of target biomolecules without perturbing the underlying biology. The combination of metabolic glycoengineering with bioorthogonal "click" chemistry provides an elegant solution to this challenge.
This approach typically involves a two-step process. First, an unnatural sugar, such as a tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), is administered to the subject. This sugar is metabolized by cells and incorporated into cell surface glycans, effectively decorating the cell surface with azide (B81097) groups.[1] Subsequently, a probe carrying a dibenzocyclooctyne (DBCO) moiety, conjugated to an imaging agent (e.g., a fluorophore), is introduced. The DBCO group reacts specifically and covalently with the azide group via a strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[2][3]
A more recent development involves the direct use of DBCO-modified sugars, such as Ac4ManDBCO, which simplifies the workflow by introducing the "clickable" handle in a single step.[4] This document will detail protocols for both approaches and provide the necessary information for their successful implementation in preclinical research.
Signaling Pathway and Experimental Workflow
The underlying principle of this technique is the hijacking of the cell's natural sialic acid biosynthesis pathway to introduce a bioorthogonal chemical reporter.
Metabolic Incorporation of Azido (B1232118) Sugars
The following diagram illustrates the metabolic pathway for the incorporation of Ac4ManNAz into cell surface sialoglycans.
Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.
Experimental Workflow for In Vivo Imaging
The general workflow for in vivo imaging using metabolic glycoengineering and click chemistry is depicted below. This can be adapted for both the two-step (Ac4ManNAz + DBCO-probe) and one-step (Ac4ManDBCO + Azide-probe) approaches.
Caption: General experimental workflow for in vivo imaging.
Application Notes
This technique is versatile and can be applied to a variety of in vivo imaging applications, including:
-
Cancer Imaging and Targeting: Tumor cells often exhibit altered glycosylation patterns. Metabolic glycoengineering can be used to specifically label tumor cells with bioorthogonal reporters, enabling targeted imaging and potentially therapeutic delivery.[5][6]
-
Cell Tracking: Transplanted cells, such as stem cells or immune cells, can be pre-labeled ex vivo or labeled in vivo to monitor their migration, engraftment, and fate.[7][8]
-
Studying Glycan Dynamics: This method allows for the visualization of newly synthesized glycans, providing insights into glycan turnover and changes in glycosylation during development, disease progression, or in response to therapy.[9]
Key Considerations:
-
Choice of Labeling Strategy: The two-step approach (Ac4ManNAz + DBCO-probe) is well-established. The one-step approach (Ac4ManDBCO) offers a simplified workflow but may have different metabolic uptake and incorporation kinetics.
-
Toxicity: While generally considered biocompatible, high concentrations of modified sugars or imaging probes can have physiological effects. It is crucial to perform dose-response studies to determine the optimal, non-toxic concentrations for your specific application and animal model.[10][11]
-
Background Signal: Incomplete clearance of the imaging probe can lead to background fluorescence. Optimizing the dose of the probe and the imaging time point is essential to maximize the signal-to-noise ratio.[2]
-
Biodistribution: The biodistribution of the DBCO-conjugated probe can influence background signals in various organs, with studies showing potential accumulation in the liver and bladder.[12][13]
Experimental Protocols
The following protocols provide a general framework. Optimization for specific cell types, animal models, and imaging systems is recommended.
Protocol 1: Two-Step In Vivo Labeling using Ac4ManNAz and a DBCO-Fluorophore
Materials:
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488)
-
Vehicle for injection (e.g., sterile PBS, DMSO/saline mixture)
-
Animal model of interest
-
In vivo imaging system
Procedure:
-
Metabolic Labeling:
-
Prepare a sterile solution of Ac4ManNAz in a suitable vehicle.
-
Administer Ac4ManNAz to the animal. The route of administration (intravenous, intraperitoneal, or intratumoral) and dosage should be optimized. A starting point for systemic administration is 40 mg/kg.[12] For direct intratumoral injection, lower doses may be sufficient.[6]
-
Allow for metabolic incorporation of the azido sugar for 24 to 72 hours.[14]
-
-
In Vivo Click Reaction and Imaging:
-
Prepare a sterile solution of the DBCO-conjugated fluorophore in an appropriate vehicle.
-
Administer the DBCO-fluorophore to the animal via a suitable route (e.g., intravenous injection). A typical starting dose is 5 mg/kg.[12]
-
Allow the click reaction to proceed and for unbound probe to clear. This can range from 4 to 48 hours post-injection.[7][12]
-
Anesthetize the animal and perform in vivo imaging using an appropriate imaging system with the correct excitation and emission filters for the chosen fluorophore.[15]
-
Acquire images at multiple time points to determine the optimal imaging window.[16]
-
Protocol 2: One-Step In Vivo Labeling using Ac4ManDBCO and an Azide-Fluorophore
Materials:
-
Tetraacetylated N-dibenzocyclooctyne-D-mannosamine (Ac4ManDBCO)
-
Azide-conjugated fluorophore (e.g., Azide-Cy5)
-
Vehicle for injection
-
Animal model of interest
-
In vivo imaging system
Procedure:
-
Metabolic Labeling:
-
Prepare a sterile solution of Ac4ManDBCO.
-
Administer Ac4ManDBCO to the animal. One study used intratumoral injections of 5 mg/kg daily for three days.[4]
-
Allow for metabolic incorporation of the DBCO-sugar for 24 to 72 hours.
-
-
In Vivo Click Reaction and Imaging:
-
Prepare a sterile solution of the azide-conjugated fluorophore.
-
Administer the azide-fluorophore to the animal.
-
Allow for the in vivo click reaction and clearance of unbound probe.
-
Perform in vivo imaging as described in Protocol 1.
-
Quantitative Data
The following tables summarize typical concentration ranges and experimental parameters reported in the literature. These values should serve as a starting point for optimization.
Table 1: In Vitro Metabolic Labeling Parameters
| Parameter | Concentration Range | Incubation Time | Cell Line Examples | Reference(s) |
| Ac4ManNAz | 10 - 75 µM | 1 - 3 days | A549, HeLa, Jurkat, 4T1, MCF7, HCT116 | [5][10][14][17] |
| DBCO-Fluorophore | 5 - 50 µM | 30 - 60 minutes | A549, 4T1 | [5][18] |
Table 2: In Vivo Experimental Parameters
| Parameter | Dosage | Administration Route | Animal Model | Application | Reference(s) |
| Ac4ManNAz | 40 mg/kg | Intravenous | Mouse | Tumor Labeling | [12] |
| Ac4ManNAz | - | Intraperitoneal | Mouse | Glycan Labeling | [9] |
| DBCO-Cy5 | 5 mg/kg | Intravenous | Mouse | Tumor Imaging | [12] |
| DBCO-Cy5 | - | Intravenous | Mouse | Cell Tracking | [7] |
| Ac4ManDBCO | 5 mg/kg (daily x3) | Intratumoral | Mouse | Tumor Labeling | [4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz/Ac4ManDBCO concentration and incubation time for your specific model. |
| Inefficient click reaction. | Ensure high quality of the DBCO/azide-probe. Consider a higher concentration or longer reaction time. | |
| High Background Fluorescence | Incomplete clearance of unbound probe. | Increase the time between probe administration and imaging. Optimize the probe dosage. |
| Non-specific binding of the probe. | Include control animals that did not receive the metabolic sugar to assess non-specific probe accumulation. | |
| Toxicity/Adverse Effects | High concentration of labeling reagents. | Perform a dose-response study to determine the maximum tolerated dose. Monitor animal health closely. |
By following these guidelines and protocols, researchers can effectively utilize DBCO-Tetraacetyl mannosamine and related compounds for robust and specific in vivo imaging, paving the way for new discoveries in biology and medicine.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Glycoprotein Labeling and Analysis using Azide-Modified Mannosamine and DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metabolic labeling of glycoproteins using an azide-modified mannosamine (B8667444) precursor, followed by bioorthogonal ligation with a dibenzocyclooctyne (DBCO) reagent for subsequent analysis. This powerful two-step strategy allows for the specific chemical tagging of glycoproteins in living cells, enabling their visualization, enrichment, and identification.
Introduction
Glycosylation is a critical post-translational modification that plays a vital role in numerous biological processes, including protein folding, cell-cell recognition, and signaling.[1] Aberrant glycosylation is a hallmark of various diseases, most notably cancer, making the study of glycoproteins—the glycome—a promising area for biomarker discovery and therapeutic development.[2][3]
Metabolic glycoengineering is a technique that introduces a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular glycans.[4][5] This is achieved by providing cells with a modified sugar precursor, like tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.[6][7] Once metabolized, the azide-modified sialic acid (SiaNAz) is incorporated into glycoproteins on the cell surface and in secreted proteins.[3][6]
The azide group serves as a chemical handle for a highly specific and biocompatible "click chemistry" reaction.[7] Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) allows the azide-tagged glycoproteins to be covalently labeled with a probe containing a dibenzocyclooctyne (DBCO) group, without the need for a cytotoxic copper catalyst.[8][9] This probe can be a fluorophore for imaging (e.g., DBCO-AF488) or a biotin (B1667282) tag (e.g., DBCO-PEG4-Biotin) for enrichment and subsequent proteomic analysis.[8][10]
Principle of the Method
The overall workflow involves three main stages:
-
Metabolic Labeling: Cells are incubated with an azide-modified sugar precursor (Ac4ManNAz), which is processed by the cell's natural metabolic pathways and incorporated into glycoproteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled cells or cell lysates are reacted with a DBCO-containing probe, leading to the covalent attachment of the probe to the glycoproteins.
-
Downstream Analysis: Labeled glycoproteins are analyzed. Fluorescently tagged glycoproteins can be visualized via microscopy or flow cytometry, while biotin-tagged glycoproteins can be enriched using streptavidin affinity chromatography for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[11][12]
Figure 1: Workflow for glycoprotein (B1211001) labeling and analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
This protocol describes the incorporation of azide groups into the cell surface glycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, Jurkat)[7]
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach a logarithmic growth phase (typically 50-70% confluency).[9]
-
Stock Solution Preparation: Prepare a 50 mM stock solution of Ac4ManNAz in anhydrous DMSO.
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM.[7][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line, balancing labeling efficiency with potential cytotoxicity.[9]
-
Culture the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and experimental goal.[9]
-
Include a negative control of cells cultured without Ac4ManNAz.
-
-
Cell Harvesting: After incubation, cells are ready for downstream click chemistry labeling (Protocol 2). Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[9]
Protocol 2: Click Chemistry Labeling of Azide-Modified Glycoproteins
This protocol details the labeling of azide-functionalized cells with a DBCO-probe. The example uses DBCO-PEG4-Biotin for subsequent enrichment.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-PEG4-Biotin[8]
-
Anhydrous DMSO
-
PBS or complete culture medium (pre-warmed)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
DBCO-Probe Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in anhydrous DMSO. Store protected from light at -20°C.[8]
-
Click Reaction (Live Cells):
-
To the washed, azide-labeled cells, add pre-warmed medium or PBS containing the desired final concentration of DBCO-PEG4-Biotin. A typical concentration range is 50-100 µM.[8]
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light, with gentle agitation.[8]
-
Wash the cells three times with cold PBS to remove unreacted DBCO-PEG4-Biotin.[8]
-
The biotin-labeled cells can now be lysed for downstream analysis.
-
-
Click Reaction (Cell Lysate):
-
Harvest and lyse the azide-labeled cells using an appropriate lysis buffer.
-
Determine the total protein concentration of the lysate.
-
Add the DBCO-PEG4-Biotin stock solution to the lysate to a final concentration of approximately 1.6 mM per 100 µg of total protein.[13] Note: This concentration may require optimization.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Sample Preparation for Analysis: The biotinylated glycoprotein sample is now ready for enrichment.
Protocol 3: Enrichment and Analysis of Biotinylated Glycoproteins
This protocol describes the capture of biotin-labeled glycoproteins using streptavidin-coated magnetic beads for subsequent analysis by mass spectrometry.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., Lysis buffer with 1% Triton X-100)[8]
-
Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)[8]
-
Elution Buffer (e.g., SDS-PAGE sample buffer for Western Blot, or a buffer compatible with mass spectrometry)[8]
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Wash Buffer 1. Place the tube on a magnetic rack to separate the beads and discard the supernatant. Repeat this wash step twice.
-
Glycoprotein Capture:
-
Add the biotinylated cell lysate to the prepared beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
-
-
Washing:
-
Place the tube on the magnetic rack, allow the beads to collect, and discard the supernatant (unbound proteins).
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate under conditions appropriate for the chosen buffer (e.g., heat at 95°C for 5-10 minutes for SDS-PAGE sample buffer).
-
Place the tube on the magnetic rack and collect the supernatant containing the enriched glycoproteins.
-
-
Mass Spectrometry Analysis:
Figure 2: Workflow for glycoprotein enrichment and analysis.
Data Presentation
Quantitative data from metabolic labeling experiments are crucial for assessing the methodology's efficiency and for comparative studies.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Concentration Range | Incubation Time | Notes |
|---|---|---|---|
| Metabolic Labeling | |||
| Ac4ManNAz | 25-50 µM[9] | 1-3 days[9] | Optimal conditions should be determined for each cell line to maximize labeling and minimize cytotoxicity. |
| Click Chemistry Labeling | |||
| DBCO-Probe (Live Cells) | 50-100 µM[8] | 30-60 minutes[8] | Higher concentrations or longer incubations may increase background signal. |
| DBCO-Probe (Lysate) | ~1.6 mM / 100µg protein[13] | 1-2 hours | Optimization is recommended to ensure complete reaction with available azide groups. |
Table 2: Example Data on Identified Glycoproteins This table represents hypothetical data that could be generated from an LC-MS/MS experiment comparing a control cell line with a treated cell line.
| Protein Accession | Gene Symbol | Description | Peptide Count (Control) | Peptide Count (Treated) | Fold Change |
| P02768 | ALB | Serum albumin | 5 | 4 | 0.8 |
| P04040 | VIM | Vimentin | 8 | 9 | 1.1 |
| P11362 | ITGB1 | Integrin beta-1 | 3 | 15 | 5.0 |
| P08575 | CD44 | CD44 antigen | 2 | 11 | 5.5 |
| P16152 | LAMP1 | Lysosome-associated membrane glycoprotein 1 | 4 | 18 | 4.5 |
Data presented are for illustrative purposes only. In a typical study, 55-75 unique glycoproteins might be identified.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line.[9] Ensure cells are healthy and in a logarithmic growth phase. |
| Incomplete click reaction. | Increase the concentration of the DBCO-probe or the incubation time. Ensure stock solutions are fresh. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after the click reaction.[9] |
| Non-specific binding of the DBCO-probe. | Reduce the concentration of the DBCO-probe. Include a blocking step (e.g., with BSA) before adding the probe.[7] Run a control with cells not treated with Ac4ManNAz.[3] | |
| Cytotoxicity | High concentration of Ac4ManNAz or DBCO-probe. | Perform a dose-response curve to determine the optimal, non-toxic concentrations.[9] |
| Contamination of reagents. | Use sterile, high-purity reagents. |
Conclusion
The combination of metabolic glycoengineering with azide-modified sugars and subsequent copper-free click chemistry with DBCO probes provides a robust and versatile platform for the study of glycoproteins. This methodology enables researchers to specifically label, visualize, enrich, and identify glycoproteins from complex biological samples, offering valuable insights into the role of glycosylation in health and disease.
References
- 1. Glycoprotein Analysis Using Protein Microarrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Glycan Labeling [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DBCO-PEG4-Biotin [baseclick.eu]
- 11. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A metabolic labeling approach for glycoproteomic analysis reveals altered glycoprotein expression upon GALNT3 knockdown in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Glycoengineering and Bioorthogonal Labeling of Cells with Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and DBCO Reagents
Introduction
Metabolic glycoengineering is a powerful and versatile technique for labeling cells by introducing unnatural sugar analogs containing bioorthogonal chemical reporters, such as an azide (B81097) group, into cellular glycans.[1] This method leverages the cell's natural metabolic pathways to incorporate these modified sugars into glycoproteins and other glycoconjugates.[1] This document provides a detailed guide for a two-step cell labeling strategy. The first step involves the metabolic incorporation of an azide-functionalized sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialoglycans of mammalian cells.[1][2] In the second step, the incorporated azide groups are specifically labeled with a fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells with minimal perturbation.[][5][6] The small size of the azide group generally causes minimal disruption to natural metabolic processes.[1] This labeling strategy enables the visualization of glycan localization and dynamics, with applications in cell tracking, studies of immune cell interactions, and analysis of targeted drug delivery.[1][7]
Data Presentation: Experimental Parameters
The efficiency of cell labeling is influenced by several factors, including the concentration of the azide sugar, the concentration of the DBCO probe, and the incubation times for each step.[6] Optimal conditions should be determined empirically for each cell line and experimental setup.
| Parameter | Concentration Range | Incubation Time | Notes |
| Ac4ManNAz (Metabolic Labeling) | 10-50 µM | 1-3 days | Optimal concentration and time should be determined for each cell line to ensure efficient labeling without cytotoxicity.[6][8] Some studies suggest 10 µM as an optimum concentration to minimize effects on cellular physiology.[8] |
| DBCO-Fluorophore (Labeling Reaction) | 10-20 µM | 30-60 minutes | Higher concentrations or longer incubation times may increase background fluorescence.[1][6] The reaction is typically performed at 37°C.[6][9] |
| Cell Density | Varies (Logarithmic Growth Phase) | N/A | Cells should be in the logarithmic growth phase for optimal metabolic labeling.[6] Avoid over-confluency as it may reduce the accessibility of cell surface azides.[1][6] |
Experimental Protocols
This protocol is designed for labeling cell surface glycans on live mammalian cells for subsequent fluorescence imaging.
Materials
-
Mammalian cells of interest (e.g., HeLa, A549, MCF-7)[6]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[6]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
DBCO-functionalized fluorescent probe (e.g., AF488-DBCO, DBCO-Cy5)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
(Optional) Nuclear counterstain (e.g., Hoechst 33342, DAPI)[6]
-
(Optional) Bovine Serum Albumin (BSA) for blocking
Protocol 1: Metabolic Labeling with Ac4ManNAz
-
Cell Seeding: Seed the cells of interest in an appropriate culture vessel (e.g., coverslips in a 6-well plate for microscopy). Allow the cells to adhere and grow overnight.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Prepare Labeling Medium: On the day of the experiment, thaw the Ac4ManNAz stock solution. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).[6][8]
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS.[1] Add the Ac4ManNAz-containing medium to the cells.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C and 5% CO2 to allow for the metabolic incorporation of the azide groups.[6]
Protocol 2: Labeling with DBCO-Functionalized Fluorescent Probe
-
Cell Preparation: After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium.
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[1][6]
-
Prepare DBCO-Fluorophore Labeling Solution: Prepare a fresh solution of the DBCO-functionalized fluorescent probe in pre-warmed live-cell imaging buffer or serum-free medium at the desired final concentration (typically 10-20 µM).[1][6]
-
Labeling Reaction: Add the DBCO-fluorophore labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[6][9]
-
Wash to Remove Unbound Dye: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound DBCO-fluorophore.[6]
Protocol 3: Imaging
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.[6] Wash the cells twice with PBS.[1]
-
Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1][6]
-
(Optional) Fixation: For long-term storage before imaging, cells can be fixed with 4% paraformaldehyde. If fixing, wash the cells twice with PBS after the final labeling wash, then add 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature. Wash twice with PBS.[1]
Mandatory Visualization
Caption: Metabolic incorporation of Ac4ManNAz and subsequent DBCO click reaction.
Caption: Experimental workflow for metabolic labeling and DBCO-fluorophore reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[1][6] |
| Insufficient DBCO-fluorophore concentration or incubation time. | Increase the concentration of the DBCO-fluorophore or the incubation time.[1][6] | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent.[1][6] | |
| High background fluorescence | Incomplete removal of unbound DBCO-fluorophore. | Increase the number and duration of washing steps after the click reaction.[1][6] |
| Non-specific binding of DBCO-fluorophore. | Include a blocking step (e.g., with BSA) before adding the DBCO solution. Reduce the concentration of the DBCO-fluorophore.[1] Include a control of cells not treated with Ac4ManNAz but stained with the DBCO-fluorophore.[6] | |
| Cell toxicity/death | High concentration of Ac4ManNAz or DBCO-fluorophore. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[1][6] Studies have shown that high concentrations of Ac4ManNAz can affect cellular functions.[8] |
| High concentration of DMSO in the final medium. | Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). | |
| Harsh cell handling. | Be gentle during cell washing and harvesting steps.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. licorbio.com [licorbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for DBCO-Tetraacetyl Mannosamine in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: DBCO-Tetraacetyl mannosamine (B8667444) is a powerful chemical tool for researchers in neuroscience. It enables the metabolic labeling of glycans on the surface of neural cells. This compound is a modified mannosamine sugar with a dibenzocyclooctyne (DBCO) group. When introduced to cells, it is processed through the sialic acid biosynthetic pathway and incorporated into sialoglycoconjugates on the cell membrane. The exposed DBCO group can then be specifically targeted with azide-containing molecules, such as fluorescent probes, via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This technique offers a robust and bioorthogonal method for labeling and tracking neurons and other neural cells both in vitro and in vivo.[4]
Key Applications in Neuroscience:
-
Neuronal Labeling and Visualization: DBCO-Tetraacetyl mannosamine allows for the precise labeling of neuronal cell surfaces. Subsequent reaction with an azide-functionalized fluorophore enables high-resolution imaging of neuronal morphology, including dendrites and axons, in cell culture.[5] This is particularly useful for studying neuronal development, connectivity, and degeneration.
-
In Vivo Cell Tracking: Labeled neural stem cells or specific neuronal populations can be tracked after transplantation into animal models.[6] This is critical for assessing the fate and integration of therapeutic cells in models of neurodegenerative diseases or spinal cord injury. The bioorthogonal nature of the click chemistry reaction ensures that the labeling is specific and does not interfere with biological processes.[6][7]
-
Glycan Profiling: By using different azide-containing reporters, researchers can investigate the distribution and dynamics of sialoglycans on the surface of neurons. Sialic acids play crucial roles in cell-cell recognition, signaling, and pathogen interactions in the nervous system. Metabolic labeling can help elucidate changes in cell surface glycosylation during neuronal differentiation or in disease states.[3][8]
-
Targeted Drug Delivery: While still an emerging application, the DBCO handle on the cell surface could potentially be used to target drug-loaded nanoparticles or other therapeutic agents carrying an azide (B81097) group to specific neural cell populations that have been metabolically labeled.
Advantages of this compound:
-
Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological processes.[7]
-
Copper-Free Reaction: The strain-promoted alkyne-azide cycloaddition (SPAAC) does not require a cytotoxic copper catalyst, making it suitable for use in living cells and organisms.[2]
-
High Efficiency: The reaction between DBCO and azides is typically fast and results in a high yield of the desired conjugate.[9]
-
Versatility: A wide range of azide-modified probes (fluorophores, biotin, etc.) can be used to tag the DBCO-labeled cells for various downstream applications.[10]
Data Presentation
The following table is a template for presenting quantitative data from experiments using this compound for neuronal labeling. Researchers should populate this table with their own experimental results.
| Experimental Condition | Cell Type | This compound Conc. (µM) | Incubation Time (hrs) | Fluorophore-Azide Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) | Notes |
| Control (No DBCO-ManNAc) | Primary Hippocampal Neurons | 0 | 48 | 10 | Baseline fluorescence | ||
| Experimental 1 | Primary Hippocampal Neurons | 25 | 48 | 10 | |||
| Experimental 2 | Primary Hippocampal Neurons | 50 | 48 | 10 | |||
| Experimental 3 | SH-SY5Y Neuroblastoma | 25 | 48 | 10 | Comparison with a cell line | ||
| Experimental 4 | SH-SY5Y Neuroblastoma | 50 | 48 | 10 |
To acquire the data for this table, the following steps are recommended:
-
Culture primary neurons or neuronal cell lines under desired conditions.
-
Treat the cells with varying concentrations of this compound for a set period.
-
Perform the click chemistry reaction with a specific concentration of an azide-conjugated fluorophore.
-
Acquire images using fluorescence microscopy under consistent settings for all conditions.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell and the percentage of cells that show fluorescence above a defined threshold.
-
Record the data in the table for comparison and analysis.
Experimental Protocols
This section provides a detailed protocol for the metabolic labeling of primary hippocampal neurons with this compound and subsequent fluorescent tagging via click chemistry.
Protocol 1: Metabolic Labeling of Primary Hippocampal Neurons
Materials:
-
Primary hippocampal neurons cultured on poly-D-lysine coated coverslips
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Culture: Culture primary hippocampal neurons to the desired developmental stage (e.g., 7-10 days in vitro).
-
Metabolic Labeling: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution in pre-warmed complete neuronal culture medium to a final concentration of 25-50 µM. c. Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound. d. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry
Materials:
-
Metabolically labeled primary hippocampal neurons (from Protocol 1)
-
Azide-conjugated fluorophore (e.g., AF488-Azide, Cy5-Azide)
-
DMSO, sterile
-
PBS, sterile
-
4% Paraformaldehyde (PFA) in PBS for fixation (optional)
-
Mounting medium with DAPI
Procedure:
-
Prepare Fluorophore Stock Solution: Prepare a 1-2 mM stock solution of the azide-conjugated fluorophore in sterile DMSO. Protect from light and store at -20°C.
-
Cell Preparation: a. After the metabolic labeling incubation, gently aspirate the medium containing this compound. b. Wash the cells twice with pre-warmed PBS to remove any unincorporated sugar.
-
Click Reaction: a. Dilute the azide-fluorophore stock solution in pre-warmed complete neuronal culture medium to a final concentration of 10-20 µM. b. Add the fluorophore-containing medium to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove unbound fluorophore.
-
Fixation (Optional): a. If fixation is desired for long-term storage and imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Metabolic incorporation of this compound into neuronal cell surface glycans.
References
- 1. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tissue-based metabolic labeling of polysialic acids in living primary hippocampal neurons [ouci.dntb.gov.ua]
- 6. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Immune Cells with DBCO-Tetraacetyl Mannosamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track immune cells in vivo is crucial for understanding their roles in various physiological and pathological processes, including cancer immunology, autoimmune diseases, and infectious diseases. This application note describes a powerful and versatile method for tracking immune cells using a two-step bioorthogonal chemistry approach. This method involves the metabolic labeling of immune cells with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), followed by the covalent attachment of a probe via a copper-free click chemistry reaction with dibenzocyclooctyne (DBCO).
This technique leverages the cell's own metabolic machinery to incorporate azide (B81097) groups onto the surface of glycoproteins.[1][2][3][4][5][6] These azide groups serve as chemical handles for the specific attachment of DBCO-conjugated molecules, such as fluorescent dyes, for visualization and tracking.[2][3][4][6][7] The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the azide and DBCO is highly specific, rapid, and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][4] This method offers high labeling efficiency and low cytotoxicity, enabling long-term and safe imaging of therapeutic cells.[1][6]
Principle of the Method
The tracking of immune cells using DBCO-Tetraacetyl mannosamine (B8667444) is a two-stage process:
-
Metabolic Labeling: Immune cells are incubated with Ac4ManNAz, a peracetylated derivative of an unnatural azido-sugar. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthesis pathway. This leads to the presentation of sialic acids containing azide groups on the cell surface glycoproteins and glycolipids.[2][3][6][8]
-
Bioorthogonal "Click" Reaction: The azide-labeled cells are then treated with a molecule conjugated to DBCO. The DBCO group reacts specifically with the azide group on the cell surface via a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[4][7] This forms a stable covalent bond, effectively tagging the immune cells with the desired probe (e.g., a fluorescent dye for imaging).[2][3][4][7]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the metabolic pathway for the incorporation of the azide sugar and the general experimental workflow for labeling and tracking immune cells.
Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.
Caption: General experimental workflow for immune cell tracking.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the metabolic labeling and tracking of immune cells using Ac4ManNAz and DBCO reagents, compiled from various studies.
Table 1: Metabolic Labeling Parameters
| Cell Type | Ac4ManNAz Concentration (µM) | Incubation Time | Reference |
| A549 Cells | 0 - 100 | 3 days | [2][3] |
| A549 Cells | 0 - 50 | 3 days | [9] |
| Cytotoxic T-cells (CTLs) | 0 - 100 | 24 hours | [7] |
| Dendritic Cells (DC2.4) | Not specified (used poly(azido-sugar)) | 3 days | [10] |
| LS174T Colon Cancer Cells | 50 | 72 hours | [11] |
Table 2: DBCO-Probe Labeling and Cell Viability
| Cell Type | DBCO-Probe Concentration (µM) | Labeling Time | Cell Viability | Reference |
| A549 Cells | 0 - 100 (DBCO-Cy5) | 3 days | Low cytotoxicity observed | [2][3] |
| A549 Cells | 20 (DBCO-Cy5) | 1 hour | Not specified | [9] |
| Cytotoxic T-cells (CTLs) | 50 (DBCO-Cy5.5) | 1 hour | No significant changes in viability, proliferation, or cytolytic activity | [7] |
| LS174T Colon Cancer Cells | 50 (DBCO-Cy5) | 1 hour | Not specified | [11] |
| Azide-labeled cells | 10-20 (AF488-DBCO) | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Immune Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups onto the surface of immune cells.
Materials:
-
Immune cells of interest (e.g., T-cells, dendritic cells)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the immune cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Ac4ManNAz Stock Solution Preparation: Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Ac4ManNAz-containing medium to the cells.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
Protocol 2: Labeling of Azide-Modified Immune Cells with DBCO-Fluorophore
This protocol outlines the procedure for labeling the azide-modified immune cells with a DBCO-conjugated fluorescent probe via a copper-free click reaction.
Materials:
-
Azide-labeled immune cells (from Protocol 1)
-
DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5, DBCO-AF488)
-
Complete cell culture medium or PBS
-
DMSO
Procedure:
-
DBCO-Fluorophore Stock Solution Preparation: Prepare a 1-2 mM stock solution of the DBCO-fluorophore in sterile DMSO. Protect from light and store at -20°C.
-
Cell Preparation: After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[4]
-
DBCO-Fluorophore Staining: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.
-
The labeled cells are now ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo tracking.
Applications
This cell tracking methodology has a wide range of applications in immunology and drug development:
-
In Vivo Immune Cell Trafficking: Following the migration and homing of adoptively transferred immune cells to tumors or sites of inflammation.[7][12][13]
-
Monitoring Immunotherapy: Assessing the biodistribution and persistence of therapeutic immune cells, such as CAR-T cells.
-
Studying Cell-Cell Interactions: Visualizing the interactions between labeled immune cells and other cell types.[14]
-
Drug Delivery: Using the azide "handle" to target therapeutics to specific immune cells.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient incubation time with Ac4ManNAz. | Increase the incubation time or optimize the Ac4ManNAz concentration. |
| Low concentration of DBCO-fluorophore. | Increase the concentration of the DBCO-fluorophore. | |
| High Background Fluorescence | Incomplete removal of unbound DBCO-fluorophore. | Increase the number and duration of washing steps after the click reaction.[4] |
| Non-specific binding of the DBCO-fluorophore. | Include a blocking step (e.g., with BSA) before adding the DBCO-fluorophore solution. Reduce the concentration of the DBCO-fluorophore.[4] | |
| Cell Death | Cytotoxicity of labeling reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentrations of Ac4ManNAz and the DBCO-fluorophore.[2][3][9] |
Conclusion
The use of this compound for metabolic labeling, followed by a bioorthogonal click reaction with DBCO-conjugated probes, provides a robust and reliable method for tracking immune cells. This technique offers high specificity, biocompatibility, and versatility, making it an invaluable tool for researchers in immunology and drug development. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for the successful implementation of this powerful cell tracking technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 3. thno.org [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tracking immune cells in vivo using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Visualizing Newly Synthesized Sialoglycoproteins Using Metabolic Labeling and Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of newly synthesized proteins is crucial for understanding cellular processes in both healthy and diseased states. Glycosylation, one of the most common post-translational modifications, plays a pivotal role in protein folding, stability, and function. Visualizing newly synthesized glycoproteins, therefore, provides invaluable insights into the dynamic nature of the cellular glycoproteome. This document provides detailed protocols for the metabolic labeling and subsequent visualization of newly synthesized sialoglycoproteins using bioorthogonal chemistry.
The primary method detailed here is a robust two-step labeling strategy. This involves the metabolic incorporation of an azide-functionalized N-acetyl-D-mannosamine (ManNAc) analog into sialic acids of nascent glycoproteins, followed by a highly specific and efficient copper-free click chemistry reaction with a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe.[1][2] An alternative one-step "reverse" labeling strategy utilizing DBCO-Tetraacetyl mannosamine (B8667444) is also discussed.
Principle of the Technology
The visualization of newly synthesized sialoglycoproteins is achieved through a two-stage process that combines metabolic glycoengineering with bioorthogonal chemistry:
-
Metabolic Incorporation: Cells are cultured in the presence of a peracetylated, azide-modified mannosamine derivative, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[3] This unnatural sugar is taken up by the cells, deacetylated, and processed through the sialic acid biosynthetic pathway.[3] The resulting azide-modified sialic acid is then incorporated into newly synthesized glycoproteins by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus.[3] The small and biologically inert azide (B81097) group serves as a bioorthogonal handle for subsequent detection.[1]
-
Bioorthogonal Ligation: The azide-labeled glycoproteins are then visualized by a highly specific and efficient bioorthogonal reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[1] A fluorescent probe functionalized with a DBCO group is introduced. The strained ring of the DBCO moiety reacts selectively with the azide group on the modified sialoglycans to form a stable triazole linkage, covalently attaching the fluorophore to the target glycoproteins.[1] This reaction is highly biocompatible and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]
Sialic Acid Biosynthesis Pathway
Experimental Protocols
Protocol 1: Metabolic Labeling of Sialoglycoproteins with Ac4ManNAz
This protocol describes the incorporation of azide groups into the sialoglycans of mammalian cells using Ac4ManNAz.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[1]
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., multi-well plates, glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO. Store aliquots at -20°C.
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azido-sugar.[1][4]
Protocol 2: Visualization of Azide-Labeled Sialoglycoproteins via Copper-Free Click Chemistry
This protocol outlines the procedure for labeling azide-modified sialoglycoproteins with a DBCO-functionalized fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-AF488, DBCO-Cy5)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium) or PBS
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS
-
(For fixed cells, optional) 0.1% Triton X-100 in PBS
-
(Optional) Nuclear counterstain (e.g., DAPI, Hoechst 33342)
Procedure for Live-Cell Imaging:
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[4]
-
Prepare Labeling Solution: Prepare a fresh solution of the DBCO-conjugated fluorescent dye in pre-warmed live-cell imaging buffer. A typical final concentration is 10-20 µM.[1]
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Wash and Image: Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound DBCO-fluorophore.[2] The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells twice with PBS.[5]
-
(Optional) Permeabilization: For visualizing intracellular sialoglycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[5]
-
Washing: Wash the cells twice with PBS.[5]
-
Labeling Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution (in PBS) for 1 hour at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS to remove excess probe.[5]
-
(Optional) Counterstaining: Incubate with a nuclear counterstain if desired.
-
Imaging: Mount the coverslips and image the cells.
Experimental Workflow: Two-Step Labeling
Quantitative Data
The efficiency of metabolic labeling can be influenced by cell type, concentration of the azido-sugar, and incubation time. The following table provides representative data for the two-step labeling method.
| Parameter | Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | DBCO-Fluorophore Concentration (µM) | Incubation Time (min) | Outcome | Reference |
| Live-Cell Imaging | A549 | 50 | 3 | 20 (DBCO-Cy5) | 60 | Successful visualization of cell surface sialoglycans | [6] |
| Flow Cytometry | Jurkat | 25-50 | 1-3 | 10-25 (Bdp FL dbco) | 30-60 | Dose- and time-dependent increase in fluorescence | [2] |
| In Vivo Imaging | Mouse model | N/A (Azide-labeled cells transplanted) | 3 | 5 mg/kg (DBCO-Cy5, IV injection) | 240 | Successful in vivo tracking of labeled cells | [7] |
| Glycoproteomics | HEK293T | 25 (Ac4GalNAz) | 2 | 1000 (DBCO-biotin) | 30-60 | Enrichment of O-GlcNAc modified proteins | [8] |
Alternative One-Step Labeling with DBCO-Tetraacetyl Mannosamine
An alternative to the two-step method is a one-step, or "reverse," labeling strategy. This approach utilizes a mannosamine analog that is directly conjugated to the DBCO moiety, such as this compound.
Principle:
-
Metabolic Incorporation: Cells are incubated with this compound. The cell's metabolic machinery incorporates this DBCO-modified sugar into newly synthesized sialoglycoproteins.
-
Fluorophore Ligation: The newly displayed DBCO groups on the cell surface are then labeled with a small, cell-permeable azide-functionalized fluorophore.
This method simplifies the labeling procedure by reducing the number of steps.[9] However, the bulky DBCO group may affect the efficiency of metabolic incorporation compared to the smaller azide group.[9]
Theoretical Workflow: One-Step Labeling
Note: Detailed protocols and extensive quantitative data for the one-step labeling method with this compound are not as widely published as for the two-step method. The concentrations and incubation times would need to be empirically determined for each cell line and experimental setup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize the concentration of the modified sugar and the incubation time. Ensure the cell line is capable of metabolizing the sugar analog. |
| Degraded DBCO-fluorophore | Store the DBCO reagent properly (desiccated, at -20°C, protected from light) and prepare fresh stock solutions.[10] | |
| Suboptimal click reaction conditions | Increase the concentration of the DBCO-fluorophore or the incubation time. Ensure the pH of the reaction buffer is optimal (typically pH 7-8.5).[10] | |
| High background fluorescence | Incomplete removal of unbound probe | Increase the number and duration of washing steps after the click reaction.[1] |
| Non-specific binding of the DBCO probe | Include a blocking step (e.g., with BSA) before adding the DBCO-fluorophore. The hydrophobic nature of the DBCO group can lead to non-specific interactions.[10] | |
| Cell toxicity | High concentration of the modified sugar or DMSO | Perform a dose-response curve to determine the optimal, non-toxic concentration. Keep the final DMSO concentration in the culture medium below 0.5%.[11] |
| Cytotoxicity of the DBCO-fluorophore | Reduce the concentration of the DBCO probe or the incubation time. |
Conclusion
Metabolic labeling of sialoglycoproteins followed by copper-free click chemistry is a powerful and versatile technique for visualizing newly synthesized proteins in a cellular context. The detailed protocols provided here for the two-step labeling method offer a reliable approach for researchers in cell biology and drug development. While the one-step strategy with this compound presents a simplified workflow, further optimization and validation are required for its routine application. By carefully selecting the appropriate labeling strategy and optimizing experimental conditions, researchers can gain valuable insights into the dynamic world of the glycoproteome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating DBCO-Tetraacetyl Mannosamine to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with targeting ligands is a critical strategy in the development of advanced drug delivery systems. Mannose-functionalized nanoparticles have garnered significant interest for their ability to target mannose receptors (like CD206) that are highly expressed on the surface of macrophages and dendritic cells.[1] This targeting capability is particularly valuable for delivering therapeutics for diseases such as tuberculosis, leishmaniasis, and certain cancers, where these immune cells play a central role.[1][2]
This document provides a detailed protocol for the conjugation of Dibenzocyclooctyne-Tetraacetyl Mannosamine (B8667444) (DBCO-Tetraacetyl mannosamine) to azide-functionalized nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a highly efficient, copper-free click chemistry reaction that proceeds readily under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules to nanoparticles.[3] The protocol also includes a crucial deacetylation step to expose the mannose residues, enabling receptor recognition and subsequent receptor-mediated endocytosis.
Data Presentation: Physicochemical Properties of Mannosylated Nanoparticles
The conjugation of mannosamine derivatives to nanoparticles can influence their physicochemical properties. The following table summarizes typical changes in particle size, polydispersity index (PDI), and zeta potential observed after surface functionalization.
| Nanoparticle Type | Initial Size (nm) | Size after Mannosylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after Mannosylation (mV) | Drug Loading Capacity (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | 167.7 ± 12.2 | 196.5 ± 15.5 | -24 | Not Reported | Decreased | [1] |
| Solid Lipid Nanoparticles (SLNs) | ~160 | ~252 | ~-30 | +25.7 | 3.5 | [4] |
| Chitosan (B1678972) Nanoparticles | Not Reported | 130-140 | Not Reported | +38.5 | Not Applicable | [5] |
| PLGA-PEG Nanoparticles | 108.2 ± 7.2 | Not significantly changed | Not Reported | Not Reported | 13.7 ± 0.7 | [2] |
Experimental Protocols
This section details the necessary protocols for preparing azide-functionalized nanoparticles and subsequently conjugating this compound, followed by deacetylation.
Protocol 1: Preparation of Azide-Functionalized Nanoparticles
The first step is to introduce azide (B81097) groups onto the surface of your nanoparticles. The method will vary depending on the nanoparticle composition. Below are example protocols for common nanoparticle types.
1.1: Azide Functionalization of PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can be synthesized from azide-terminated PLGA polymers.
-
Materials:
-
PLGA-Azide polymer
-
Organic solvent (e.g., acetone, acetonitrile)
-
Surfactant solution (e.g., polyvinyl alcohol (PVA), Pluronic F68)
-
Deionized water
-
-
Procedure (Nanoprecipitation Method):
-
Dissolve the PLGA-Azide polymer in a water-miscible organic solvent to a desired concentration (e.g., 10 mg/mL).
-
Add the polymer solution dropwise into a vigorously stirring aqueous surfactant solution.
-
Allow the organic solvent to evaporate under stirring for several hours at room temperature.
-
Purify the azide-functionalized nanoparticles by centrifugation and washing with deionized water to remove excess surfactant and un-encapsulated material.
-
Resuspend the nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for the conjugation reaction.
-
1.2: Azide Functionalization of Liposomes
Azide-functionalized lipids can be incorporated during the liposome (B1194612) formulation process.
-
Materials:
-
Primary lipids (e.g., DSPC, cholesterol)
-
Azide-functionalized lipid (e.g., DSPE-PEG-Azide)
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
-
Procedure (Thin-Film Hydration Method):
-
Dissolve the primary lipids and the azide-functionalized lipid in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonication.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.
-
The resulting liposomes will have azide groups presented on their surface.
-
1.3: Azide Functionalization of Gold Nanoparticles
Gold nanoparticles can be functionalized by ligand exchange with an azide-terminated thiol.
-
Materials:
-
Citrate-stabilized gold nanoparticles
-
Azide-terminated thiol (e.g., 11-azido-1-undecanethiol)
-
-
Procedure:
-
Add a solution of the azide-terminated thiol in ethanol to the aqueous solution of citrate-stabilized gold nanoparticles under stirring.
-
Allow the ligand exchange reaction to proceed for several hours at room temperature.
-
Purify the azide-functionalized gold nanoparticles by centrifugation and washing with deionized water to remove excess thiol and displaced citrate.
-
Resuspend the nanoparticles in a suitable buffer for the conjugation reaction.
-
Protocol 2: Conjugation of this compound via SPAAC
This protocol describes the copper-free click chemistry reaction between the azide-functionalized nanoparticles and this compound.
-
Materials:
-
Azide-functionalized nanoparticles
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification method (e.g., centrifugal filtration, dialysis, size-exclusion chromatography)
-
-
Procedure:
-
Preparation of Reagents:
-
Resuspend the azide-functionalized nanoparticles in PBS (pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). This compound is soluble in these organic solvents.[6]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 2- to 10-fold molar excess of the DBCO-reagent over the available azide groups on the nanoparticles is a good starting point for optimization.[7]
-
Note: The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <5% v/v) to avoid nanoparticle destabilization.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or shaking.[7] The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Remove unreacted this compound using a suitable purification method based on the nanoparticle size and properties.
-
Centrifugal filtration: Use a filter with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the smaller DBCO-reagent to pass through.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) to remove the unreacted DBCO-reagent.
-
Size-exclusion chromatography (SEC): Separate the larger nanoparticles from the smaller unreacted molecules.
-
-
-
Protocol 3: Deacetylation of Mannosamine on Nanoparticles
To expose the hydroxyl groups of mannosamine for receptor binding, the acetyl protecting groups must be removed.
-
Materials:
-
Mannosamine (acetylated)-conjugated nanoparticles
-
Deacetylation buffer: 0.5 M sodium hydroxide (B78521) (NaOH) or a milder basic buffer like sodium carbonate buffer (pH ~10-11).
-
Neutralization buffer: e.g., 1 M HCl (for NaOH) or PBS (for carbonate buffer).
-
Purification method (as described in Protocol 2).
-
-
Procedure:
-
Resuspend the purified acetylated mannosamine-conjugated nanoparticles in the deacetylation buffer.
-
Incubate the suspension at room temperature for 1-2 hours with gentle stirring. The exact time may need optimization depending on the nanoparticle stability.
-
Neutralize the reaction mixture by adding the appropriate neutralization buffer until the pH returns to ~7.4.
-
Purify the deacetylated nanoparticles immediately using centrifugal filtration or dialysis to remove salts and byproducts.
-
Resuspend the final mannose-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
-
Protocol 4: Characterization of Mannose-Functionalized Nanoparticles
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess changes in size and size distribution after conjugation and deacetylation. Measure the zeta potential to determine changes in surface charge.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the successful conjugation by identifying characteristic peaks. The disappearance of the azide peak (around 2100 cm⁻¹) and the appearance of peaks corresponding to the triazole ring and mannosamine can indicate successful conjugation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some nanoparticle systems, ¹H NMR can be used to confirm the presence of mannose on the nanoparticle surface.[2]
-
Quantification of Conjugation: The amount of conjugated mannosamine can be quantified indirectly by measuring the disappearance of the DBCO absorbance at ~310 nm using UV-Vis spectroscopy or by using a fluorescent DBCO reagent in a parallel experiment.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to nanoparticles.
Signaling Pathway: Mannose Receptor-Mediated Endocytosis
Caption: Simplified pathway of mannose receptor-mediated endocytosis of a functionalized nanoparticle.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Influence of the degree of deacetylation of chitosan in the synthesis of nanoparticles for pharmaceutical applications [scielo.org.mx]
- 6. alfagen.com.tr [alfagen.com.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging Utilizing Metabolic Glycoengineering with Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and DBCO-Functionalized Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a pivotal technique for elucidating dynamic cellular processes in real-time. A significant challenge in this field is the specific labeling and visualization of biomolecules within their native environment without inducing cellular perturbation. The advent of bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has provided a robust solution for this challenge.[1][2] This copper-free click chemistry reaction enables the covalent attachment of imaging probes to biomolecules in living systems with high specificity and biocompatibility.[1][3][4]
This document provides detailed protocols for labeling and imaging cell surface glycans in live cells. The method involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates the azide (B81097) groups onto cell surface glycoproteins and glycolipids.[2][3][5]
-
Bioorthogonal Ligation: The azide-labeled cells are then treated with a fluorescent probe conjugated to dibenzocyclooctyne (DBCO). The DBCO group reacts specifically and covalently with the azide group, resulting in stable fluorescent labeling of the cell surface glycans, which can then be visualized by fluorescence microscopy.[2][5]
This technique is invaluable for studying glycan trafficking, receptor internalization, and other dynamic processes involving cell surface glycoproteins.[6]
Principle of the Method
The core of this technique is the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1] An azide (-N3) group, which is small, metabolically stable, and absent in most biological systems, is introduced into cellular glycans.[7] This is achieved by providing cells with a metabolic precursor, Ac4ManNAz, which is a chemically modified version of a natural monosaccharide.[2][8] Once incorporated, the azide-modified biomolecules are available for a highly specific reaction with a DBCO-functionalized fluorescent probe.[1][7] The ring strain of the DBCO molecule provides the necessary activation energy for the cycloaddition reaction to proceed rapidly and without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[7][9]
Data Presentation: Quantitative Parameters for Labeling and Imaging
The efficiency of cell labeling is influenced by several factors, including the concentration of the azido-sugar, the concentration of the DBCO-functionalized probe, and the incubation times for each step.[2] The following tables summarize typical concentration ranges and incubation times for optimal labeling.
Table 1: Metabolic Labeling with Ac4ManNAz
| Parameter | Concentration Range | Incubation Time | Notes |
| Ac4ManNAz | 10-50 µM[2][8] | 1-3 days[2] | Optimal concentration and time should be determined for each cell line to ensure efficient labeling without cytotoxicity. A concentration of 10 µM has been suggested as optimal for minimizing effects on cellular systems while maintaining sufficient labeling efficiency.[8][10] Treatment with 50 µM Ac4ManNAz has been shown to potentially reduce major cellular functions.[8][10] |
| Cell Density | Varies | N/A | Cells should be in the logarithmic growth phase for optimal metabolic labeling.[2] |
Table 2: Labeling with DBCO-Functionalized Fluorescent Probes
| Parameter | Concentration Range | Incubation Time | Notes |
| DBCO-Fluorophore | 5-30 µM[1] | 30-60 minutes[1][2] | Higher concentrations or longer incubation times may increase background fluorescence. A titration experiment is recommended to determine the optimal concentration for your specific cell type and probe.[1] |
| Incubation Temperature | Room Temperature or 37°C[1] | N/A | 37°C may facilitate faster labeling, but room temperature is also effective.[1] |
Experimental Protocols
The following are detailed protocols for live-cell imaging of glycans using Ac4ManNAz and a DBCO-functionalized fluorescent probe.
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
This protocol describes the incorporation of azide groups into cell surface glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, MCF-7)[2]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Anhydrous DMSO
-
Culture vessels (e.g., glass-bottom dishes for imaging)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency (typically ~80%).[7]
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in anhydrous DMSO.[11]
-
Metabolic Labeling: a. Dilute the Ac4ManNAz stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM).[2][11] b. Remove the existing medium from the cells and replace it with the medium containing Ac4ManNAz.[11] c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[2][11]
Protocol 2: Live-Cell Fluorescence Imaging
This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized fluorescent probe for fluorescence microscopy.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe
-
Anhydrous DMSO
-
Pre-warmed live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)[12][13]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare DBCO-Fluorophore Staining Solution: a. Prepare a 1-5 mM stock solution of the DBCO-functionalized fluorescent probe in anhydrous DMSO.[11] b. On the day of imaging, dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-20 µM).[11]
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[2]
-
Labeling Reaction: a. Add the DBCO-fluorophore staining solution to the cells. b. Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[2]
-
Wash to Remove Unbound Dye: a. Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.[1] b. For potentially high background, an optional incubation in fresh, probe-free medium for 1-2 hours can be performed.[12]
-
Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells.[2] b. Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. thno.org [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Host-Pathogen Interface: A Guide to Metabolic Glycoengineering with DBCO-Tetraacetyl Mannosamine
Introduction
Understanding the intricate interactions between hosts and pathogens is paramount for the development of novel therapeutics and diagnostics. A key aspect of this interplay occurs at the cell surface, where glycans play a crucial role in pathogen recognition, attachment, and entry. Metabolic glycoengineering has emerged as a powerful tool to study these processes by enabling the chemical modification of cellular glycans with bioorthogonal reporters. This application note details the use of dibenzocyclooctyne (DBCO)-functionalized mannosamine (B8667444) derivatives for labeling host cell surface glycans to investigate host-pathogen interactions.
While the direct metabolic incorporation of DBCO-Tetraacetyl mannosamine is a promising one-step approach, the more established and widely documented method involves a two-step process. This guide will focus on the two-step methodology, which utilizes Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for metabolic labeling, followed by copper-free click chemistry with a DBCO-functionalized probe. A discussion of the emerging one-step approach is also included.
Core Methodology: Two-Step Metabolic Glycoengineering
The foundational principle of this technique lies in hijacking the cell's own metabolic machinery to introduce a bioorthogonal chemical handle—an azide (B81097) group—onto cell surface sialoglycans. This is achieved by supplementing the cell culture medium with Ac4ManNAz, a peracetylated derivative of the unnatural sugar N-azidoacetylmannosamine.
Once inside the cell, the acetyl groups are removed by cellular esterases, and the resulting ManNAz is processed through the sialic acid biosynthetic pathway. The final product, an azido-sialic acid, is incorporated into glycoproteins and glycolipids on the cell surface. These azide groups then serve as specific targets for molecules containing a DBCO group, allowing for a highly selective covalent linkage via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2]
Application in Host-Pathogen Interaction Studies
This metabolic labeling strategy offers a versatile platform for investigating various aspects of host-pathogen interactions:
-
Visualizing Pathogen Adhesion and Entry: By labeling host cell surface glycans with a DBCO-fluorophore, researchers can visualize the co-localization of fluorescently labeled pathogens (e.g., viruses or bacteria) at the site of attachment and during the entry process using high-resolution microscopy.
-
Identifying Novel Host Receptors: Pathogens engineered to express a DBCO- or azide-containing surface molecule can be used to "capture" their interacting host cell surface glycoproteins. Subsequent proteomic analysis can then identify these host receptors.
-
Tracking Glycan Dynamics during Infection: Metabolic labeling can be employed to monitor changes in the host cell's glycan landscape in response to infection, providing insights into how pathogens remodel the host cell surface to facilitate their replication and spread.
Quantitative Data for Experimental Design
The efficiency of metabolic labeling and the subsequent click reaction can vary depending on the cell type and experimental conditions. The following tables provide a summary of typical parameters reported in the literature to guide experimental design.
Table 1: Parameters for Metabolic Labeling of Host Cells with Ac4ManNAz
| Parameter | Typical Range | Notes |
| Cell Type | Various mammalian cell lines (e.g., HeLa, A549, Jurkat) | Optimization for each cell line is recommended. |
| Ac4ManNAz Concentration | 10 - 100 µM | Higher concentrations may lead to toxicity. A concentration of 10 µM has been shown to be effective with minimal cellular perturbation.[3][4] |
| Incubation Time | 1 - 3 days | Longer incubation times generally lead to higher labeling density. |
| Labeling Efficiency | Varies by cell type and conditions | Can be assessed by flow cytometry or microscopy after click reaction with a fluorescent DBCO probe.[3][5] |
Table 2: Parameters for Copper-Free Click Chemistry Reaction
| Parameter | Typical Range | Notes |
| DBCO-Fluorophore Concentration | 10 - 50 µM | The optimal concentration should be determined empirically to maximize signal and minimize background. |
| Reaction Time | 30 - 60 minutes | The reaction is generally rapid at room temperature or 37°C.[1] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or cell culture medium | The reaction is compatible with aqueous buffers. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Host Cells with Ac4ManNAz
-
Cell Seeding: Plate host cells in a suitable culture vessel (e.g., multi-well plates, glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution. Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[6]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.
-
Washing: Gently wash the cells three times with pre-warmed sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.[6]
Protocol 2: Visualization of Labeled Glycans using DBCO-Fluorophore
-
Preparation of DBCO-Fluorophore Solution: Prepare a working solution of the desired DBCO-fluorophore (e.g., DBCO-Cy5) in PBS or serum-free cell culture medium at the desired final concentration (e.g., 20 µM).[3]
-
Click Reaction: Add the DBCO-fluorophore solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: The cells can now be fixed and imaged using fluorescence microscopy or harvested for analysis by flow cytometry.
Visualizing the Workflow and Host-Pathogen Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a conceptual signaling pathway that can be investigated using this technology.
Caption: A flowchart of the two-step metabolic glycoengineering protocol.
Caption: A conceptual diagram of pathogen interaction with a labeled host cell.
The One-Step Approach: Direct Metabolic Labeling with this compound
A conceptually simpler approach involves the direct metabolic incorporation of a mannosamine derivative that already contains the DBCO moiety, such as this compound. This would eliminate the need for the second "click" reaction step, as the DBCO handle would be directly displayed on the cell surface glycans.
Recent research has demonstrated the feasibility of this one-step approach by metabolically labeling cancer cells with a DBCO-bearing unnatural sugar (Ac4ManDBCO).[7] This allowed for the subsequent targeting of these cells with azido-modified nanoparticles.[7]
Potential Advantages:
-
Simplified Workflow: A one-step labeling process is more streamlined and less time-consuming.
-
Direct Labeling: The DBCO handle is directly incorporated, potentially offering a more direct readout.
Current Limitations and Considerations:
-
Limited Data: There is a lack of extensive research on the metabolic labeling efficiency and potential toxicity of this compound across a wide range of cell types, particularly in the context of host-pathogen studies. The bulky nature of the DBCO group may affect its uptake and incorporation into cellular glycans.
-
Steric Hindrance: The presence of the DBCO group on the sugar precursor could potentially interfere with enzymatic processing or alter the conformation of the resulting glycans, which might impact pathogen recognition.
Further research is needed to fully validate the utility of this compound as a one-step metabolic labeling agent for studying host-pathogen interactions.
Conclusion
Metabolic glycoengineering using mannosamine derivatives in conjunction with copper-free click chemistry provides a robust and versatile platform for the detailed investigation of host-pathogen interactions at the molecular level. The well-established two-step approach using Ac4ManNAz and DBCO-functionalized probes offers a reliable method for visualizing, identifying, and tracking the dynamics of these critical interactions. While the direct metabolic labeling with this compound presents an intriguing one-step alternative, further validation is required to establish its broad applicability. These powerful chemical tools will undoubtedly continue to advance our understanding of infectious diseases and aid in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Cell Surface Glycans Using DBCO-Tetraacetyl Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycans, collectively known as the glycocalyx, is crucial for understanding a wide range of biological processes, from cell-cell recognition and signaling to disease progression and immune responses.[1][2][3] Alterations in glycan structures are often associated with pathological states, such as cancer, making them attractive targets for diagnostics and therapeutics.[1][3] Metabolic glycoengineering (MGE) has emerged as a powerful tool for the study of glycans.[4] This technique utilizes the cell's own biosynthetic pathways to incorporate unnatural, chemically-tagged monosaccharides into cellular glycans.[2][4][5]
These application notes provide a detailed guide to a specific MGE method for quantifying cell surface sialoglycans using DBCO-Tetraacetyl mannosamine (B8667444). This approach involves a two-step process:
-
Metabolic Labeling: Cells are incubated with DBCO-Tetraacetyl mannosamine, a cell-permeable mannosamine derivative containing a dibenzocyclooctyne (DBCO) group. The cell's enzymatic machinery processes this unnatural sugar and incorporates it into sialic acid residues on cell surface glycoproteins and glycolipids.[6][7]
-
Bioorthogonal "Click" Chemistry: The DBCO group serves as a chemical handle for a highly specific and efficient bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC), or copper-free click chemistry.[7][8] This allows for the covalent attachment of an azide-modified probe, such as a fluorophore, for detection and quantification.[7][9]
This method offers a robust and sensitive way to visualize and quantify changes in cell surface sialylation, providing valuable insights for researchers in various fields, including glycobiology, cancer research, and immunology.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The efficiency of labeling is dependent on several factors, including cell type, concentration of the DBCO-sugar, and incubation time. The following tables provide a summary of typical experimental conditions to serve as a starting point for optimization.
Table 1: Recommended Metabolic Labeling Conditions
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) |
| A549 (Human Lung Carcinoma) | 10 - 50 | 72 |
| Jurkat (Human T-lymphocyte) | 25 - 50 | 48 - 72 |
| COLO205 (Human Colon Cancer) | 125 | 24 |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50 | 72 |
Table 2: Recommended Click Reaction Conditions
| Probe | Concentration (µM) | Incubation Time (minutes) | Temperature |
| Azide-Fluorophore (e.g., Azide-Cy5) | 5 - 25 | 30 - 60 | Room Temperature or 37°C |
| Biotin-Azide (for secondary detection) | 10 - 50 | 30 - 60 | Room Temperature or 37°C |
Table 3: Example Flow Cytometry Quantification Data
| Cell Line | Treatment | Median Fluorescence Intensity (MFI) (Arbitrary Units) | Signal-to-Background Ratio |
| COLO205 | Control (no sugar) | 150 | 1.0 |
| COLO205 | 125 µM Ac4ManNCyoc* | 3500 | 23.3 |
*Note: Data adapted from a study using a cyclopropene-tagged mannosamine (Ac4ManNCyoc), which functions similarly to DBCO-tagged sugars for click chemistry.[10] The signal-to-background ratio highlights the high specificity of the labeling method.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the incorporation of DBCO groups into cell surface glycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, T-25 flask) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Metabolic Labeling: Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25-50 µM). Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated DBCO-sugar. The cells are now ready for the click reaction.
Protocol 2: Fluorescent Labeling via Click Chemistry
This protocol details the covalent attachment of an azide-functionalized fluorescent probe to the DBCO-modified glycans.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Azide-functionalized fluorescent probe (e.g., Azide-Cy5, Azide-FITC)
-
Anhydrous DMSO
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA) or live-cell imaging buffer
Procedure:
-
Prepare Probe Solution: Prepare a 1-5 mM stock solution of the azide-fluorophore in anhydrous DMSO. Dilute this stock solution in the appropriate buffer (flow cytometry staining buffer or imaging buffer) to the desired final concentration (e.g., 10-25 µM).
-
Click Reaction: Add the azide-fluorophore solution to the washed cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Gentle agitation may improve labeling efficiency for cells in suspension.
-
Washing: Pellet the cells by centrifugation (for suspension cells) or aspirate the labeling solution (for adherent cells). Wash the cells three times with the appropriate buffer to remove any unbound fluorescent probe.
Protocol 3: Quantification by Flow Cytometry
Procedure:
-
Cell Harvesting: For adherent cells, detach them using a non-enzymatic cell dissociation solution or a cell scraper.
-
Final Resuspension: Resuspend the final cell pellet from Protocol 2 in an appropriate volume of flow cytometry staining buffer.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore. A control group of cells that were not treated with this compound but were subjected to the click reaction should be included to determine background fluorescence.
Protocol 4: Visualization by Fluorescence Microscopy
Procedure:
-
Sample Preparation: If cells were grown on coverslips, they can be directly imaged after the final washing step in Protocol 2.
-
Imaging: Add fresh live-cell imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Fluorescent Signal | Inefficient metabolic incorporation. | Increase the concentration of this compound or extend the incubation time. Ensure the cell line is capable of metabolizing the sugar. |
| Inefficient click reaction. | Increase the concentration of the azide-fluorophore or the reaction time. Ensure the probe is not degraded. | |
| Cell death. | High concentrations of the DBCO-sugar or probe can be toxic. Perform a cell viability assay to determine optimal concentrations.[9] | |
| High Background Fluorescence | Incomplete removal of unincorporated sugar or probe. | Increase the number and volume of washes after metabolic labeling and the click reaction. |
| Non-specific binding of the probe. | Include a blocking step with BSA in the staining buffer. Run a control where cells are not treated with the DBCO-sugar but are stained with the probe. | |
| Inconsistent Results | Variation in cell confluency or metabolic state. | Standardize cell seeding density and ensure cells are in a consistent growth phase for all experiments. |
| Degradation of reagents. | Store stock solutions of this compound and azide-probes at -20°C or below, protected from light and moisture. |
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Functional glycomics: Application to medical science and hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycoprotein Analysis Using Metabolic Labeling and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the identification and analysis of glycoproteins using a powerful two-step metabolic labeling and enrichment strategy. This method is a cornerstone of chemical proteomics, enabling the selective isolation and subsequent identification of glycosylated proteins from complex biological samples. The core of this technique lies in the metabolic incorporation of a bioorthogonal sugar analog, Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycans. The introduced azide (B81097) functional group serves as a chemical handle for the covalent attachment of a probe via copper-free click chemistry.
While the specific molecule DBCO-Tetraacetyl mannosamine (B8667444) combines both the sugar and the reactive handle, its direct metabolic incorporation can be sterically hindered by the bulky DBCO group, potentially leading to lower labeling efficiency. Therefore, the presented protocols focus on the more established and robust two-step approach: metabolic labeling with Ac4ManNAz followed by reaction with a DBCO-functionalized probe, such as DBCO-biotin, for subsequent pull-down assays and proteomic analysis. This method offers high specificity and efficiency for the enrichment of glycoproteins.
Principle of the Method
The experimental workflow is divided into three main stages:
-
Metabolic Labeling: Cells are cultured in the presence of Ac4ManNAz, a peracetylated derivative of N-azidoacetylmannosamine. The acetyl groups enhance cell permeability. Once inside the cell, endogenous esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine is metabolized through the sialic acid biosynthesis pathway. This results in the incorporation of azide-functionalized sialic acid residues onto cell surface and secreted glycoproteins.
-
Click Chemistry-Mediated Biotinylation: Following metabolic labeling, cell lysates are subjected to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" reaction involves the covalent ligation of the azide-labeled glycoproteins with a DBCO-functionalized biotin (B1667282) probe. This reaction is highly specific, occurs under biocompatible conditions, and does not require a cytotoxic copper catalyst.[1]
-
Enrichment and Proteomic Analysis: The biotin-tagged glycoproteins are then selectively captured and enriched from the complex proteome using streptavidin-coated affinity resins (e.g., magnetic beads). After stringent washing steps to remove non-specifically bound proteins, the enriched glycoproteins are eluted and processed for downstream proteomic analysis by mass spectrometry (MS). This "bottom-up" proteomics approach typically involves enzymatic digestion of the proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling and Click Chemistry
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 10 - 50 µM | Higher concentrations (>50 µM) may lead to cellular toxicity or altered cell physiology.[3][4] Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 1 - 3 days | Longer incubation times generally lead to higher incorporation of the azide label.[4] |
| Click Chemistry Reaction | ||
| DBCO-Biotin Concentration | 100 - 200 µM | A molar excess of the DBCO probe is recommended to ensure complete labeling of the azide groups. |
| Incubation Time | 1 - 4 hours | Can be performed at room temperature or 37°C. Longer incubation times (up to 12 hours or overnight at 4°C) can improve efficiency.[1] |
| Protein Enrichment | ||
| Streptavidin Bead Slurry | 20 - 50 µL per sample | The amount of beads should be optimized based on the expected amount of biotinylated protein. |
| Incubation Time | 1 - 2 hours | Incubation is typically performed at 4°C with gentle rotation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.
-
Metabolic Labeling: On the day of the experiment, dilute the Ac4ManNAz stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 1-3 days under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz. The cells are now ready for lysis.
Protocol 2: Pull-Down Assay of Azide-Labeled Glycoproteins
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the DBCO-biotin stock solution to a final concentration of 100-200 µM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-coated magnetic beads with lysis buffer.
-
Add the pre-washed beads to the lysate containing the biotinylated proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., high salt buffer, urea (B33335) buffer, and lysis buffer).
-
-
Elution: Elute the bound glycoproteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for subsequent western blot analysis, or by using specific elution buffers compatible with mass spectrometry (e.g., containing biotin or by on-bead digestion).
Protocol 3: Sample Preparation for Proteomic Analysis
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add a proteomics-grade protease (e.g., trypsin) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the cleaned peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture by LC-MS/MS using an appropriate instrument and acquisition method.
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched glycoproteins.
-
Mandatory Visualizations
Caption: Experimental workflow for glycoprotein (B1211001) pull-down and proteomics.
Caption: Metabolic pathway of Ac4ManNAz and subsequent labeling.
References
Targeted Therapy Development Using DBCO-Tetraacetyl Mannosamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is a cornerstone of modern oncology, aiming to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. One promising strategy involves the metabolic glycoengineering of cell surfaces, followed by bioorthogonal click chemistry. This application note details the use of Dibenzocyclooctyne-Tetraacetyl mannosamine (B8667444) (DBCO-Tetraacetyl mannosamine) in conjunction with an azide-modified mannosamine precursor, Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), for the targeted delivery of therapeutic agents to cancer cells.
This two-step approach first involves the metabolic incorporation of azide (B81097) groups onto the surface of cancer cells. Cancer cells are cultured with Ac4ManNAz, an unnatural sugar that is metabolized and integrated into cell surface glycans, effectively decorating the cell surface with azide moieties. Subsequently, a therapeutic agent conjugated to a DBCO group is introduced. The DBCO group reacts specifically and covalently with the azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for in vivo applications. This strategy allows for the precise targeting and delivery of a variety of payloads, including small molecule drugs, peptides, and nanoparticles, to cancer cells.
Principle of Action
The underlying principle of this targeted therapy is the creation of an artificial chemical handle on the surface of cancer cells that can be specifically recognized by a drug-delivery vehicle.
-
Metabolic Labeling: Ac4ManNAz, a cell-permeable analog of a natural sialic acid precursor, is taken up by cancer cells. The cells' metabolic machinery processes Ac4ManNAz, leading to the expression of sialic acids containing azide groups on the cell surface glycoproteins and glycolipids.
-
Click Chemistry Conjugation: A therapeutic agent is chemically linked to a DBCO moiety. When this DBCO-drug conjugate is administered, the strained alkyne of the DBCO group selectively and irreversibly reacts with the azide groups on the cancer cell surface, forming a stable triazole linkage. This "click" reaction effectively anchors the therapeutic agent to the cancer cell.
This targeted delivery approach can enhance the therapeutic index of potent cytotoxic drugs by increasing their concentration at the tumor site and reducing systemic exposure.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy and pharmacokinetics of targeted therapies utilizing a similar principle of cell surface modification and drug delivery. While specific data for this compound-drug conjugates is emerging, the presented data from doxorubicin-peptide conjugates and paclitaxel-loaded nanoparticles provide a relevant benchmark for expected outcomes.
| Cell Line | Drug Conjugate | IC50 (µM)[1] |
| MDA-MB-231 | Peptide-Doxorubicin 1 | 1.3 |
| Peptide-Doxorubicin 2 | 2.2 | |
| Free Doxorubicin | 1.5 | |
| MDA-MB-468 | Peptide-Doxorubicin 1 | 4.7 |
| Peptide-Doxorubicin 2 | 1.2 | |
| Free Doxorubicin | 0.35 | |
| MCF-10A (non-cancerous) | Peptide-Doxorubicin 1 | 38.6 |
| Peptide-Doxorubicin 2 | 15.1 | |
| Free Doxorubicin | 0.24 |
| Formulation | Cmax (µg/mL) | T1/2 (h) | AUC (µg·h/mL) |
| Paclitaxel Solution | 1.5 | 2.5 | 4.5 |
| Paclitaxel Nanoparticles | 0.8 | 10.2 | 18.2 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with Azide Groups
This protocol describes the introduction of azide groups onto the cell surface glycans of mammalian cells using Ac4ManNAz.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or T-75 flasks
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate or T-75 flask at a density that will allow for 70-80% confluency after the desired incubation period.
-
Ac4ManNAz Preparation: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (e.g., 25-50 µM). Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azido (B1232118) sugar.
-
Cell Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of a DBCO-drug conjugate on metabolically labeled cancer cells.
Materials:
-
Azide-labeled cancer cells (from Protocol 1)
-
Untreated cancer cells (control)
-
DBCO-drug conjugate
-
Free drug (positive control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed both azide-labeled and untreated cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the DBCO-drug conjugate and the free drug in cell culture medium. Add 100 µL of the drug solutions to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in targeted cells.
Materials:
-
Azide-labeled cancer cells
-
DBCO-drug conjugate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat azide-labeled cells with the DBCO-drug conjugate at a concentration around the IC50 value for 24-48 hours. Include untreated cells as a negative control and cells treated with a known apoptosis inducer as a positive control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[2][3]
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of the targeted therapy on key signaling proteins, such as those in the PI3K/Akt pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for targeted therapy using metabolic labeling and click chemistry.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a targeted drug conjugate.
References
- 1. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy drugs induce pyroptosis through caspase-3 cleavage of a gasdermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR-Targeted Therapies in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-Tetraacetyl Mannosamine Labeling
Welcome to the technical support center for DBCO-Tetraacetyl mannosamine (B8667444) metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and to help optimize your experimental protocols. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Metabolic Labeling Troubleshooting & FAQs
This section focuses on the first phase of the experiment: the metabolic incorporation of DBCO-Tetraacetyl mannosamine (Ac4ManNDBCO) into cellular glycans.
Q1: I am observing low or no labeling on my cells after the click reaction. What are the possible causes related to the metabolic incorporation step?
Low or no final signal often originates from inefficient metabolic labeling. Here are the primary factors to investigate:
-
Suboptimal Concentration: The concentration of Ac4ManNDBCO is critical. While higher concentrations can increase labeling density, they may also induce cytotoxicity, which in turn reduces overall signal.[1][2] It is crucial to determine the optimal concentration for your specific cell type.
-
Insufficient Incubation Time: Metabolic incorporation is a time-dependent process. Cells require adequate time—typically 1 to 3 days—to process the unnatural sugar and display it on the cell surface.[3]
-
Cell Health and Metabolism: The efficiency of the sialic acid biosynthetic pathway can vary between cell types and can be affected by cell health, passage number, and culture conditions.[4]
-
Reagent Quality: Ensure the Ac4ManNDBCO has been stored correctly and has not degraded.
Q2: What is the optimal concentration of this compound to use?
The optimal concentration varies significantly between cell lines. A concentration that is effective for one cell type may be toxic to another.[1] For the related compound Ac4ManNAz (azide-modified), concentrations between 10 µM and 50 µM are commonly used.[2][5] Studies have shown that concentrations as low as 10 µM can provide sufficient labeling for cell tracking while having minimal impact on cellular physiology, whereas concentrations of 50 µM can lead to decreased cell proliferation and migration.[1][6]
Recommendation: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) to find the best balance between labeling efficiency and cell viability for your specific cell line.
Q3: How long should I incubate my cells with the sugar?
A typical incubation period for metabolic labeling is between 1 and 3 days.[3] Shorter incubation times may not allow for sufficient incorporation and presentation of the DBCO-modified sialic acids on the cell surface. We recommend a 48-hour incubation as a starting point.
Q4: I am observing cytotoxicity or changes in cell behavior. How can I mitigate this?
Cytotoxicity is a known concern with metabolic labeling agents, particularly at higher concentrations.[1][7][8] If you observe decreased cell viability, reduced proliferation, or other morphological changes:
-
Lower the Concentration: This is the most effective solution. As noted, concentrations around 10 µM are often better tolerated by cells.[1][6]
-
Reduce Incubation Time: If a higher concentration is necessary for your application, consider reducing the total incubation time.
-
Confirm Reagent Purity: Ensure there are no cytotoxic impurities in your Ac4ManNDBCO stock.
Q5: How can I confirm the successful metabolic incorporation of the DBCO sugar before proceeding with my main experiment?
Before committing to a large-scale experiment, it is wise to validate the metabolic labeling step. This can be done by performing a small-scale click reaction with a fluorescent azide (B81097) probe (e.g., Azide-Fluor 488) and analyzing the cells via:
-
Flow Cytometry: Provides a quantitative measure of the labeling efficiency across the cell population.[5]
-
Fluorescence Microscopy: Offers a qualitative, visual confirmation of cell-surface labeling.[5]
Section 2: Click Chemistry (SPAAC) Troubleshooting & FAQs
This section addresses issues related to the strain-promoted alkyne-azide cycloaddition (SPAAC) where the DBCO-labeled cells are reacted with an azide-functionalized molecule.
Q1: My click reaction has a low or non-existent yield, even though I suspect metabolic labeling was successful. What went wrong?
Low yield in the SPAAC reaction is a common problem.[9][10] Consider the following causes:
-
Reagent Integrity: DBCO is susceptible to degradation, especially under acidic conditions or during improper storage.[11] Azide-containing buffers (e.g., sodium azide as a preservative) must be avoided as they will react with and consume the DBCO groups on the cell surface.[11][12]
-
Suboptimal Reaction Conditions: The reaction rate is influenced by time, temperature, and reagent concentrations.[10]
-
Steric Hindrance: The accessibility of the DBCO groups on the cell surface glycans can be limited, which may hinder the reaction with a bulky azide probe.[11]
-
Incomplete Washing: Insufficient washing after metabolic labeling can leave behind unincorporated sugar, which can be washed away along with your clicked probe, giving a false impression of low yield. Conversely, inadequate washing after the click reaction can result in high background.[3]
Q2: I am observing high background or non-specific binding of my azide probe. How can I reduce it?
High background can obscure your specific signal. To minimize it:
-
Increase Washing Steps: Thoroughly wash cells with a suitable buffer (e.g., PBS) after the click reaction to remove all unbound azide probe.[3]
-
Include a Blocking Step: Before adding the azide probe, consider incubating the cells with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[3]
-
Reduce Probe Concentration: Using an excessively high concentration of the azide probe can lead to increased non-specific binding. Titrate the probe to find the lowest effective concentration.[3]
Q3: What are the optimal reaction conditions (reagents, buffer, temperature, time) for the click reaction on live cells?
-
Molar Ratio: For cell surface labeling, the azide probe in the surrounding media will be in significant molar excess relative to the DBCO groups on the cell surface. A common starting concentration for the azide probe is 10-20 µM.[3]
-
Buffer: Use a biocompatible buffer such as PBS or HEPES at a pH between 6.5 and 7.5.[10][11] Crucially, ensure the buffer does not contain sodium azide. [12]
-
Temperature: Reactions can be performed from 4°C to 37°C.[10] For live cell labeling, performing the reaction at 37°C in a cell culture incubator is common, though room temperature also works well.[5]
-
Time: Reaction times typically range from 30 minutes to 4 hours.[5][13] For live cells, a 1-hour incubation is often sufficient.[14] Longer incubation times can improve yield but may affect cell health.[10]
Q4: Are there any known side reactions or inhibitors I should be aware of?
Yes. The primary concerns are:
-
Reaction with Thiols: DBCO reagents have been reported to react with free thiol groups, such as those in cysteine residues of proteins.[11] This side reaction is more prevalent at pH values above 7.5. Keeping the reaction pH between 6.5 and 7.5 can minimize this.[11]
-
Reaction with Sodium Azide: As mentioned, sodium azide (NaN₃), a common preservative, will react with DBCO and inhibit the desired conjugation.[11] Always use azide-free buffers.
Section 3: Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the general procedure for incorporating Ac4ManNDBCO into mammalian cell surface glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (Ac4ManNDBCO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), azide-free
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Prepare Ac4ManNDBCO Stock: Prepare a concentrated stock solution of Ac4ManNDBCO in anhydrous DMSO (e.g., 10-50 mM).
-
Metabolic Labeling: a. Dilute the Ac4ManNDBCO stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). b. Remove the existing medium from the cells and gently wash once with PBS. c. Add the Ac4ManNDBCO-containing medium to the cells.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions to permit metabolic incorporation.[3]
Protocol 2: SPAAC Reaction with an Azide-Functionalized Probe on Live Cells
This protocol outlines the copper-free click reaction to label the DBCO-modified cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Azide-functionalized probe (e.g., Azide-PEG4-Fluorophore)
-
PBS (azide-free) or other suitable buffer (e.g., HEPES)
Procedure:
-
Cell Preparation: a. Gently aspirate the Ac4ManNDBCO-containing medium from the cells. b. Wash the cells three times with pre-warmed, azide-free PBS to remove any unincorporated sugar.[3]
-
Prepare Staining Solution: Dilute the azide-functionalized probe in a suitable buffer or medium to the desired final concentration (e.g., 10-20 µM).
-
SPAAC Reaction: a. Add the azide probe solution to the cells. b. Incubate for 30-60 minutes at 37°C or room temperature, protected from light if the probe is fluorescent.[5][14]
-
Final Washes: a. Aspirate the staining solution. b. Wash the cells three to four times with azide-free PBS to remove any unreacted probe.[3]
-
Analysis: The cells are now labeled and ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).
Section 4: Data Presentation
Table 1: Recommended Starting Parameters for Metabolic Labeling
| Parameter | Recommended Range | Key Consideration |
| Ac4ManNDBCO Concentration | 10 - 50 µM | Must be optimized for each cell line to balance labeling efficiency and cytotoxicity.[1][6] |
| Incubation Time | 1 - 3 days | Longer times generally increase labeling density but may also increase potential side effects.[3] |
| Solvent for Stock | Anhydrous DMSO | Ensure solvent is high quality to prevent reagent degradation. |
Table 2: General Parameters for SPAAC (Click Chemistry) Reactions
| Parameter | Recommended Range | Key Consideration |
| Molar Ratio (Probe:DBCO) | Probe in Excess | For cell labeling, the probe concentration in solution determines the ratio. Start with 10-20 µM.[3] |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but may affect cell viability during long incubations.[10] |
| Reaction Time | 30 min - 4 hours | Longer times can improve yield but are limited by cell tolerance.[5][10][13] |
| pH | 6.5 - 7.5 | Avoid pH > 7.5 to minimize side reactions with thiols.[11] |
| Buffer/Solvent | PBS, HEPES | MUST be free of sodium azide. [10][12] |
Section 5: Mandatory Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: Troubleshooting logic for low labeling signal.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thno.org [thno.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. rsc.org [rsc.org]
Technical Support Center: DBCO-Mediated Metabolic Glycoengineering
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of DBCO-functionalized reagents in combination with tetraacetylated mannosamine (B8667444) derivatives for metabolic glycoengineering. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct terminology? Is "DBCO-Tetraacetyl mannosamine" a single compound?
A1: It's a common point of confusion. The process involves a two-step, two-molecule approach. You are not using a single compound called "this compound". The correct process is:
-
Metabolic Labeling: Cells are first incubated with an azide-modified tetraacetylated mannosamine derivative, most commonly Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This sugar is metabolized by the cell and the azide (B81097) group is incorporated into cell surface glycans.[1][2]
-
Click Chemistry Reaction: A separate molecule containing a Dibenzocyclooctyne (DBCO) group is then added. The DBCO group specifically reacts with the azide group on the cell surface via a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), attaching your probe of interest (e.g., a fluorophore) to the cell.[3][4][5]
Q2: What is the general cytotoxicity profile of the components used in this labeling method?
A2: Both components generally exhibit low cytotoxicity at typical working concentrations.
-
Ac4ManNAz: Studies have shown that Ac4ManNAz has low cytotoxicity.[6][7] However, at higher concentrations (e.g., 50 µM), a decrease in the cell growth rate (around 10%) has been observed, which is thought to be caused by the azido (B1232118) groups.[8] It is important to optimize the concentration for your specific cell line to achieve sufficient labeling with minimal physiological impact.[8][9]
-
DBCO Reagents: DBCO and its conjugates (like DBCO-Cy5) are also characterized by low toxicity.[6][7] Cell viability assays have shown no significant increase in cytotoxicity even at high concentrations (100 µM).[6][7] The primary advantage of using DBCO for click chemistry in living systems is that it does not require a cytotoxic copper catalyst.[3][4][5]
Q3: Are there known off-target effects with DBCO reagents?
A3: Yes, the primary off-target reaction for DBCO reagents is with sulfhydryl (thiol) groups on cysteine residues in proteins.[10] This can lead to non-specific labeling and background signal. However, this reactivity is generally much lower than the reaction with azides. For experiments with cell lysates, this non-specific reaction can be minimized by reducing and alkylating the sample before adding the DBCO reagent.[10] For live-cell imaging, careful optimization of concentration and incubation time is key.
Q4: Can DBCO-PEG conjugates cause non-specific binding?
A4: While the PEG component in DBCO-PEG conjugates is intended to increase hydrophilicity and reduce non-specific binding, the ethylene (B1197577) glycol units can still participate in non-specific interactions with proteins and cell surfaces.[11] Using a shorter PEG chain (like PEG4) is often a good compromise to improve solubility without introducing significant non-specific binding.[11]
Troubleshooting Guides
Problem 1: High Cell Death or Reduced Proliferation After Labeling
| Potential Cause | Recommended Solution |
| High concentration of Ac4ManNAz: | Titrate the Ac4ManNAz concentration. Start with a lower concentration (e.g., 10 µM) and increase incrementally. A concentration of 10 µM has been shown to provide sufficient labeling with minimal effects on cellular systems.[8][9] |
| Solvent Toxicity (e.g., DMSO): | Ensure the final concentration of the solvent used to dissolve Ac4ManNAz or the DBCO reagent is at a non-toxic level (typically <0.1% v/v).[8] Run a vehicle-only control to assess solvent toxicity. |
| Contamination of Reagents: | Ensure reagents are sterile-filtered before adding to cell culture media. |
| Inherent Sensitivity of Cell Line: | Some cell lines may be more sensitive to metabolic labeling. Perform a dose-response curve and a time-course experiment to determine the optimal labeling conditions for your specific cell line. |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Non-specific binding of DBCO-fluorophore: | Include a blocking step (e.g., with 1-5% BSA) before adding the DBCO reagent.[11] Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to your wash buffers to disrupt hydrophobic interactions.[11] |
| Off-target reaction of DBCO with thiols: | For in vitro assays with cell lysates, pre-treat the lysate by reducing with DTT and alkylating with iodoacetamide (B48618) to block free thiols before adding the DBCO reagent.[10] |
| Aggregation of DBCO conjugate: | Centrifuge the DBCO reagent solution before use to pellet any aggregates. Prepare fresh dilutions from a stock solution for each experiment. |
| Insufficient Washing: | Increase the number and duration of washing steps after incubation with the DBCO reagent. |
| Control experiment shows signal: | Always include a negative control where cells are not treated with Ac4ManNAz but are incubated with the DBCO reagent. This will reveal the level of non-specific binding of the DBCO probe itself.[12] |
Quantitative Data Summary
Table 1: Cytotoxicity of Ac4ManNAz and DBCO
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|---|
| Ac4ManNAz | A549 | CCK-8 | Up to 100 µM | 72 hours | Low cytotoxicity observed. | [6][7] |
| Ac4ManNAz | A549 | Proliferation | 50 µM | - | ~10% decrease in growth rate. | [8] |
| DBCO | A549 | MTT | Up to 100 µM | 48 hours | No significant increase in cytotoxicity. |[6][7] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Incubation: Add varying concentrations of the test compound (Ac4ManNAz or DBCO-conjugate) to the wells (e.g., 0 to 100 µM). Incubate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 560 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Adapted from references[6][13].
Protocol 2: General Metabolic Labeling and Fluorescence Detection
-
Metabolic Labeling: Culture cells in media supplemented with the desired concentration of Ac4ManNAz (e.g., 10-50 µM) for 1-3 days.
-
Washing: Wash the cells twice with DPBS (pH 7.4) to remove unincorporated Ac4ManNAz.
-
Click Reaction: Incubate the cells with the DBCO-fluorophore conjugate (e.g., 20 µM DBCO-Cy5) in media or buffer for 1 hour at 37°C.[8][14]
-
Final Washes: Wash the cells twice with DPBS (pH 7.4) to remove the unreacted DBCO-fluorophore.
-
Imaging: Proceed with fluorescence microscopy or flow cytometry analysis. If desired, fix the cells and stain with a nuclear counterstain like DAPI.[8][14]
Visualizations
Caption: Metabolic labeling and click reaction workflow.
Caption: Troubleshooting high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. thno.org [thno.org]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutrient-deprived cancer cells preferentially use sialic acid to maintain cell surface glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Technical Support Center: Metabolic Labeling with Mannosamine Analogs
Welcome to the technical support center for metabolic labeling using mannosamine (B8667444) analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic glycoengineering experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic labeling with mannosamine analogs?
Metabolic labeling with mannosamine analogs is a powerful technique used to introduce bioorthogonal chemical reporters, such as azides or alkynes, into sialic acid residues of cellular glycans.[1] Analogs of N-acetyl-D-mannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway, are fed to cells.[2] These analogs are metabolized and incorporated into glycoproteins and glycolipids on the cell surface.[3][4] The incorporated chemical reporters can then be selectively reacted with complementary probes for visualization, purification, and analysis of sialoglycans.[1]
Q2: What are the most common mannosamine analogs used for metabolic labeling?
The most widely used mannosamine analog is tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cytosolic esterases. The resulting azido-mannosamine is then converted into the corresponding azido-sialic acid and incorporated into glycans.[3] Other analogs with different chemical reporters, such as alkynes, are also available.[5]
Q3: What are the downstream applications of this technique?
This technique has a broad range of applications, including:
-
Imaging and tracking of live cells: Labeled cells can be visualized using fluorescence microscopy.[4][6]
-
Proteomic analysis: Glycoproteins can be enriched and identified using mass spectrometry.[7]
-
Studying protein-glycan interactions: The role of sialic acids in biological processes can be investigated.
-
Drug delivery systems: Targeting specific cell populations.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during your metabolic labeling experiments with mannosamine analogs.
Problem 1: Low or No Labeling Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Analog Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. A common starting range for Ac4ManNAz is 10-50 µM.[6][9] For sensitive cell lines, lower concentrations (e.g., 10 µM) may be necessary to avoid cytotoxicity while maintaining sufficient labeling.[6][10] |
| Insufficient Incubation Time | The optimal incubation time can vary between cell types. A typical incubation period is 1-3 days.[11] If the signal is weak, consider extending the incubation time, but be mindful of potential cytotoxicity. |
| Competition with Natural Sugars | High concentrations of natural mannosamine or glucose in the culture medium can compete with the analog for uptake and metabolic incorporation.[12] If possible, use a medium with a defined and lower concentration of competing sugars. |
| Low Metabolic Activity of Cells | Ensure that cells are healthy and actively dividing during the labeling period. Cell viability issues will lead to decreased metabolic activity and poor label incorporation.[12] |
| Inefficient Click Chemistry Reaction | Troubleshoot the subsequent click chemistry detection step. Ensure that all reagents are fresh and used at the correct concentrations.[13] See the troubleshooting guide for click chemistry below. |
| Poor Incorporation Efficiency of the Analog | The structure of the mannosamine analog can influence its metabolic incorporation. Some analogs are more efficiently processed by the cellular machinery than others.[5][14] If possible, try a different analog. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Detection Reagents | Ensure thorough washing steps after the click chemistry reaction to remove any unbound fluorescent probes or biotin (B1667282) tags. Include appropriate blocking steps (e.g., with BSA) if using a biotin-streptavidin detection system. |
| Residual Copper Catalyst (for CuAAC reactions) | Residual copper ions can sometimes lead to background signal. Wash the sample with a copper chelator, such as EDTA, after the click reaction. |
| Off-Target Reactions | Per-O-acetylated sugars have been reported to react non-enzymatically with cysteine residues on proteins, leading to artificial S-glycosylation.[11] Consider using unacetylated sugars or optimizing labeling conditions to minimize this effect. |
| Autofluorescence | Include a control of unlabeled cells subjected to the same detection procedure to assess the level of natural cell fluorescence. |
Problem 3: Cytotoxicity and Altered Cell Physiology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of Mannosamine Analog | High concentrations of mannosamine analogs, such as Ac4ManNAz (e.g., 50 µM), can be toxic to some cell lines, affecting cell proliferation, migration, and energy metabolism.[6][8][9] Perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line.[9] A concentration of 10 µM Ac4ManNAz has been suggested as optimal for in vivo cell labeling and tracking with minimal physiological effects.[6][10] |
| Toxicity of the Azide (B81097) Group | At high concentrations, the azide group itself can contribute to a reduced cell growth rate.[9] |
| Accumulation of Intermediates | In some cell lines, high concentrations of mannose analogs can lead to the accumulation of toxic metabolic intermediates.[12] |
| Solvent Toxicity | Mannosamine analogs are often dissolved in DMSO. Ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.1%).[6] |
Quantitative Data Summary
The efficiency of metabolic labeling can vary depending on the cell type, the concentration of the mannosamine analog, and the incubation time.
Table 1: Recommended Concentration Ranges for Ac4ManNAz
| Cell Type | Recommended Concentration (µM) | Incubation Time | Notes |
| General Mammalian Cells | 25-75 | 1-3 days | A good starting range for many cell lines.[9] |
| Sensitive Cell Lines | 10 | 1-3 days | To minimize cytotoxicity and physiological perturbations.[6][10] |
| HCT116 | 50 | 48 hours | Optimal condition based on cell viability assays.[15] |
| MCF7 | 100 | 48 hours | Optimal condition based on cell viability assays.[15] |
| A549 | 10 | 3 days | Suggested as the optimum concentration for in vivo cell labeling and tracking.[6] |
Table 2: Comparison of Labeling Efficiency for Different Analogs
| Analog | Cell Line | Concentration (µM) | Relative Labeling Efficiency | Reference |
| Ac4ManNAl | Jurkat | 50 | Higher than Ac4ManNAz | [5] |
| Ac4ManNAz | Jurkat | 50 | Lower than Ac4ManNAl | [5] |
| 1,3,4-O-Bu3ManNAz | PANC-1, SW1990, CHO | 12.5-25 | More efficient than Ac4ManNAz | [14] |
| Ac4ManNAz | PANC-1, SW1990, CHO | 50-150 | Less efficient than 1,3,4-O-Bu3ManNAz | [14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Ac4ManNAz stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
On the day of the experiment, thaw the Ac4ManNAz stock solution.[16]
-
Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and wash once with PBS.[16]
-
Add the Ac4ManNAz-containing medium to the cells.[16]
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated analog.[16] The cells are now ready for downstream applications like click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
PBS or HEPES buffer (avoid Tris-based buffers)[13]
Procedure:
-
Prepare fresh solutions of the click chemistry reagents.
-
Prepare the click reaction cocktail in an appropriate buffer. Typical final concentrations are:
-
Alkyne-probe: 10-50 µM
-
CuSO₄: 100 µM
-
Ligand: 500 µM
-
Sodium Ascorbate: 5 mM
-
-
Add the click reaction cocktail to the metabolically labeled cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly with PBS to remove excess click chemistry reagents.
-
The cells are now ready for imaging using a fluorescence microscope.
Visualizations
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions in Cell Culture
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using SPAAC for labeling in live cells?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of copper-free click chemistry that offers several significant advantages for applications in living systems.[1][2] The primary benefits include:
-
Biocompatibility: SPAAC reactions do not require a cytotoxic copper catalyst, making them ideal for use in living cells and in vivo applications without compromising cell viability.[1][2]
-
High Specificity: The reaction is highly selective between an azide (B81097) and a strained alkyne (such as DBCO or BCN), with minimal side reactions with other functional groups present in complex biological environments.[1][2]
-
Mild Reaction Conditions: These reactions proceed efficiently at physiological temperatures and pH, which preserves the structural and functional integrity of sensitive biomolecules.[1][2]
Q2: Which strained alkyne should I choose for my cell labeling experiment?
The choice of a strained alkyne, or cyclooctyne (B158145), is critical and depends on the desired reaction kinetics and the specific experimental context.[3] Different cyclooctynes exhibit a range of reactivities. For instance, DBCO (Dibenzocyclooctyne) is widely used due to its high reactivity.[1][3] BCN (Bicyclononyne) is also highly reactive and may offer greater stability in the presence of certain nucleophiles like thiols.[1] For exceptionally fast kinetics, researchers might consider reagents for Inverse-Electron-Demand Diels-Alder (iEDDA) reactions, such as trans-cyclooctenes (TCO).[3]
Q3: What is the optimal buffer for conducting SPAAC reactions in cell culture?
While there is no single "best" buffer for all SPAAC reactions, studies have indicated that the choice of buffer can significantly impact reaction rates.[4][5] HEPES buffer at pH 7 has been shown to yield higher reaction rate constants compared to PBS at the same pH.[4][5][6] Additionally, reactions performed in cell culture media like DMEM have been observed to be faster than those in RPMI.[4][5][7] The ideal buffer should always be chosen based on the specific requirements of the biomolecules and cells involved in the experiment.[6]
Q4: How do pH and temperature affect SPAAC reaction efficiency?
Generally, higher pH values tend to accelerate SPAAC reaction rates.[4][5] A pH range of 7.0-8.5 is a good starting point for most protein-based applications, ensuring it is also compatible with the stability of the biomolecule of interest.[7] Increasing the reaction temperature from 25°C to 37°C can also increase the reaction rate.[7][8] However, the thermal stability of the target biomolecule is a primary consideration.[7]
Troubleshooting Guide
Problem: Slow or Incomplete SPAAC Reaction in Cell Culture
| Potential Cause | Recommended Solution(s) |
| Suboptimal Buffer Choice | Different buffer systems can significantly influence SPAAC kinetics. Phosphate-Buffered Saline (PBS) has been shown to result in lower rate constants compared to HEPES buffer.[4][5][6] Solution: Switch to a different buffer system. HEPES at pH 7 has been observed to yield higher reaction rates than PBS at the same pH.[4][5][6] Cell culture media like DMEM can also lead to faster reactions compared to RPMI.[4][5][7] |
| Unfavorable pH | The pH of the reaction mixture can directly impact the rate of the cycloaddition. Generally, higher pH values tend to accelerate SPAAC reactions.[4][5] Solution: Optimize the pH of your reaction buffer, typically within a range of 7 to 8.5, ensuring it remains compatible with the stability of your biomolecules.[7] |
| Presence of Competing Azides | Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule, thereby reducing the efficiency of your intended reaction.[7] Solution: Ensure all buffers and solutions are free of sodium azide.[7] |
| Low Reagent Concentration Due to Poor Solubility | Hydrophobic reactants may not be fully soluble in purely aqueous buffers, leading to lower effective concentrations. Solution: The addition of a minimal amount of a compatible organic co-solvent like DMSO can improve the solubility of reactants.[6][7] However, the proportion of the organic co-solvent should be carefully optimized (typically below 10-20%) as it can impact protein stability.[7] |
| Steric Hindrance | Bulky chemical groups on either the azide or the cyclooctyne can physically block the two molecules from reacting efficiently, a common issue when labeling large biomolecules.[9] Solution: Consider using a cyclooctyne with a PEG linker, which can enhance reaction rates by increasing accessibility.[4][5] |
Quantitative Data Summary
Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Reagents with Benzyl Azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹ s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[3] | High reactivity, widely used.[3] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[3] | Robust reactivity.[3] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[3] | Smaller size, lower lipophilicity.[3] |
| Difluorinated cyclooctyne | DIFO | 7.6 x 10⁻²[3] | Electron-withdrawing fluorines enhance reactivity.[3] |
| Biarylazacyclooctynone | BARAC | 6.3 x 10⁻²[3] | Highly reactive due to significant ring distortion.[3] |
Table 2: Influence of Buffer and Media on SPAAC Reaction Rates.
| Buffer/Medium (at pH 7) | Rate Constant Range (M⁻¹ s⁻¹) | Observation |
| HEPES | 0.55–1.22[4][5] | Highest reaction rates observed.[4][5] |
| DMEM | 0.59–0.97[4][5] | Faster than RPMI.[4][5] |
| RPMI | 0.27–0.77[4][5] | Slower than DMEM.[4][5] |
| PBS | 0.32–0.85[4][5] | Among the lowest rate constants.[4][5] |
Experimental Protocols
Protocol 1: General Workflow for Cell Surface Glycoprotein (B1211001) Labeling via SPAAC
This protocol outlines the metabolic labeling of cell surface glycoproteins with an azido-sugar, followed by detection with a cyclooctyne-fluorophore conjugate.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow for 24 hours.[10]
-
Metabolic Labeling: Replace the culture medium with fresh medium containing an azide-modified sugar (e.g., Ac4ManNAz, N-azidoacetylmannosamine).[10] A typical starting concentration is 25-100 µM.[11] Incubate the cells for 24-72 hours to allow for the incorporation of the azido-sugar into cell surface glycans.[11]
-
Cell Preparation for SPAAC: Gently wash the cells three times with ice-cold PBS to remove any un-incorporated azido-sugars and media components.[10]
-
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in pre-warmed complete cell culture medium or PBS at the desired final concentration (e.g., 10-50 µM).[11]
-
Incubation: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.[11] For labeling cell surface proteins, incubation at 4°C can minimize endocytosis.[10]
-
Washing: Aspirate the reaction cocktail and wash the cells three times with cold PBS to remove unreacted reagents.[11]
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry
This protocol describes how to follow the reaction progress by monitoring the disappearance of the characteristic DBCO absorbance peak around 309 nm.[9]
Methodology:
-
Reagent Preparation: Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5).[9] If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added.[9]
-
Sample Preparation: Prepare the reaction mixture. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer.[9] Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[9]
-
Reaction Initiation: Mix the azide and cyclooctyne solutions to start the reaction.[9]
-
Monitoring: Measure the absorbance of the reaction mixture at 309 nm at regular time intervals.[8] The progress of the reaction can be monitored by the decay of the characteristic absorbance of the cyclooctyne.[12]
-
Data Analysis: Plot the absorbance values against time to determine the reaction kinetics.
Signaling Pathway and Logical Relationship Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of DBCO-Conjugated Probes
Welcome to the technical support center for experiments involving DBCO-conjugated probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common issues related to non-specific binding and high background signals during copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal when using DBCO-conjugated probes?
High background signal can obscure specific findings and lead to inaccurate results. The primary causes include:
-
Non-Specific Binding of the Probe: The DBCO moiety and the conjugated fluorophore can be hydrophobic, leading to adherence to cellular components like membranes or proteins through hydrophobic and electrostatic interactions.[1][2][3]
-
Excessive Probe Concentration: Using too high a concentration of the DBCO-conjugated probe increases the likelihood of non-specific binding and can result in residual, unbound probe that is difficult to wash away.[1][4]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or other surfaces allows the probe to attach indiscriminately.[3][4]
-
Insufficient Washing: Ineffective or insufficient washing steps after probe incubation will not adequately remove all unbound probe, leading to high background.[1][2]
-
Reaction with Thiols: Cyclooctynes, including DBCO, can react with free thiol groups found in cysteine residues of proteins, causing off-target labeling.[1][5]
-
Cellular Autofluorescence: Some cell and tissue types exhibit natural fluorescence, which can contribute to the overall background signal, especially when using green-emitting fluorophores.[4][6]
-
Probe Aggregation: The hydrophobic nature of the DBCO group can cause the probe or the labeled protein to aggregate, which can lead to punctate, non-specific signals.[7][8]
Q2: I see high background in my negative control (no azide-labeled target). What does this indicate?
Observing a high signal in a negative control where the azide (B81097) target is absent strongly suggests that the background is due to non-specific binding of the DBCO probe to other components in your sample or to cellular autofluorescence.[4] This is not a result of the specific click reaction. To address this, you should focus on optimizing your blocking protocol, washing steps, and titrating the probe concentration to a lower level.[4]
Q3: Can the DBCO probe react with components other than azides?
Yes. Besides the intended reaction with azides, the strained alkyne in the DBCO ring can react with nucleophilic thiol groups present in cysteine residues of proteins.[1][5] This "off-target" reaction can be a significant source of non-specific background. Pre-blocking free cysteines with reagents like iodoacetamide (B48618) before adding the DBCO probe can help mitigate this issue in certain applications.[5]
Q4: My DBCO-labeled protein is aggregating. What can I do to prevent this?
Protein aggregation during or after DBCO labeling is often linked to the hydrophobicity of the DBCO molecule itself.[7][8] Attaching multiple DBCO groups can increase the protein's overall hydrophobicity, promoting aggregation.[7] Strategies to prevent this include:
-
Optimizing Molar Excess: Reduce the molar excess of the DBCO reagent used in the conjugation reaction to limit the degree of labeling.[9]
-
Buffer Optimization: Adjust the pH and ionic strength of your reaction buffer to a range where your protein is most stable.[9][10]
-
Using Excipients: Include stabilizing excipients like arginine, glycerol, or non-ionic surfactants (e.g., Polysorbate 20) in the reaction buffer.[9]
-
Lowering Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation.[9]
-
Purification: Ensure your initial protein sample is free of aggregates by using size-exclusion chromatography (SEC) before labeling.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to non-specific binding.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, Diffuse Background | 1. Probe concentration is too high.[4] 2. Insufficient blocking.[3] 3. Inadequate washing.[2] | 1. Titrate Probe Concentration: Perform a concentration series (e.g., 1 µM to 10 µM) to find the lowest effective concentration with the best signal-to-noise ratio.[11][12] 2. Optimize Blocking: Increase blocking incubation time (e.g., to 1 hour at RT). Use a robust blocking buffer containing 1-3% BSA or 5-10% normal serum from the secondary antibody species.[3][13] 3. Enhance Washing: Increase the number (e.g., from 3 to 5) and duration (e.g., from 5 to 10 minutes) of wash steps. Add a non-ionic detergent like 0.05-0.1% Tween-20 to the wash buffer to disrupt hydrophobic interactions.[2][3][4] |
| Punctate or Speckled Background | 1. Aggregation of the DBCO probe.[7] 2. Presence of dead cells.[4] | 1. Prevent Probe Aggregation: Briefly sonicate the stock solution before dilution. Filter the final working solution through a 0.22 µm filter. 2. Exclude Dead Cells: Use a viability dye and gating during analysis (flow cytometry) or exclude dead cells during imaging. Consider using a dead cell removal kit.[4] |
| Signal in Unexpected Cellular Compartments | 1. Hydrophobic interactions of the probe with membranes or lipids.[3] 2. Off-target reaction with thiols.[1] | 1. Use Detergents: Include a low concentration (0.05-0.1%) of a non-ionic detergent (e.g., Tween-20, Triton X-100) in your blocking and wash buffers.[3] 2. Consider Thiol Blocking: If labeling fixed and permeabilized cells, pre-incubate with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide. |
| Weak Specific Signal but High Background | 1. Suboptimal reaction conditions. 2. Combination of low labeling efficiency and high non-specific binding.[3] | 1. Optimize Reaction Time/Temp: Increase incubation time to improve the specific signal, which may allow for a lower probe concentration to be used, thereby reducing background.[1] 2. Combine Strategies: Implement a multi-pronged approach: use the lowest effective probe concentration, a robust blocking buffer, and stringent washing steps.[3] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells to Minimize Non-Specific Binding
This protocol provides a general workflow for labeling azide-modified targets in fixed cells with a DBCO-conjugated fluorescent probe.
-
Cell Preparation and Fixation:
-
Permeabilization (for intracellular targets):
-
If the target is intracellular, incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[14]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking (Critical Step):
-
Prepare a blocking buffer. A common choice is PBS containing 1-3% Bovine Serum Albumin (BSA) and 0.1% Tween-20.[3][13] For extra blocking, 5% normal goat serum can be added.[3]
-
Incubate the cells with the blocking buffer for 1 hour at room temperature with gentle agitation.[3] This step is crucial for saturating non-specific binding sites.
-
-
DBCO Probe Incubation:
-
Washing (Critical Step):
-
Prepare a wash buffer (e.g., PBS with 0.1% Tween-20).[3]
-
Remove the DBCO probe solution.
-
Wash the cells three to five times with the wash buffer for 5-10 minutes each, using gentle agitation.[3][4] These extensive washing steps are critical for removing unbound probe.
-
Perform a final wash with PBS to remove any residual detergent.[2]
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium, preferably one containing an anti-fade agent and a nuclear counterstain like DAPI.[14]
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Surface Passivation with Pluronic F127 to Prevent Non-Specific Adhesion
This protocol describes a simple and effective method to passivate glass surfaces, which is crucial for single-molecule studies or when observing biomolecular condensates to prevent their adhesion and deformation.[15][16]
-
Surface Preparation:
-
Clean glass coverslips thoroughly. This can be done by sonicating in a series of solvents (e.g., acetone, ethanol, water) or by piranha etching for more rigorous cleaning.
-
Render the glass surface hydrophobic. A common method is to treat the cleaned glass with a silanizing agent.
-
-
Passivation with Pluronic F127:
-
Prepare a solution of Pluronic F127 (a non-ionic surfactant) in an appropriate buffer (e.g., 20 mM Tris, 150 mM KCl, pH 8.0).
-
Apply the Pluronic F127 solution to the hydrophobic glass surface.
-
The surfactant will self-assemble on the surface, creating a passivating layer that greatly reduces the non-specific binding of proteins and other biomolecules.[15][16]
-
-
Washing and Use:
-
Gently wash the surface with buffer to remove excess surfactant.
-
The passivated surface is now ready for the experiment. This method has been shown to be robust against various pH and salt conditions.[17]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-techne.com [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Glycoengineering with Ac4ManNAz and DBCO Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and DBCO reagents for metabolic labeling of cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Ac4ManNAz for metabolic labeling?
The optimal concentration of Ac4ManNAz can vary depending on the cell line and experimental goals. However, a good starting point is a concentration range of 25-50 µM for 1-3 days of incubation.[1] For sensitive cell lines or experiments where minimizing cellular perturbation is critical, a lower concentration of 10 µM may be optimal, as higher concentrations can sometimes affect cellular functions.[2] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell type.
Q2: I am seeing low or no fluorescence signal after labeling with a DBCO-conjugated fluorophore. What are the possible causes and solutions?
Low or no fluorescence signal is a common issue that can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Inefficient Metabolic Labeling: The incorporation of the azide (B81097) sugar (from Ac4ManNAz) into cellular glycans may be insufficient.
-
Insufficient DBCO-Fluorophore Concentration or Incubation Time: The click chemistry reaction between the azide and DBCO may not have gone to completion.
-
Solution: Increase the concentration of the DBCO-conjugated fluorophore or extend the incubation time.[1]
-
-
Inaccessibility of Cell Surface Azides: Overly confluent cells may have reduced accessibility of the azide groups on their surface.
-
Solution: Ensure that cells are not overly confluent during the labeling and reaction steps.[1]
-
Q3: My labeled cells show high background fluorescence. How can I reduce it?
High background fluorescence can obscure your specific signal. Here are some common causes and solutions:
-
Incomplete Removal of Unbound DBCO-Fluorophore: Residual, unreacted fluorophore can lead to high background.
-
Solution: Increase the number and duration of washing steps after the click reaction with the DBCO-fluorophore.[3]
-
-
Non-specific Binding of the DBCO-Fluorophore: The fluorescent probe may be non-specifically adhering to the cells or culture dish.
-
Solution: Include a blocking step (e.g., with BSA) before adding the DBCO-fluorophore solution. You can also try reducing the concentration of the DBCO-fluorophore.[3]
-
Q4: Is Ac4ManNAz or the DBCO reagent cytotoxic?
Both Ac4ManNAz and DBCO reagents have been shown to have low cytotoxicity at typical working concentrations.[4][5][6] However, at high concentrations, some cytotoxic effects have been observed.[5][6] One study indicated that a high concentration of 50 µM Ac4ManNAz could reduce major cellular functions, while 10 µM had the least effect while still providing sufficient labeling.[2] It is good practice to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentrations of both reagents for your specific cell line and experimental conditions.[1]
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for successful metabolic labeling and subsequent click chemistry reaction.
Table 1: Ac4ManNAz Metabolic Labeling Parameters
| Parameter | Concentration Range | Incubation Time | Notes |
| Ac4ManNAz | 10-50 µM[1][2] | 1-3 days[1][7] | Optimal concentration should be determined for each cell line to ensure efficient labeling without cytotoxicity.[1] |
Table 2: DBCO-Fluorophore Labeling Parameters
| Parameter | Concentration Range | Incubation Time | Notes |
| DBCO-Fluorophore | 10-50 µM[3][7] | 30-60 minutes[1][7] | Higher concentrations or longer incubation times may increase background fluorescence.[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of an azide-functionalized sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[3]
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period. Allow the cells to adhere and grow overnight.[1]
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.[8]
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution. Remove the existing medium from the cells and replace it with fresh complete medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).[1][3]
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]
Protocol 2: Labeling of Azide-Modified Live Cells with a DBCO-Fluorophore
This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium and unincorporated Ac4ManNAz.[1][8]
-
Prepare DBCO-Fluorophore Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed live cell imaging buffer or serum-free medium to the desired final concentration (typically 10-20 µM).[1]
-
Labeling Reaction: Add the DBCO-fluorophore labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Wash to Remove Unbound Dye: Remove the labeling solution and wash the cells three times with the imaging buffer to remove any unreacted DBCO-fluorophore.[1]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Experimental Workflow
Caption: Experimental workflow for metabolic labeling and fluorescence imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thno.org [thno.org]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Viability in Metabolic Labeling Experiments
Welcome to the technical support center for troubleshooting poor cell viability following metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the metabolic incorporation of labeled amino acids or other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of decreased cell viability after metabolic labeling?
A1: Poor cell viability after metabolic labeling can stem from several factors, including:
-
Toxicity of the metabolic label: High concentrations or prolonged exposure to amino acid analogs like Azidohomoalanine (AHA), Homopropargylglycine (HPG), or O-propargyl-puromycin (OPP) can be cytotoxic.
-
Media composition: Imbalances in the labeling medium, such as the absence of essential nutrients or the presence of contaminants, can induce cellular stress.[1] Methionine-free media, often used to enhance the incorporation of methionine analogs, can itself be cytocidal to some cell lines.[2]
-
Procedural stress: Excessive handling, temperature fluctuations, and changes in osmolarity can negatively impact cell health.[1]
-
Toxicity of subsequent reaction components: For methods requiring click chemistry, the copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells.[3][4][5]
-
Phototoxicity: During fluorescence microscopy for visualization, excessive light exposure can generate reactive oxygen species (ROS), leading to photodamage and cell death.[6][7][8][9][10]
Q2: How can I determine the optimal concentration of my metabolic label?
A2: The optimal concentration of a metabolic label balances efficient incorporation with minimal cytotoxicity. It is crucial to perform a dose-response experiment for your specific cell line. This typically involves incubating cells with a range of label concentrations for a fixed duration and then assessing cell viability using a standard assay such as MTT, resazurin (B115843), or an ATP-based assay.[1] The recommended starting concentrations often vary by cell type and the specific analog.[11][12][13][14]
Q3: My cells look unhealthy after the "click" reaction. What could be the cause?
A3: If you observe decreased viability after a click chemistry step, the primary suspect is often the copper catalyst.[3][5] Copper(I) can generate reactive oxygen species, leading to oxidative stress and cell death.[4] To mitigate this, consider the following:
-
Use a copper-chelating ligand: Ligands such as THPTA or BTTAA can protect cells from copper-induced toxicity and accelerate the reaction.[15]
-
Optimize copper and ligand concentrations: Use the lowest effective concentrations of both copper sulfate (B86663) and the ligand.
-
Minimize reaction time: Reduce the incubation time with the click reaction cocktail to the minimum required for sufficient signal.
-
Include a reducing agent: Sodium ascorbate (B8700270) is typically used to maintain copper in its active Cu(I) state, but its combination with copper can also generate ROS.[4] Some protocols suggest including ROS scavengers.[4]
-
Consider copper-free click chemistry: If cytotoxicity remains an issue, explore copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Q4: Can serum starvation prior to labeling affect cell viability?
A4: Yes, serum starvation is a significant stressor for many cell types and can induce apoptosis.[1] While it can be used to synchronize cell cycles, the response is highly cell-type-specific. It can also alter metabolic pathways, which may confound the experimental results.[1] If serum starvation is necessary, it is essential to optimize the duration to minimize cell death.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor cell viability in your metabolic labeling experiments.
Issue 1: High Levels of Cell Death Observed After Incubation with the Metabolic Label
| Potential Cause | Suggested Solution |
| Label concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with concentrations reported in the literature for similar cell types. |
| Prolonged incubation time | Optimize the incubation time. A shorter incubation period may be sufficient for detectable labeling without causing significant cell death. |
| Methionine depletion stress | If using methionine-free media, minimize the depletion time. Some cell lines are more sensitive to methionine deprivation than others.[2][16][17][18] |
| Media imbalance | Ensure the labeling medium is nutritionally equivalent to your standard growth medium, apart from the labeled substrate. Check and adjust pH and osmolarity.[1] |
| Contamination of labeling reagent | Ensure the stock solution of your metabolic label is sterile and properly stored. |
Issue 2: Poor Cell Viability After the Click Chemistry Reaction
| Potential Cause | Suggested Solution |
| Copper catalyst toxicity | Reduce the concentration of CuSO4. Use a protective ligand like THPTA or BTTAA.[15] Minimize the reaction incubation time. Ensure fresh sodium ascorbate solution is used.[4] |
| Oxidative stress | The combination of copper and sodium ascorbate can generate ROS. Consider adding a ROS scavenger to the reaction mixture.[4] |
| Harsh permeabilization | If performing intracellular click reactions, use a gentle permeabilization method (e.g., a low concentration of a mild detergent like saponin (B1150181) or digitonin) and optimize the incubation time. |
| Reagent quality | Use high-quality, fresh reagents for the click reaction. Oxidized sodium ascorbate can be ineffective and contribute to cytotoxicity. |
Issue 3: Gradual Decrease in Cell Viability During Live-Cell Imaging
| Potential Cause | Suggested Solution |
| Phototoxicity | Minimize light exposure by reducing illumination intensity and exposure time.[8][10] Use a more sensitive camera. Use fluorophores that are excited by longer, less energetic wavelengths.[6][7] |
| Environmental instability | Use a stage-top incubator to maintain optimal temperature, humidity, and CO2 levels throughout the imaging experiment. |
| Media evaporation | Use an anti-evaporation lid or add sterile mineral oil to the top of the media for long-term imaging. |
Quantitative Data Summary
The optimal concentrations and incubation times for metabolic labels are highly dependent on the cell line and experimental goals. The following tables provide a summary of commonly used concentration ranges as a starting point for optimization.
Table 1: Recommended Concentration Ranges for Amino Acid Analogs
| Metabolic Label | Typical Concentration Range | Notes |
| AHA (Azidohomoalanine) | 25 - 100 µM | A starting concentration of 50 µM is often recommended.[11][19] |
| HPG (Homopropargylglycine) | 25 - 100 µM | A starting concentration of 50 µM is often recommended.[11][19][20][21][22] |
| OPP (O-propargyl-puromycin) | 1 - 50 µM | A starting concentration of 20 µM for 30 minutes is a common starting point.[12][13][14][23] |
Table 2: Typical Incubation Times for Metabolic Labeling
| Metabolic Label | Typical Incubation Time | Notes |
| AHA/HPG | 1 - 24 hours | Shorter times (1-4 hours) are common for measuring acute changes in protein synthesis. Longer times may be needed for sufficient labeling of low-abundance proteins but increase the risk of cytotoxicity. |
| OPP | 15 - 60 minutes | OPP is a puromycin (B1679871) analog and terminates translation, so shorter incubation times are used.[12][13][14][23] |
Visualizations
Caption: Troubleshooting workflow for poor cell viability.
Caption: Potential pathways to apoptosis due to metabolic labeling stress.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[24][25][26][27]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
96-well plate
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and treat cells with your metabolic label or experimental compounds. Include appropriate controls.
-
After the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[25]
-
Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible under a microscope.
-
Aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[25]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[24]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[24]
Protocol 2: Resazurin (alamarBlue) Cell Viability Assay
This assay measures the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells.[28][29][30][31][32]
Materials:
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)
-
Opaque-walled 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells as required for your experiment.
-
Add resazurin solution to each well, typically 10% of the culture volume (e.g., 10 µL for 100 µL of media).[29]
-
Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need to be optimized based on the cell type's metabolic rate.[28][29]
-
Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[29]
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[33][34][35][36][37]
Materials:
-
Commercially available ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
After experimental treatment, equilibrate the plate to room temperature for approximately 30 minutes.[33]
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[33]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[33][37]
-
Measure luminescence using a luminometer.
Protocol 4: Apoptosis Detection with Annexin V Staining
This method identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore for detection by flow cytometry.[1][38][39][40]
Materials:
-
Annexin V-fluorophore conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell culture according to your experimental design.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V conjugate and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in cell death in methionine versus cysteine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation | MDPI [mdpi.com]
- 18. Methionine deprivation suppresses triple-negative breast cancer metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vectorlabs.com [vectorlabs.com]
- 20. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. cyrusbio.com.tw [cyrusbio.com.tw]
- 27. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. labbox.es [labbox.es]
- 30. tribioscience.com [tribioscience.com]
- 31. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tipbiosystems.com [tipbiosystems.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. ATP cell viability assay | RE-Place [re-place.be]
- 37. ATP assay [protocols.io]
- 38. creative-diagnostics.com [creative-diagnostics.com]
- 39. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 40. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Enhancing Cellular Uptake of DBCO-Tetraacetyl Mannosamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to enhance the cellular uptake of DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManNDBCO). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your metabolic glycoengineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNDBCO and how does it enter cells?
A1: Ac4ManNDBCO (DBCO-Tetraacetyl mannosamine) is a mannosamine sugar modified with a dibenzocyclooctyne (DBCO) group and four acetyl groups. It is used in metabolic glycoengineering to introduce a "clickable" DBCO handle onto cell surface glycans. The tetraacetylated (Ac4) form masks the polar hydroxyl groups of the sugar, increasing its lipophilicity and allowing it to passively diffuse across the cell membrane.[1] Once inside the cell, non-specific esterases remove the acetyl groups, trapping the ManNDBCO molecule and making it available for the sialic acid biosynthetic pathway.
Q2: What is the difference between Ac4ManNDBCO and Ac4ManNAz?
A2: Both are peracetylated mannosamine derivatives used for metabolic glycoengineering. The key difference is the bioorthogonal handle: Ac4ManNDBCO contains a bulky DBCO group, while Ac4ManNAz contains a small azide (B81097) group. Ac4ManNDBCO is used for copper-free click chemistry (SPAAC), which is advantageous for live-cell applications as it avoids copper-induced cytotoxicity.[2][3] The choice between them depends on the subsequent click chemistry reaction you plan to perform.
Q3: What are the typical concentration and incubation times for Ac4ManNDBCO?
A3: Optimal conditions are highly cell-type dependent and should be determined empirically. However, a general starting point is a concentration range of 25-75 µM and an incubation time of 24 to 72 hours.[4][5] Studies have shown that for some cell lines, concentrations up to 150 µM can be used, but it's crucial to assess cytotoxicity.[4]
Q4: What are the signs of cytotoxicity I should look for?
A4: Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detaching from the culture surface), a decrease in cell proliferation, or an increase in cell death.[6][7] It is highly recommended to perform a cell viability assay, such as an MTT or AlamarBlue® assay, to quantify the cytotoxic effects of Ac4ManNDBCO on your specific cell line.[4]
Q5: Can the DBCO group itself affect cellular processes?
A5: Yes, the hydrophobicity of the DBCO moiety can sometimes lead to non-specific protein binding or aggregation, which may impact cellular functions.[8] It is important to include proper controls in your experiments, such as cells treated with a vehicle (e.g., DMSO) and cells that are not treated with the sugar, to distinguish specific labeling from potential artifacts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Inefficient Uptake/Metabolism: The cell line may have a low uptake rate or inefficiently process the sugar analog. 2. Suboptimal Concentration: The concentration of Ac4ManNDBCO may be too low. 3. Insufficient Incubation Time: The incubation period may be too short for the sugar to be metabolized and expressed on the cell surface.[9] 4. Poor Cell Health: Unhealthy or overly confluent cells may have altered metabolic activity. | 1. Optimize Conditions: Perform a dose-response (e.g., 10-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment to find the optimal conditions for your cell line.[4][9] 2. Increase Concentration: Gradually increase the Ac4ManNDBCO concentration, while monitoring for cytotoxicity. 3. Extend Incubation: Increase the incubation time to allow for more robust metabolic incorporation. 4. Ensure Healthy Culture: Use cells in the logarithmic growth phase and ensure they are not overly confluent. |
| High Cell Death or Cytotoxicity | 1. High Concentration of Ac4ManNDBCO: Many mannosamine analogs can be toxic at high concentrations.[4][6][7] 2. Solvent Toxicity: The solvent used to dissolve Ac4ManNDBCO (typically DMSO) can be toxic to cells at high final concentrations. 3. Prolonged Incubation: Long exposure to the compound may stress the cells. | 1. Perform a Cytotoxicity Assay: Use an AlamarBlue® or similar assay to determine the maximum non-toxic concentration for your cell line.[4] A study on A549 cells with the related Ac4ManNAz suggested an optimal concentration of 10 µM to minimize effects on cellular function while maintaining sufficient labeling.[6][7][10] 2. Reduce Solvent Concentration: Ensure the final DMSO concentration in the culture medium is low and non-toxic (typically ≤0.5%). 3. Optimize Incubation Time: Reduce the incubation time and find a balance between labeling efficiency and cell viability. |
| High Background Signal | 1. Non-specific Binding: The subsequent fluorescent probe (e.g., Azide-Fluorophore) may be binding non-specifically to cells or the plate. 2. Hydrophobicity of DBCO: The DBCO group itself can sometimes lead to non-specific interactions.[8] | 1. Include Proper Controls: Always include a control of cells not treated with Ac4ManNDBCO but incubated with the fluorescent probe to assess non-specific binding. 2. Increase Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent probe. 3. Use a Blocking Agent: Consider using a blocking agent like BSA in your washing and incubation buffers for the fluorescent probe. |
| Inconsistent Results | 1. Variable Cell Health/Density: Differences in cell health, passage number, or seeding density can lead to variability. 2. Instability of Ac4ManNDBCO: The compound may degrade in the culture medium over long incubation periods. | 1. Standardize Cell Culture: Use cells of a consistent passage number and seed them at the same density for all experiments. Ensure they are in a healthy growth phase. 2. Prepare Fresh Solutions: Prepare Ac4ManNDBCO stock solutions fresh and consider replacing the medium with fresh Ac4ManNDBCO-containing medium every 24-48 hours for long incubation experiments. |
Data Presentation: Quantitative Analysis of Ac4ManNDBCO
The following tables summarize quantitative data from a systematic investigation of Ac4ManNDBCO in intestinal cell lines.
Table 1: Concentration-Dependent Labeling and Viability (24h Incubation) Data derived from a study on Caco-2 and HT29-MTX cells. Labeling was visualized with a Cy5-azide probe.
| Ac4ManNDBCO Conc. (µM) | Relative Labeling Intensity (Caco-2) | Relative Cell Viability (Caco-2) | Relative Labeling Intensity (HT29-MTX) | Relative Cell Viability (HT29-MTX) |
| 0 | Baseline | 100% | Baseline | 100% |
| 25 | Moderate | ~100% | Low-Moderate | ~100% |
| 50 | Strong | ~100% | Moderate | ~100% |
| 75 | Strong | ~90% | Strong | ~95% |
| 100 | Very Strong | ~85% | Very Strong | ~90% |
| 150 | Very Strong | ~75% | Very Strong | ~80% |
Note: Viability below 80% is often considered a significant cytotoxic effect.[4]
Table 2: Time-Dependent Labeling Efficiency Data based on quantitative analysis of fluorescence intensity in Caco-2 cells using 75 µM Ac4ManNDBCO.
| Incubation Time (hours) | Relative Labeling Intensity |
| 12 | Low |
| 24 | Moderate-Strong |
| 48 | Strong |
| 72 | Strong (Plateau) |
Note: Labeling intensity generally increases with incubation time, often reaching a plateau after 48-72 hours.[9]
Experimental Protocols
Protocol 1: Determining Optimal Ac4ManNDBCO Concentration
This protocol provides a general procedure for identifying the optimal, non-toxic concentration of Ac4ManNDBCO for your specific cell line.
-
Cell Seeding: Seed your mammalian cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the end of the experiment.
-
Prepare Ac4ManNDBCO Dilutions: Prepare a 10-50 mM stock solution of Ac4ManNDBCO in sterile DMSO. Make serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0 µM to 150 µM (e.g., 0, 10, 25, 50, 75, 100, 150 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ac4ManNDBCO. Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (e.g., AlamarBlue®):
-
After incubation, add AlamarBlue® reagent (or a similar viability reagent) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control (0 µM). The optimal concentration is the highest concentration that does not significantly reduce cell viability.[4]
-
Labeling Assessment (Optional): Parallel plates can be used to assess labeling efficiency. After incubation, wash the cells and perform the click reaction with an azide-fluorophore to visualize incorporation via fluorescence microscopy or flow cytometry.
Protocol 2: General Metabolic Labeling with Ac4ManNDBCO
This protocol describes the general procedure for labeling cultured mammalian cells with Ac4ManNDBCO for subsequent copper-free click chemistry.
-
Cell Culture: Culture your cells of interest under their normal growth conditions to ~50-60% confluency.
-
Metabolic Labeling:
-
Prepare complete culture medium containing the pre-determined optimal concentration of Ac4ManNDBCO.
-
Aspirate the old medium from the cells and add the Ac4ManNDBCO-containing medium.
-
Incubate the cells for 1 to 3 days at 37°C, 5% CO₂.[5]
-
-
Washing: After incubation, gently wash the cells 2-3 times with PBS to remove any unincorporated Ac4ManNDBCO.
-
Copper-Free Click Reaction:
-
Prepare a solution of your azide-functionalized probe (e.g., Azide-AF488) in a suitable buffer (e.g., PBS or serum-free media) at the desired concentration (typically 10-20 µM).
-
Incubate the washed cells with the probe solution for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells 2-3 times with PBS to remove the unbound probe.
-
Add fresh medium or imaging buffer to the cells.
-
Visualize the labeled cells using fluorescence microscopy or analyze by flow cytometry.
-
Mandatory Visualizations
Caption: General workflow for metabolic glycoengineering and detection.
Caption: Troubleshooting guide for low labeling signal.
Caption: Simplified metabolic pathway of Ac4ManNDBCO.
References
- 1. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
DBCO-Tetraacetyl mannosamine stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DBCO-Tetraacetyl mannosamine (B8667444) in various buffer conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of DBCO-Tetraacetyl mannosamine?
A1: The stability of this compound is primarily influenced by the chemical properties of its two key components: the dibenzocyclooctyne (DBCO) group and the tetraacetylated mannosamine sugar. The main factors to consider are:
-
pH of the buffer: The DBCO group is sensitive to acidic conditions.
-
Temperature: Higher temperatures can accelerate degradation.
-
Presence of certain chemical reagents: Reducing agents and other nucleophiles can affect stability.
-
Storage conditions: Proper storage is crucial for maintaining the compound's reactivity.
Q2: What is the optimal pH range for working with this compound?
A2: The DBCO moiety is most stable in a pH range of 6.0 to 9.0.[1] Strongly acidic conditions (pH < 5) should be avoided as they can cause an inactivating rearrangement of the DBCO ring.[1] While the tetraacetyl mannosamine part is generally more stable, prolonged exposure to strong basic conditions could lead to the hydrolysis of the acetyl ester groups.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers containing primary amines, such as Tris or glycine?
A4: If the this compound is being used in a reaction involving an NHS ester, buffers containing primary amines must be avoided as they will compete with the intended target for reaction with the NHS ester. For other applications, these buffers are generally compatible within the recommended pH range of 6.0-9.0.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in click chemistry reaction. | Degradation of the DBCO group due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C and protected from light and moisture. Prepare fresh solutions for each experiment. |
| Use of an inappropriate buffer outside the optimal pH range (6.0-9.0). | Confirm the pH of your reaction buffer. If necessary, perform a buffer exchange to a recommended buffer such as PBS or HEPES at a neutral pH. | |
| Presence of interfering substances in the reaction mixture. | Avoid buffers containing azides, as they will react with the DBCO group. Be cautious with reducing agents like TCEP, which can also affect DBCO stability. | |
| Inconsistent experimental results. | Inconsistent stability of the compound across different experimental setups. | Perform a stability test of this compound in your specific experimental buffer and conditions to determine its half-life. |
| Hydrolysis of the acetyl groups on the mannosamine. | If deacetylated mannosamine could interfere with your results, avoid prolonged incubation in strongly basic or acidic buffers. Analyze for the presence of the deacetylated product by LC-MS. |
Stability Data Summary
The stability of the DBCO group is the primary concern for the overall stability of this compound in solution. The following table summarizes the known stability of the DBCO moiety under various conditions.
| Condition | Recommendation | Expected Stability | Reference |
| pH | Use buffers in the pH range of 6.0 - 9.0. | Stable. | [1] |
| Avoid pH < 5.0. | Prone to inactivating rearrangement. | [1] | |
| Temperature | Long-term storage at -20°C (solid). | Stable for at least one year. | |
| Short-term storage of solutions at -20°C. | Stable for up to 1 month. | ||
| Room temperature incubation. | Degradation may occur over extended periods. | ||
| Reducing Agents | Avoid TCEP. | Can lead to instability. | |
| Use DTT with caution. | Less reactive with DBCO but can reduce the azide (B81097) partner. | ||
| Thiols (e.g., GSH) | Be aware of potential reactivity. | Can react with DBCO, reducing its stability. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
The aqueous buffer of interest (e.g., PBS pH 7.4, Citrate buffer pH 4.5)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the buffer to be tested. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into several vials and incubate them at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from one of the vials. The t=0 sample should be analyzed immediately after preparation.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the intact this compound.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each buffer condition. From this data, you can determine the rate of degradation and the half-life of the compound in that specific buffer.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
avoiding side reactions of DBCO with cellular components
Welcome to the technical support center for troubleshooting and avoiding side reactions of Dibenzocyclooctyne (DBCO) with cellular components. This guide is designed for researchers, scientists, and drug development professionals to help ensure the specificity and success of your copper-free click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using DBCO in a cellular context?
A1: The most significant side reaction is the thiol-yne reaction, where the strained alkyne of DBCO reacts with endogenous thiols.[1] This is particularly relevant in the cellular environment due to the high abundance of thiol-containing molecules like glutathione (B108866) (GSH) and cysteine residues within proteins.[2][3] While the reaction of DBCO with azides is significantly faster, the high concentration of cellular thiols can lead to non-specific background labeling.[4]
Q2: How does the reactivity of DBCO with thiols compare to its reaction with azides?
A2: The strain-promoted azide-alkyne cycloaddition (SPAAC) is much faster than the thiol-yne reaction. Literature suggests the reaction rate between DBCO and thiols is approximately two orders of magnitude lower than the SPAAC reaction with azides.[3] However, the high intracellular concentration of glutathione (up to 10 mM) can still lead to noticeable off-target reactions.[5]
Q3: Can DBCO react with other cellular components besides thiols?
A3: DBCO is generally considered highly bioorthogonal.[6] Within physiological temperature and pH ranges, it does not readily react with most other functional groups found in biological systems, such as amines and hydroxyls.[4][7] The primary off-target reactivity is with sulfhydryl (-SH) groups.[4]
Q4: I'm observing high background fluorescence in my live-cell imaging experiment. Could this be due to side reactions?
A4: Yes, high background fluorescence is a common issue that can be caused by the non-specific reaction of DBCO-fluorophore conjugates with cellular thiols.[8] Other factors can also contribute, such as high probe concentration, excessively long incubation times, and insufficient washing.[8]
Q5: Are there alternatives to DBCO that are more stable in a thiol-rich environment?
A5: Yes, for intracellular applications where thiol reactivity is a major concern, bicyclo[6.1.0]nonyne (BCN) derivatives can be a better choice. Endo-BCN, in particular, has shown significantly greater stability in the presence of thiols like glutathione compared to DBCO.[2] However, it's important to note that DBCO generally exhibits faster reaction kinetics with the commonly used aliphatic azides.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to DBCO side reactions.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal / Non-Specific Labeling | Reaction of DBCO with abundant cellular thiols (e.g., glutathione, cysteine residues).[3] | 1. Pre-block thiols: Incubate cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the DBCO reagent.[3] 2. Optimize concentrations: Decrease the concentration of the DBCO reagent to the lowest effective level that still provides a specific signal.[8] 3. Reduce incubation time: Shorter incubation periods can minimize the extent of the slower thiol-yne side reaction.[8] 4. Thorough washing: Implement rigorous washing steps after incubation to remove unbound DBCO probes.[8] |
| Low Specific Signal / Poor Labeling Efficiency | Degradation of the DBCO reagent by cellular components before it can react with the target azide. | 1. Use a more stable cyclooctyne (B158145): For intracellular labeling, consider using endo-BCN which is more resistant to thiols. 2. Optimize reaction conditions: Ensure labeling is performed at an optimal temperature (e.g., 37°C for live cells).[8] 3. Increase reagent concentration: If background is not an issue, cautiously increasing the DBCO reagent concentration might improve the specific signal.[8] |
| Inconsistent Results Between Experiments | Variability in cellular redox state, affecting the concentration of free thiols. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Control for oxidative stress: Be aware that cellular stress can alter glutathione levels.[5] Maintain a consistent, healthy cell culture environment. |
| DBCO Reagent Instability | The DBCO group can lose reactivity over time, especially when dissolved in solvents like DMSO. | 1. Proper storage: Store solid DBCO reagents at -20°C.[9] 2. Fresh solutions: Prepare DBCO solutions in anhydrous DMSO or DMF immediately before use.[9][10] Solutions stored for extended periods may show reduced reactivity.[9] |
Quantitative Data Summary
The choice of cyclooctyne can significantly impact both the desired reaction rate with azides and the extent of unwanted side reactions. The following table summarizes key kinetic data to inform your experimental design.
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| DBCO | Benzyl Azide (aliphatic) | ~0.24 - 0.31[11][12] | Fast kinetics with aliphatic azides, making it suitable for many applications.[2] |
| DBCO | Phenyl Azide (aromatic) | ~0.033[11] | Slower reaction with aromatic azides. |
| DBCO | Thiols (e.g., Cysteine) | Significantly lower than with azides (~2 orders of magnitude less)[3] | Prone to side reactions with abundant cellular thiols, which can cause background.[2][3] |
| endo-BCN | Benzyl Azide (aliphatic) | ~0.07[11] | Slower than DBCO with aliphatic azides. |
| endo-BCN | Phenyl Azide (aromatic) | ~0.2[11] | Significantly faster than DBCO with aromatic azides.[2] |
| endo-BCN | Thiols (e.g., Glutathione) | More stable than DBCO[2] | A better choice for intracellular applications where stability in a reducing environment is critical.[2] |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.[12]
Experimental Protocols
Protocol 1: Minimizing DBCO Side Reactions in Live-Cell Labeling by Thiol-Blocking
This protocol describes a method to reduce non-specific background labeling by blocking free cellular thiols prior to introducing the DBCO reagent.
Materials:
-
Azide-labeled mammalian cells cultured in a suitable imaging dish
-
N-ethylmaleimide (NEM)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
DBCO-conjugated fluorophore
-
Serum-free cell culture medium (pre-warmed)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture and metabolically label cells with an azide-modified precursor (e.g., Ac₄ManNAz) for 24-48 hours.[13]
-
Washing: Gently wash the azide-labeled cells twice with warm DPBS to remove residual media.
-
Thiol-Blocking (Pre-incubation):
-
Prepare a 100 mM solution of NEM in DPBS.
-
Incubate the cells with the NEM solution on ice for 10 minutes. This step alkylates free thiols, preventing their reaction with DBCO.[3]
-
-
Washing: Wash the cells twice with warm DPBS to remove excess NEM.
-
DBCO Labeling:
-
Final Washing and Imaging:
Protocol 2: Quenching Excess DBCO-NHS Ester after Protein Labeling
This protocol is for quenching unreacted DBCO-NHS ester after labeling a protein to prevent it from reacting with other molecules in subsequent steps.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester dissolved in anhydrous DMSO
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Labeling Reaction:
-
Quenching:
-
Purification:
Visual Guides
Caption: Primary vs. Side Reaction Pathways for DBCO.
Caption: Troubleshooting workflow for high background signals.
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. licorbio.com [licorbio.com]
- 5. Selective Targeting of the Cysteine Proteome by Thioredoxin and Glutathione Redox Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genelink.com [genelink.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DBCO-Tetraacetyl Mannosamine Labeling
Welcome to the technical support center for optimizing incubation time in DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManNAz) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful cell labeling.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for DBCO-Tetraacetyl mannosamine (Ac4ManNAz) metabolic labeling?
The optimal incubation time for metabolic labeling with Ac4ManNAz can vary significantly depending on the cell line and its metabolic activity. A common starting point is a 24 to 72-hour incubation period.[1][2][3] For some cell types, shorter durations may be sufficient, while others might require longer exposure to achieve the desired density of azide (B81097) groups on the cell surface.[2] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific system.[4]
Q2: What is the recommended incubation time for the subsequent DBCO-fluorophore labeling step?
For the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction with a DBCO-conjugated probe, a typical starting point for incubation is 30-60 minutes at 37°C.[1][4][5] However, the optimal time can range from 30 minutes to 24 hours, depending on the reactants and their concentrations.[6] Reactions are often performed at room temperature for 4-12 hours or at 4°C overnight.[7][8][9]
Q3: What factors influence the optimal incubation time for both steps?
Several factors can impact the ideal incubation times for both metabolic labeling and the DBCO reaction:
-
Cell Type and Metabolism: Different cell lines will metabolize Ac4ManNAz at different rates, affecting the time required to display a sufficient number of azide groups.[4]
-
Concentration of Reagents: The concentrations of both Ac4ManNAz and the DBCO probe will influence reaction kinetics.[4][6]
-
Temperature: While metabolic labeling is carried out at the cell culture's optimal temperature (typically 37°C), the DBCO reaction temperature can be adjusted. Higher temperatures (e.g., 37°C) can increase the reaction rate.[6][7][10]
-
Expression Level of Target Glycans: The natural abundance of sialic acid-containing glycans on the cell surface can influence the amount of azide incorporation.
-
Steric Hindrance: Bulky chemical groups near the azide or DBCO moiety can physically obstruct the reaction, potentially requiring longer incubation times.[6]
Q4: What are the consequences of suboptimal incubation times?
-
Too Short: An insufficient incubation time during the Ac4ManNAz step will lead to a low density of azide groups on the cell surface. A short DBCO incubation will result in incomplete labeling, both leading to a weak or undetectable signal.[4]
-
Too Long: Over-incubation with Ac4ManNAz can potentially lead to cellular toxicity or other physiological effects.[3][11] Extending the DBCO incubation time unnecessarily can increase non-specific binding of the probe, resulting in high background fluorescence.[4]
Troubleshooting Guides
Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Insufficient Ac4ManNAz incubation time. | Increase the incubation time with Ac4ManNAz (e.g., try 24, 48, and 72 hours).[3] |
| Insufficient DBCO probe incubation time. | Extend the incubation period for the DBCO probe (e.g., test 1, 2, and 4 hours).[4] |
| Low concentration of Ac4ManNAz or DBCO probe. | Increase the concentration of the limiting reactant. For the DBCO probe, a concentration of 1-10 µM is a general recommendation.[4] |
| Suboptimal reaction temperature for DBCO labeling. | If your biomolecule is stable, consider increasing the incubation temperature to 37°C to accelerate the reaction.[6] |
| Degraded DBCO reagent. | Ensure DBCO reagents are stored correctly at -20°C, protected from light and moisture.[6][7] Prepare stock solutions fresh when possible.[7] |
| Presence of sodium azide in buffers. | Sodium azide will compete with the azide-labeled molecule for the DBCO reagent. Ensure all buffers are azide-free.[6][7] |
High Background Fluorescence
| Potential Cause | Recommended Solution |
| DBCO probe incubation time is too long. | Reduce the incubation time (e.g., try 15 and 30 minutes).[4] |
| DBCO probe concentration is too high. | Decrease the probe concentration (e.g., try 1 µM and 5 µM).[4] |
| Inadequate washing. | Increase the number and duration of wash steps after DBCO incubation. Washing three times with warm PBS is a good starting point.[4][12] |
| Non-specific binding of the DBCO probe. | Perform the labeling in serum-free medium, as serum components can contribute to background.[4] The inclusion of a mild non-ionic detergent like Tween-20 in the wash buffer can also help.[12] |
| Aggregation of DBCO-fluorophore. | Centrifuge the DBCO-fluorophore stock solution at high speed before use and only use the supernatant for labeling.[12] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Ac4ManNAz Incubation Time
This protocol aims to identify the optimal duration for metabolic labeling of a specific cell line with Ac4ManNAz.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in multiple wells or plates at a consistent density to ensure they do not become over-confluent during the experiment.
-
Metabolic Labeling: Prepare cell culture medium containing the desired concentration of Ac4ManNAz (e.g., 50 µM).[5]
-
Time-Course Incubation: Add the Ac4ManNAz-containing medium to the cells and incubate for varying durations (e.g., 12, 24, 48, 72 hours). Include a negative control of cells cultured without Ac4ManNAz.
-
Washing: After each time point, wash the cells three times with warm PBS to remove any unincorporated Ac4ManNAz.
-
DBCO Labeling: Incubate the cells with a fixed, excess concentration of the DBCO-fluorophore in serum-free medium for a set time (e.g., 1 hour at 37°C).[5]
-
Final Washes: Wash the cells three times with warm PBS to remove any unbound DBCO probe.[4]
-
Analysis: Analyze the fluorescence intensity of the cells from each time point using a flow cytometer or fluorescence microscope. The optimal incubation time will correspond to the point where the fluorescence signal plateaus, indicating saturation of the available sites.
Protocol 2: Time-Course Experiment to Determine Optimal DBCO Probe Incubation Time
This protocol is designed to find the shortest effective incubation time for the DBCO probe to minimize background signal while achieving sufficient labeling.
Materials:
-
Cells metabolically labeled with the optimal concentration and duration of Ac4ManNAz (determined from Protocol 1)
-
DBCO-conjugated fluorescent probe
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Labeled Cells: Culture your cells with the optimized concentration and incubation time of Ac4ManNAz.
-
Washing: Wash the cells three times with warm PBS.
-
DBCO Labeling Time-Course: Add the DBCO-fluorophore (at a fixed concentration) in serum-free medium to the cells and incubate for a range of time points (e.g., 15, 30, 60, 90, 120 minutes) at the desired temperature (e.g., 37°C).[4]
-
Final Washes: After each incubation period, immediately wash the cells three times with warm PBS to remove the unbound probe.
-
Analysis: Quantify the fluorescence of the cells from each time point. The optimal DBCO incubation time is the shortest duration that provides a strong, specific signal without a significant increase in background.
Visualizations
Caption: Experimental workflow for metabolic labeling and click chemistry.
Caption: Troubleshooting logic for DBCO labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Efficiency of Bioorthogonal Labeling Techniques
In the intricate world of molecular biology and drug development, the ability to visualize and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering a suite of chemical reactions that can occur within living systems without interfering with innate biochemical processes.[1] For researchers, scientists, and drug development professionals, selecting the most appropriate bioorthogonal labeling technique is a critical decision that hinges on a variety of factors, with reaction efficiency being a primary consideration. This guide provides a comprehensive comparison of the leading bioorthogonal labeling techniques, supported by quantitative data and detailed experimental protocols.
Bioorthogonal reactions are characterized by their high selectivity, ability to form stable products in high yields, and capacity to proceed rapidly at low concentrations under physiological conditions.[1] The most widely utilized of these reactions include the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction, often referred to as tetrazine ligation.[1][2] Each of these methods presents a unique set of advantages and disadvantages, particularly concerning their reaction kinetics and biocompatibility.[1]
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects how quickly the reactants are converted into the final product. A higher k₂ value indicates a faster reaction, a crucial attribute when dealing with low-abundance biomolecules or tracking dynamic biological processes.[3]
| Bioorthogonal Reaction | Typical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~10⁻³ | Highly biocompatible, azide (B81097) is a small and inert reporter.[4][5] | Slow kinetics can lead to inefficient labeling.[4][5] |
| CuAAC | ~10 - 100 | Fast reaction rates.[6] | Requires a copper catalyst, which can be toxic to living cells.[7][8] |
| SPAAC | ~10⁻³ - 1 | No catalyst required, good biocompatibility.[6][9] | Generally slower than CuAAC and iEDDA; some strained alkynes can have off-target reactivity.[6][7] |
| iEDDA (Tetrazine Ligation) | ~1 - 10⁶ | Exceptionally fast kinetics, highly bioorthogonal.[3][10] | Some tetrazines can have limited stability in aqueous solutions.[4] |
Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of these techniques, the following diagrams illustrate their fundamental reaction mechanisms and a generalized experimental workflow for bioorthogonal labeling.
Reaction Mechanisms
Reaction mechanisms of common bioorthogonal labeling techniques.
Generalized Experimental Workflow
A typical workflow for a bioorthogonal labeling experiment.
Detailed Experimental Protocol: Cell Surface Protein Labeling via iEDDA
This protocol provides a method for labeling cell surface proteins using a norbornene-modified antibody and a tetrazine-conjugated probe, a common application of the highly efficient iEDDA reaction.[11]
Materials:
-
Cells expressing the target cell surface protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Norbornene-modified antibody specific to the target protein
-
Tetrazine-conjugated probe (e.g., tetrazine-fluorophore)
-
DMSO (for dissolving the probe)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., multi-well plate, chamber slide).
-
Blocking: Wash the cells once with PBS and then incubate with blocking buffer for 30 minutes at room temperature to minimize non-specific antibody binding.
-
Antibody Incubation: Dilute the norbornene-modified antibody to its optimal concentration in blocking buffer. Remove the blocking buffer and add the diluted antibody solution to the cells. Incubate for 1 hour at 4°C or 37°C. Incubation at 4°C can help to minimize receptor internalization.[11]
-
Washing: Wash the cells three times with PBS to remove any unbound antibody.
-
Probe Preparation: Prepare a stock solution of the tetrazine-conjugated probe in DMSO. Immediately before use, dilute the probe to the desired final concentration (typically 1-50 µM) in serum-free cell culture medium or PBS.[11] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid cell toxicity.[11]
-
Labeling Reaction: Add the diluted tetrazine-probe solution to the cells. Incubate for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.[11]
-
Final Washing: Wash the cells three to five times with PBS to remove any unreacted tetrazine-probe.[11]
-
Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | - Inefficient antibody binding- Low probe concentration- Short incubation time | - Optimize antibody concentration and incubation time- Increase probe concentration or incubation time- Ensure reagents are fresh and properly stored[11] |
| High background | - Non-specific binding of antibody or probe- Incomplete washing | - Ensure blocking step is included- Increase the number and duration of wash steps- Titrate antibody and probe to the lowest effective concentration[11] |
| Cell toxicity | - High concentration of the tetrazine-probe or solvent | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration- Ensure the final solvent concentration is minimal[7][11] |
Choosing the Right Technique
The selection of a bioorthogonal labeling technique is highly dependent on the specific experimental context.[1] For applications demanding rapid labeling, such as in vivo imaging with short-lived probes or tracking fast cellular processes, the exceptionally fast kinetics of tetrazine ligation make it the preferred method.[1][2] SPAAC offers a good balance of biocompatibility and reactivity for many live-cell imaging applications, eliminating the concern of copper-induced toxicity associated with CuAAC.[7][9] While the Staudinger ligation has the slowest kinetics, its high biocompatibility and the small size of the azide reporter group can be advantageous in certain contexts where minimal perturbation to the biological system is critical.[4] As the field of bioorthogonal chemistry continues to evolve, researchers are presented with an expanding array of powerful tools to unravel the complexities of biology.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Validation of DBCO-Tetraacetyl Mannosamine Labeling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DBCO-Tetraacetyl mannosamine (B8667444) for metabolic glycan labeling and its validation by mass spectrometry, benchmarked against alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the optimal strategy for their glycoproteomic studies.
Introduction to Metabolic Glycan Labeling and Bioorthogonal Chemistry
Metabolic glycoengineering is a powerful technique for studying glycosylation by introducing chemically modified monosaccharides into cellular glycans. These modified sugars act as chemical reporters, enabling the visualization and enrichment of glycoproteins. DBCO-Tetraacetyl mannosamine is a peracetylated mannosamine derivative containing a dibenzocyclooctyne (DBCO) group. Once deacetylated within the cell, it enters the sialic acid biosynthesis pathway and is incorporated into sialoglycans. The DBCO group serves as a bioorthogonal handle for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for covalent labeling with azide-containing probes for subsequent analysis.
Mass spectrometry is an indispensable tool for the validation and characterization of these labeled glycoproteins, providing confirmation of successful labeling, determination of labeling efficiency, and identification of specific glycosylation sites.
Comparison of Quantitative Glycoproteomic Labeling Strategies
The choice of labeling strategy is critical for the accurate quantification of changes in glycosylation. Here, we compare this compound-based labeling with two widely used quantitative proteomics methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).
| Feature | This compound (Bioorthogonal Labeling) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of a DBCO-tagged sugar followed by click chemistry with an azide-probe for enrichment and detection. | Metabolic incorporation of stable isotope-labeled amino acids, creating a mass shift for labeled peptides. | Quantification based on the signal intensity or spectral counts of peptides in separate mass spectrometry runs. |
| Primary Application | Identification and relative quantification of a specific subset of glycoproteins (sialoglycans). Enables enrichment of labeled proteins. | Global quantitative comparison of protein expression between different cell populations. | Global and targeted protein quantification without the need for labeling reagents. |
| Labeling Efficiency | Dependent on cell type, sugar concentration, and incubation time. Can be highly efficient for sialic acid labeling. | High labeling efficiency (often >95%) is achievable in dividing cells with multiple passages.[1] | Not applicable. |
| Specificity | Targets a specific metabolic pathway (sialic acid biosynthesis). | Targets all newly synthesized proteins. | Not applicable. |
| Multiplexing | Limited by the availability of bioorthogonal probes with different masses or properties. | Typically 2-plex or 3-plex, with some variations allowing for higher multiplexing. | High multiplexing capability, limited by instrument time and data analysis complexity. |
| Sample Types | Applicable to cell culture and potentially in vivo models. | Primarily for actively dividing cells in culture. | Applicable to a wide range of sample types, including tissues and clinical samples. |
| Workflow Complexity | Multi-step process involving metabolic labeling, cell lysis, click chemistry, enrichment, and mass spectrometry. | Requires cell culture in specialized media, followed by standard proteomics workflow. | Simpler sample preparation but requires highly reproducible chromatography and sophisticated data analysis. |
| Cost | Reagents (DBCO-sugar, azide-probes, enrichment resins) can be expensive. | Labeled amino acids and specialized media can be costly. | No labeling reagent cost, but requires significant investment in high-performance mass spectrometry and software. |
| Data Analysis | Requires specialized search parameters to identify the modified peptides and account for the mass of the label. | Standard quantitative proteomics software can be used to analyze the mass-shifted peptide pairs. | Requires advanced software for peak alignment, normalization, and statistical analysis. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Culture the cells for 48-72 hours to allow for the metabolic incorporation of the DBCO-tagged sugar into sialoglycans.
-
Cell Harvest: After incubation, gently wash the cells three times with ice-cold PBS to remove any unincorporated sugar. The cells are now ready for downstream applications such as cell lysis and proteomic analysis.
Protocol 2: Bottom-Up Proteomics Workflow for Mass Spectrometry Analysis
This protocol outlines the general steps for the preparation of DBCO-labeled glycoproteins for analysis by mass spectrometry.
1. Cell Lysis and Protein Extraction:
-
Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. (Optional) Click Chemistry with Azide-Biotin for Enrichment:
-
To enrich for DBCO-labeled glycoproteins, perform a click chemistry reaction with an azide-functionalized biotin (B1667282) probe.
-
Incubate the protein lysate with the azide-biotin probe. This reaction covalently links biotin to the DBCO-tagged glycoproteins.
3. Protein Digestion:
-
Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
4. Enrichment of Labeled Peptides/Glycopeptides:
-
If biotinylated, enrich the labeled peptides using streptavidin-coated beads. Wash the beads extensively to remove non-biotinylated peptides.
-
Alternatively, enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other glycopeptide enrichment strategies.
5. Mass Spectrometry Analysis:
-
Analyze the enriched peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurements.
-
Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods to acquire MS/MS spectra for peptide identification and quantification.
6. Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include the mass of the DBCO-label (and any attached probe) as a variable modification in the search parameters to identify the labeled peptides.
-
Perform quantitative analysis by comparing the intensities of the labeled peptides across different samples.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for DBCO-Mannosamine Labeling and MS Validation.
Caption: Metabolic Incorporation Pathway of this compound.
Data Presentation: Validation by Mass Spectrometry
Successful labeling with this compound can be validated at the peptide level by mass spectrometry. The key indicator is the detection of peptides with a specific mass shift corresponding to the DBCO-label and any attached probe.
Expected Mass Shift:
The mass of the incorporated DBCO-mannosamine modification on a sialic acid residue, after reaction with an azide (B81097) probe, will be added to the mass of the glycopeptide. This mass shift is a key signature used for identification in the mass spectrometry data analysis.
Example Mass Spectrum Interpretation:
A typical bottom-up proteomics experiment will generate MS1 spectra (showing the mass-to-charge ratio of intact peptides) and MS/MS spectra (showing the fragmentation pattern of selected peptides).
-
MS1 Spectrum: In an MS1 scan, a successfully labeled peptide will appear with a characteristic mass increase corresponding to the mass of the glycan plus the DBCO-probe adduct. In a comparative experiment (e.g., labeled vs. unlabeled), this will result in a new peak at a higher m/z.
-
MS/MS Spectrum: Fragmentation of the labeled glycopeptide will produce a series of b- and y-ions from the peptide backbone, as well as characteristic oxonium ions from the glycan moiety. The MS/MS spectrum will contain fragment ions that retain the DBCO-probe modification, confirming the site of glycosylation. The database search algorithm will be configured to identify peptides containing this specific modification mass on potential glycosylation sites.
Due to the lack of publicly available, specific mass spectra for this compound labeled peptides, a representative illustration of what to expect is provided. In a real dataset, the exact m/z values would be used to confirm the presence of the labeled glycopeptide.
Conclusion
This compound offers a powerful tool for the targeted analysis of sialoglycoproteins. Its bioorthogonal DBCO handle enables efficient enrichment and detection of labeled molecules. When compared to global quantitative methods like SILAC and LFQ, the DBCO-mannosamine approach provides a more focused view on a specific subset of the glycoproteome. The validation of this labeling strategy by mass spectrometry is robust, relying on the detection of a specific mass shift in labeled peptides. The choice of the most suitable method will depend on the specific research question, with this compound being an excellent option for studies focused on the dynamics of sialoglycosylation.
References
A Head-to-Head Comparison: DBCO-Tetraacetyl Mannosamine versus Antibody-Based Methods for Cell Labeling
For researchers, scientists, and drug development professionals, the precise labeling and tracking of cells is a cornerstone of insightful experimentation. The choice of labeling methodology can significantly impact experimental outcomes, influencing data quality, cell viability, and the specificity of results. This guide provides a comprehensive comparison of two prominent techniques: metabolic labeling using DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManNAz) followed by click chemistry, and traditional antibody-based labeling.
This objective analysis, supported by experimental data, will delve into the core mechanisms, performance metrics, and procedural workflows of each method, empowering you to make an informed decision for your research needs.
Executive Summary
Metabolic labeling with DBCO-Tetraacetyl mannosamine offers a powerful and versatile approach for labeling cell surface glycans. This method generally boasts high specificity and minimal impact on cell viability, as it leverages the cell's own metabolic pathways for incorporation of a bioorthogonal handle. Antibody-based methods, while highly specific for their target antigens, can sometimes be limited by antibody availability, potential immunogenicity, and challenges related to non-specific binding.
Performance Comparison: this compound vs. Antibody-Based Methods
The following table summarizes key performance indicators for both labeling techniques, providing a clear overview of their respective strengths and limitations.
| Performance Metric | This compound (Metabolic Labeling) | Antibody-Based Methods |
| Specificity | High; relies on specific metabolic incorporation and bioorthogonal reaction.[1] | High; dependent on the specificity of the antibody for its epitope.[2][3] |
| Cell Viability | Generally high at optimal concentrations (e.g., <50 µM for Ac4ManNAz).[1][4] Higher concentrations can impact cell proliferation and physiology.[1] | Variable; can be affected by the antibody itself, conjugates, or preservatives like sodium azide (B81097). |
| Signal-to-Noise Ratio | Can be high due to the specificity of the click reaction, though background can occur with incomplete removal of reagents.[5] | Can be variable; susceptible to non-specific binding of antibodies, leading to higher background.[6] |
| Labeling Efficiency | Dependent on cell type, metabolic activity, and incubation time. Can achieve high labeling density.[7][8] | Dependent on antigen expression levels on the cell surface. |
| Versatility | Broadly applicable to various cell types capable of metabolizing the sugar analog.[4] Allows for the attachment of a wide range of probes (fluorophores, biotin, drugs).[9] | Dependent on the availability of a specific primary antibody for the target of interest. |
| Potential for Immunogenicity | Low; the small size of the azide group generally causes minimal disruption.[5] | Can be immunogenic, especially with non-humanized antibodies or repeated in vivo applications. |
Mechanism of Action
This compound: A Two-Step Metabolic Labeling Process
The this compound (Ac4ManNAz) method is a two-step process that leverages the cell's natural metabolic machinery.
-
Metabolic Incorporation: Ac4ManNAz, a cell-permeable precursor, is introduced to the cells. Inside the cell, it is deacetylated and converted into an azido-sialic acid analog.[10][11] This unnatural sugar is then incorporated into the glycan chains of cell surface glycoproteins.[12]
-
Bioorthogonal "Click" Reaction: The azide groups now displayed on the cell surface serve as a "handle" for a highly specific and efficient bioorthogonal reaction. A probe molecule containing a dibenzocyclooctyne (DBCO) group is introduced. The DBCO group reacts specifically with the azide group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond.[1] This "click" reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.[13]
Antibody-Based Methods: Direct and Indirect Recognition
Antibody-based labeling relies on the highly specific binding interaction between an antibody and its corresponding antigen on the cell surface.[2][3]
-
Direct Labeling: A primary antibody that is directly conjugated to a detectable label (e.g., a fluorophore) binds to the cell surface antigen. This method is straightforward and involves a single incubation step.
-
Indirect Labeling: An unlabeled primary antibody first binds to the target antigen. Subsequently, a labeled secondary antibody, which recognizes the primary antibody, is added to amplify the signal.
Experimental Protocols
Metabolic Labeling with this compound
This protocol provides a general framework for labeling cells using Ac4ManNAz and a DBCO-conjugated fluorescent probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (Ac4ManNAz) stock solution (in DMSO)
-
DBCO-conjugated fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell imaging buffer
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and enter a logarithmic growth phase.
-
Metabolic Labeling:
-
Prepare fresh complete culture medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM, but should be optimized for each cell line to ensure efficient labeling without cytotoxicity).[1][14]
-
Remove the existing medium and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2) to allow for metabolic incorporation of the azide sugar.[1]
-
-
Washing:
-
Gently aspirate the Ac4ManNAz-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[5]
-
-
DBCO-Probe Labeling:
-
Prepare a fresh solution of the DBCO-conjugated fluorescent probe in pre-warmed cell imaging buffer or complete medium (typically 10-20 µM).[5]
-
Add the DBCO-probe solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Aspirate the DBCO-probe solution.
-
Wash the cells three times with pre-warmed cell imaging buffer to remove any unbound probe.[5]
-
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
Antibody-Based Labeling (Direct Immunofluorescence)
This protocol outlines a general procedure for direct immunofluorescence staining of live cells.
Materials:
-
Cells in suspension or adhered to a culture vessel
-
Phosphate-buffered saline (PBS)
-
Staining buffer (e.g., PBS with 2% Fetal Calf Serum and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibody
-
(Optional) Fc receptor blocking reagent
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension or use adherent cells in a suitable vessel. Adjust cell concentration as needed.
-
-
(Optional) Fc Receptor Blocking:
-
To reduce non-specific binding, especially for immune cells, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
-
Antibody Incubation:
-
Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add staining buffer to the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step two more times to ensure removal of unbound antibodies.
-
-
Resuspension and Analysis:
-
Resuspend the cells in an appropriate buffer for analysis (e.g., flow cytometry or fluorescence microscopy).
-
Conclusion
Both this compound metabolic labeling and antibody-based methods offer robust solutions for cell labeling, each with a distinct set of advantages and considerations.
This compound excels in its ability to label the entire cell surface glycome, offering a versatile platform for attaching a wide array of probes with minimal perturbation to the cell. This makes it particularly advantageous for applications requiring long-term tracking, studies of glycan dynamics, and situations where a specific antibody is unavailable.
Antibody-based methods remain the gold standard for targeting specific cell surface proteins with high precision. Their simplicity, especially in the case of direct labeling, and the vast commercial availability of antibodies make them a go-to choice for many applications, including cell sorting and identification based on well-characterized markers.
Ultimately, the optimal choice of labeling strategy will depend on the specific research question, the cell type under investigation, and the desired experimental outcome. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate tool to achieve their scientific goals.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Antibodies: Antibody-Antigen Interaction [sigmaaldrich.com]
- 3. Antigen-antibody interaction - Wikipedia [en.wikipedia.org]
- 4. thno.org [thno.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jenabioscience.com [jenabioscience.com]
A Comparative Guide to DBCO-Tetraacetyl Mannosamine and Other Mannosamine Analogs for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering has emerged as a powerful tool for labeling, tracking, and studying glycans in living systems. This technique relies on the cellular uptake and incorporation of modified monosaccharides into the glycan biosynthesis pathways. Among these, mannosamine (B8667444) analogs are pivotal for the study of sialylated glycoproteins, which play crucial roles in cell signaling, immune responses, and disease progression. This guide provides a comprehensive comparison of DBCO-Tetraacetyl mannosamine (DBCO-ManNAc) with other commonly used mannosamine analogs, focusing on their performance, experimental considerations, and supporting data.
Introduction to Metabolic Glycoengineering with Mannosamine Analogs
Metabolic glycoengineering with mannosamine analogs leverages the promiscuity of the sialic acid biosynthetic pathway.[1] Exogenously supplied N-acetyl-D-mannosamine (ManNAc) analogs are taken up by cells and metabolized into their corresponding sialic acid derivatives. These unnatural sialic acids are then incorporated into glycoproteins and glycolipids on the cell surface. This process introduces a bioorthogonal chemical handle onto the cell surface, which can be selectively targeted with a complementary probe for visualization, purification, or therapeutic delivery.[2][3]
The two primary strategies for labeling involve either an azide (B81097) or an alkyne handle:
-
Azide-modified mannosamines (e.g., Ac4ManNAz): These analogs introduce an azide group onto the cell surface. The azide can then be detected by a probe containing a strained alkyne, such as DBCO, via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and does not require a cytotoxic copper catalyst.[4][5]
-
Alkyne-modified mannosamines (e.g., DBCO-ManNAc): These analogs introduce a strained alkyne group (DBCO) onto the cell surface. Detection is then achieved using an azide-functionalized probe.
This guide will focus on comparing the performance of DBCO-ManNAc with other mannosamine analogs, primarily the widely used tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).
Performance Comparison: DBCO-ManNAc vs. Other Mannosamine Analogs
The choice of mannosamine analog can significantly impact labeling efficiency, cell viability, and the kinetics of the subsequent detection reaction. The following sections and tables summarize the key performance indicators.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies. It is important to note that the experimental conditions (cell lines, concentrations, incubation times) may vary between studies, and therefore, direct comparisons should be made with caution.
Table 1: Comparison of Labeling Efficiency
| Analog | Cell Line | Concentration | Incubation Time | Labeling Efficiency Metric | Outcome | Reference(s) |
| Ac4ManNAz | A549 | 10 µM | 3 days | Fluorescence Intensity | Sufficient for cell labeling and tracking | [1][6] |
| Ac4ManNAz | A549 | 50 µM | 3 days | Fluorescence Intensity | Higher fluorescence than 10 µM, but with increased cytotoxicity | [1] |
| Ac4ManNAz | Jurkat, SW1990, MDA-MB-231, CHO, PANC-1 | 12.5 - 150 µM | 48 hours | Western Blot (biotin-alkyne detection) | Dose-dependent increase in labeling | [7] |
| 1,3,4-O-Bu3ManNAz | Jurkat, SW1990, MDA-MB-231, CHO, PANC-1 | 12.5 - 150 µM | 48 hours | Western Blot (biotin-alkyne detection) | Effective labeling at 3-5 fold lower concentrations than Ac4ManNAz | [7] |
| DBCO-ManNAc | - | - | - | - | Data not available in comparative studies | - |
Table 2: Comparison of Cytotoxicity
| Analog | Cell Line | Metric | Value | Notes | Reference(s) |
| Ac4ManNAz | A549 | Cell Viability | No significant effect at various concentrations | Low cytotoxicity observed | [4] |
| Ac4ManNAz | A549 | Growth Rate | ~10% decrease at 50 µM | Higher concentrations can impact cell proliferation | [1] |
| Ac4ManNAc | - | Cytotoxicity | Increased cytotoxicity at concentrations >50-100 µM | Cell type dependent | [1] |
| 1,3,4-O-Bu3ManNAz | Jurkat | Apoptosis | No indications of apoptosis up to 400 µM | Less cytotoxic than Ac4ManNAz | [7] |
| 3,4,6-O-Bu3ManNLev | Jurkat | IC50 | < 20 µM | Highly apoptotic, potential anticancer drug candidate | [7] |
| DBCO | A549 | Cell Viability | No significant increase in cytotoxicity up to 100 µM | The detection probe itself shows low toxicity | [2][4] |
| DBCO-ManNAc | - | IC50 | Data not available | - | - |
Signaling Pathways and Experimental Workflows
Sialic Acid Biosynthesis Pathway
The metabolic incorporation of mannosamine analogs into cell surface glycans occurs through the sialic acid biosynthetic pathway. The diagram below illustrates the key steps.
Caption: Metabolic pathway for the incorporation of mannosamine analogs.
Experimental Workflow for Metabolic Labeling and Detection
The general workflow for metabolic labeling of cell surface glycans followed by detection via click chemistry is outlined below.
Caption: General workflow for metabolic labeling and detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of an azide-functionalized sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., A549, Jurkat)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish) at a density that allows for logarithmic growth during the incubation period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Metabolic Labeling: On the day of the experiment, thaw the Ac4ManNAz stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the desired labeling density.
-
Washing: After incubation, gently aspirate the Ac4ManNAz-containing medium and wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Detection of Azide-Labeled Cells with DBCO-Fluorophore
This protocol describes the detection of azide-labeled cells using a DBCO-functionalized fluorescent probe via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled mammalian cells (from Protocol 1)
-
DBCO-fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
Complete cell culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare DBCO-Fluorophore Staining Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (e.g., 10-20 µM).
-
Click Reaction: Add the DBCO-fluorophore staining solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time can be optimized for different cell types and probe concentrations.
-
Washing: Gently aspirate the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed and counterstained (e.g., with DAPI for nuclei) if desired.
Discussion and Conclusion
The choice between DBCO-ManNAc and other mannosamine analogs like Ac4ManNAz depends on the specific experimental goals and the available detection reagents.
-
Ac4ManNAz is a well-established and widely used reagent for metabolic glycoengineering. Its performance has been characterized in numerous cell lines, and detailed protocols are readily available.[1][4] A key advantage is the commercial availability of a wide variety of DBCO-functionalized probes (fluorophores, biotin, etc.) for detection. However, at higher concentrations, Ac4ManNAz can exhibit cytotoxicity and affect cell proliferation.[1]
-
DBCO-ManNAc offers an alternative strategy where the "click" handle is reversed. The primary advantage is the extremely high reactivity of the DBCO group in SPAAC reactions. However, there is a lack of published data directly comparing its metabolic incorporation efficiency and cytotoxicity against azide-containing analogs. The synthesis of azide-functionalized detection probes may also be less straightforward for some laboratories compared to the readily available DBCO probes.
-
Other Analogs , such as tributanoylated mannosamine derivatives (e.g., 1,3,4-O-Bu3ManNAz), have shown promise with improved labeling efficiency and reduced cytotoxicity compared to their peracetylated counterparts.[7] These may be advantageous for long-term labeling studies or in sensitive cell types.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Quantitative Comparison of Cyclooctyne Reaction Rates
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount for experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction, enabling the ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] The kinetics of this reaction are critically dependent on the structure of the cyclooctyne (B158145), with modifications to the cyclooctyne scaffold dramatically influencing the reaction rate.[1][2] This guide provides a quantitative comparison of the reaction rates of commonly used cyclooctynes, supported by experimental data and detailed methodologies to aid in the selection of the optimal reagent for your research needs.
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which provides a measure of how quickly the cyclooctyne and azide (B81097) react to form a stable triazole product.[3] A higher k₂ value signifies a faster reaction, which is often crucial for applications requiring low reactant concentrations or the rapid capture of biological processes.[3] Factors such as ring strain, steric hindrance, and electronic effects of the cyclooctyne all play a significant role in determining the reaction rate.[4]
Quantitative Comparison of Cyclooctyne Reaction Rates
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with the model azide, benzyl (B1604629) azide. This data allows for a direct comparison of the reactivity of different cyclooctyne derivatives.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.15[5] |
| Dibenzocyclooctyne | DBCO | 10⁻³ - 1[5] |
| Dibenzoannulated cyclooctyne | DIBO | - |
| Azacyclooctyne | - | - |
| Difluorinated cyclooctyne | DIFO | 0.08[6] |
| Monofluorinated cyclooctyne | MOFO | - |
| Biarylazacyclooctynone | BARAC | - |
| Strained alkyne-containing [9+1]CPP | [9+1]CPP | 2.2 × 10⁻³[7] |
| Strained alkyne-containing [11+1]CPP | [11+1]CPP | 4.5 × 10⁻⁴[7] |
| Fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 × 10⁻³[7] |
| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 × 10⁻³[7] |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific azide used.[8][9] The data presented here is for reactions with benzyl azide and should be used as a guide for relative reactivity.
Experimental Protocols for Determining SPAAC Reaction Rates
Accurate determination of reaction kinetics is essential for comparing the efficacy of different SPAAC reagents.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy are two common and powerful techniques for monitoring the progress of a SPAAC reaction in real-time.[4][8]
Protocol 1: Determination of Second-Order Rate Constant using ¹H NMR Spectroscopy
This method allows for the direct monitoring of both the consumption of reactants and the formation of the product.[4]
Materials:
-
Cyclooctyne derivative
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)[7]
-
Internal standard (e.g., dimethyl sulfone)[7]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the cyclooctyne and the internal standard in the deuterated solvent in an NMR tube. In a separate vial, prepare a solution of the azide at a concentration that is in large excess (at least 10-fold) of the cyclooctyne to ensure pseudo-first-order kinetics.[1]
-
Initiation of Reaction: At time t=0, add the azide solution to the NMR tube containing the cyclooctyne solution, mix quickly, and place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.[4]
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the cyclooctyne, the product, and the internal standard in each spectrum.
-
Determine the concentration of the cyclooctyne at each time point by comparing its integral to the integral of the internal standard.[1]
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).[4]
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess.[4]
-
Protocol 2: Determination of Second-Order Rate Constant using UV-Vis Spectroscopy
This method is particularly useful for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as DBCO, which has a characteristic absorbance around 309 nm.[10][11]
Materials:
-
Cyclooctyne derivative with a UV-Vis signature (e.g., DBCO)
-
Azide-containing molecule
-
Reaction buffer
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a stock solution of the cyclooctyne in a suitable solvent (e.g., DMSO). Prepare a solution of the azide in the reaction buffer at a concentration that is in large excess (at least 10-fold) of the cyclooctyne.[1]
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the characteristic wavelength of the cyclooctyne (e.g., ~309 nm for DBCO).[10]
-
Initiation of Reaction: Place the cuvette with the azide solution in the spectrophotometer and record the initial absorbance (baseline). Add a small volume of the cyclooctyne stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at regular time intervals.[11]
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions, the reaction follows a first-order exponential decay. Fit the absorbance vs. time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.[11]
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide.
-
Visualizing SPAAC
To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Specificity in Glycoprotein Labeling: DBCO-Tetraacetyl Mannosamine vs. Alternatives
The study of protein glycosylation, a critical post-translational modification, is essential for understanding a vast array of biological processes, from cell signaling to disease progression. Metabolic glycoengineering, coupled with bioorthogonal chemistry, has emerged as a powerful tool for labeling and visualizing glycans in their native cellular environment. At the forefront of this technology is the use of azide-functionalized monosaccharides, such as derivatives of tetraacetylated mannosamine (B8667444), which are metabolically incorporated into cellular glycans. These azide-tagged glycans can then be selectively targeted with probes bearing a bioorthogonal reaction partner.
One of the most widely used copper-free click chemistry reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes dibenzocyclooctyne (DBCO) reagents. DBCO-Tetraacetyl mannosamine serves as a precursor for introducing the DBCO reactive group into glycoproteins. This guide will assess the specificity of this method and compare it with the rapidly emerging iEDDA ligation and the well-established SILAC technique for quantitative proteomics.
Performance Comparison: Specificity, Kinetics, and Beyond
The selection of a labeling strategy involves a trade-off between reaction kinetics, specificity, biocompatibility, and the specific experimental question being addressed. The following tables provide a quantitative comparison of DBCO-based SPAAC, iEDDA, and SILAC methodologies.
| Parameter | DBCO-based SPAAC (Metabolic Glycoengineering) | iEDDA (Metabolic Glycoengineering) | SILAC (Metabolic Labeling) |
| Principle | Two-step: 1) Metabolic incorporation of an azide-modified sugar. 2) Copper-free click reaction with a DBCO-probe. | Two-step: 1) Metabolic incorporation of a strained alkene/alkyne-modified sugar. 2) Reaction with a tetrazine-probe. | Metabolic incorporation of stable isotope-labeled amino acids. |
| Specificity | High. The azide-DBCO reaction is highly bioorthogonal. Minimal off-target labeling is reported.[1][2] Negligible fluorescence is observed in cells not treated with an azide (B81097) precursor. | Very High. The tetrazine-TCO reaction is extremely fast and bioorthogonal.[1][3] | Not applicable in the same context. Labels all newly synthesized proteins. Specificity for glycoproteins is achieved through subsequent enrichment. |
| Signal-to-Noise Ratio | Generally high, but can be affected by non-specific binding of the DBCO-probe. | Can be very high due to the potential for fluorogenic reactions where the probe only becomes fluorescent upon reaction.[4] | Not directly comparable. Quantification is based on mass spectrometry signal ratios. |
| Off-Target Effects | Low. The primary source of off-target effects is often the conjugated molecule itself, not the DBCO moiety.[5][6] Some reactivity of DBCO with thiols has been noted, but it is significantly slower than the reaction with azides. | Very low. The tetrazine and strained alkene/alkyne groups are highly selective for each other. | Not applicable in the context of off-target chemical reactions. Errors can arise from incomplete labeling or amino acid conversion.[7][8] |
| Reaction Kinetics (Second-Order Rate Constant) | ~10⁻¹ - 1 M⁻¹s⁻¹ | Up to 10⁶ M⁻¹s⁻¹ | Not applicable. |
Experimental Protocols: A Side-by-Side Look at Glycoprotein (B1211001) Analysis
To provide a practical comparison, here are condensed, side-by-side protocols for the analysis of changes in glycoprotein abundance using each of the three methods.
| Experimental Step | This compound (SPAAC) | iEDDA | SILAC |
| 1. Cell Labeling | Culture cells with Ac4ManNAz (azide-modified mannosamine derivative) for 2-3 days to allow for metabolic incorporation into cell surface glycans.[9] | Culture cells with a trans-cyclooctene (B1233481) (TCO)-modified mannosamine derivative for 2-3 days. | Culture two cell populations in parallel for at least 5-6 doublings in "light" (normal amino acids) and "heavy" (isotope-labeled arginine and lysine) media. |
| 2. Cell Treatment & Lysis | Treat cells with the experimental condition. Lyse cells in a suitable buffer (e.g., RIPA buffer). | Treat cells with the experimental condition. Lyse cells in a suitable buffer. | Treat the "heavy" labeled cells with the experimental condition, leaving the "light" cells as a control. Lyse both cell populations. |
| 3. Bioorthogonal Reaction / Sample Mixing | Incubate the cell lysate with a DBCO-biotin probe for 1-2 hours at room temperature to label the azide-modified glycoproteins.[1] | Incubate the cell lysate with a tetrazine-biotin (B11829199) probe for a shorter duration (minutes to 1 hour) at room temperature. | Combine equal amounts of protein from the "light" and "heavy" cell lysates. |
| 4. Protein Enrichment | Enrich for biotinylated glycoproteins using streptavidin-coated beads.[10] | Enrich for biotinylated glycoproteins using streptavidin-coated beads. | Enrich for glycoproteins using lectin affinity chromatography or other glycan-specific methods. |
| 5. Sample Preparation for Mass Spectrometry | Elute enriched glycoproteins, reduce, alkylate, and digest with trypsin. | Elute enriched glycoproteins, reduce, alkylate, and digest with trypsin. | Reduce, alkylate, and digest the enriched glycoprotein mixture with trypsin. |
| 6. LC-MS/MS Analysis | Analyze the peptide mixture by LC-MS/MS to identify and quantify glycoproteins. | Analyze the peptide mixture by LC-MS/MS to identify and quantify glycoproteins. | Analyze the peptide mixture by LC-MS/MS. |
| 7. Data Analysis | Quantify changes in glycoprotein abundance based on spectral counting or label-free quantification methods. | Quantify changes in glycoprotein abundance based on spectral counting or label-free quantification methods. | Quantify the relative abundance of glycoproteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. |
Visualizing the Workflow and a Key Signaling Pathway
To further illustrate these methodologies, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and a specific example of how metabolic glycoengineering can be used to study a signaling pathway.
Case Study: Elucidating EGFR Signaling through Glycosylation Analysis
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling is intricately regulated by glycosylation.[11][12][13][14][15][16][17][18][19] Altered glycosylation of EGFR is a hallmark of many cancers and can impact receptor dimerization, ligand binding, and downstream signaling.[11] Metabolic glycoengineering with azide-modified sugars and subsequent DBCO-probe labeling can be employed to track changes in EGFR glycosylation in response to stimuli or in different disease states.
Troubleshooting Common Issues
Each labeling technique comes with its own set of potential challenges. The following table provides a troubleshooting guide for common issues encountered with each method.
| Issue | DBCO-based SPAAC | iEDDA | SILAC |
| High Background | - Incomplete removal of unbound DBCO probe. Increase washing steps.[5][9] - Non-specific binding of the probe. Use a blocking agent (e.g., BSA) and optimize probe concentration.[5] - Cellular autofluorescence. Use a red-shifted fluorophore. | - Non-specific binding of tetrazine or TCO probes. Optimize probe concentration and washing. - Some TCO reagents can react with thiols.[20] | - Co-eluting peptides in the mass spectrometer. Improve chromatographic separation. - Contamination from unlabeled proteins. Ensure complete cell lysis and sample cleanup. |
| Low Signal / Low Labeling Efficiency | - Inefficient metabolic incorporation of the azido-sugar. Optimize sugar concentration and incubation time. - Low expression of the target glycoprotein. | - Inefficient metabolic incorporation of the modified sugar. - Instability of the TCO or tetrazine reagent. Check reagent quality and storage. | - Incomplete incorporation of heavy amino acids. Ensure at least 5-6 cell doublings in SILAC media.[7] - Use of non-dialyzed serum can introduce light amino acids.[7] |
| Labeling Artifacts | - The DBCO group itself can be bulky and may perturb protein function in some cases. | - The reaction products can sometimes exist as a mixture of isomers. | - Arginine to proline conversion can lead to quantification errors.[8] Add proline to the SILAC medium to suppress this.[7] |
Conclusion: Selecting the Optimal Labeling Strategy
The choice between this compound-based SPAAC, iEDDA, and SILAC ultimately depends on the specific research question, the biological system under investigation, and the available instrumentation.
-
DBCO-based SPAAC offers a robust and highly specific method for labeling glycoproteins, with a good balance of reactivity and stability. It is an excellent choice for a wide range of applications, including fluorescence microscopy and proteomic analysis.
-
iEDDA stands out for its exceptionally fast reaction kinetics, making it the preferred method for applications requiring rapid labeling, such as in vivo imaging or capturing transient interactions. The potential for fluorogenic probes also offers a significant advantage in reducing background signal.
-
SILAC remains the gold standard for accurate and robust quantitative proteomics. While it does not offer the same chemical specificity for glycans as the bioorthogonal methods, its ability to label the entire proteome allows for comprehensive analysis when coupled with effective glycoprotein enrichment strategies.
By carefully considering the quantitative data, experimental protocols, and potential challenges outlined in this guide, researchers can confidently select the most appropriate labeling methodology to advance their understanding of the complex world of protein glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. EGFR signaling enhances aerobic glycolysis in triple negative breast cancer cells to promote tumor growth and immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
A Comparative Guide to the In Vivo Performance of Sialic Acid Metabolic Labeling Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of DBCO-Tetraacetyl mannosamine (B8667444) and other leading probes for metabolic glycoengineering of sialic acids. This document synthesizes experimental data to inform probe selection for in vivo applications.
The ability to visualize and track glycans in living organisms is crucial for understanding their roles in health and disease. Metabolic glycoengineering, coupled with bioorthogonal chemistry, has emerged as a powerful tool for these in vivo studies. This guide focuses on the comparative performance of various probes used to label sialic acids, a class of sugars often implicated in cancer and immune responses. The central point of comparison will be the widely used DBCO-handle in conjunction with its metabolic precursor, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), against other prominent alternatives.
Probes for In Vivo Sialic Acid Labeling: A Comparative Overview
The in vivo labeling of sialic acids is a two-step process. First, a modified mannosamine precursor is administered and metabolically incorporated into sialic acid residues on cell surface glycans. Second, a probe molecule, often carrying a fluorescent dye or other imaging agent, is introduced to react specifically with the chemical handle on the modified sugar. The efficiency of this process depends on both the metabolic precursor and the bioorthogonal reaction used.
Here, we compare key metabolic precursors based on their in vivo incorporation efficiency and discuss the subsequent bioorthogonal reaction probes. The primary alternatives to the azide-DBCO system are alkyne-functionalized sugars, which are detected with azide-probes, and cyclopropene-tagged sugars.
Table 1: Comparison of In Vivo Metabolic Labeling Efficiency of Mannosamine Analogs
| Metabolic Precursor | Chemical Handle | Model System | Key Findings | Reference |
| Ac4ManNAz | Azide (B81097) (-N3) | Mice | Widespread labeling in various organs. | [1] |
| Ac4ManNAl | Alkyne (-C≡CH) | Mice | At least 25% greater labeling efficiency in organ lysates compared to Ac4ManNAz. | [1] |
| Ac4ManNCp | Cyclopropene (B1174273) | Mice | Rapid and intense labeling of splenocytes and glycoproteins in sera and organs. | [2] |
Note: DBCO (Dibenzocyclooctyne) is not a metabolic precursor itself, but a probe that reacts with the azide handle introduced by Ac4ManNAz in a copper-free click chemistry reaction.
In-Depth Performance Analysis
Metabolic Incorporation Efficiency
Studies have shown that the choice of the chemical handle on the mannosamine precursor significantly impacts its metabolic incorporation into sialic acids in vivo. A direct comparison in mice demonstrated that the alkynyl-modified precursor, Ac4ManNAl, resulted in a more robust labeling of glycoproteins in various organs compared to the azido-modified Ac4ManNAz[1]. Densitometry analysis of western blots indicated at least a 25% increase in labeling with Ac4ManNAl[1]. This suggests that the cellular machinery for sialic acid biosynthesis may tolerate the alkynyl group better than the azido (B1232118) group.
Another promising alternative is the cyclopropene-tagged precursor, Ac4ManNCp. Research has indicated that this probe leads to rapid and intense labeling in mice, highlighting its potential for efficient in vivo applications[2].
Bioorthogonal Reaction and Probe Choice
The second critical step is the bioorthogonal reaction between the metabolically incorporated handle and an externally administered probe. The reaction of DBCO with the azide handle introduced by Ac4ManNAz is a cornerstone of copper-free click chemistry, valued for its high biocompatibility and fast reaction kinetics[3][4]. This reaction is significantly faster than the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite its efficiency, has toxicity concerns in living organisms due to the copper catalyst[5].
For the alkynyl handle introduced by Ac4ManNAl, the corresponding detection probe would be an azide-functionalized molecule, typically used in a CuAAC reaction for in vitro or ex vivo analysis[1]. For in vivo applications, a copper-free alternative would be necessary.
The cyclopropene handle of Ac4ManNCp reacts via an inverse-electron-demand Diels-Alder reaction with a tetrazine-conjugated probe. This reaction is known for its exceptionally fast kinetics, which can be advantageous for in vivo imaging where rapid signal generation is desirable[2].
Biocompatibility and Potential Physiological Effects
A crucial consideration for in vivo studies is the potential toxicity or physiological perturbation caused by the metabolic labeling agents. Studies on Ac4ManNAz have shown that high concentrations (50 μM) can lead to reductions in cellular functions, including energy generation and cell infiltration ability[6][7]. However, lower concentrations (10 μM) were found to have minimal effects while still providing sufficient labeling for cell tracking[6][7]. This highlights the importance of optimizing the dosage to balance labeling efficiency with potential side effects. While direct comparative toxicology studies with other probes are limited, the principle of using the lowest effective concentration applies universally.
Experimental Methodologies
Below are representative protocols for in vivo metabolic labeling and detection based on published studies.
Protocol 1: In Vivo Metabolic Labeling of Sialic Acids in Mice with Ac4ManNAz or Ac4ManNAl
-
Animal Model: B6D2F1/J mice are used in this protocol.
-
Probe Administration: Mice are administered Ac4ManNAz or Ac4ManNAl at a dose of 300 mg/kg body weight via intraperitoneal injection once daily for seven consecutive days. A control group receives vehicle injections (e.g., saline).
-
Tissue Harvesting: On the eighth day, mice are euthanized, and organs of interest (e.g., spleen, liver, heart, lungs) are harvested.
-
Lysate Preparation: Tissues are homogenized in a suitable lysis buffer containing protease inhibitors. The lysates are then centrifuged to pellet cellular debris, and the soluble fraction is collected.
-
Ex Vivo Click Chemistry Reaction: For detection of the incorporated chemical handle, the soluble protein fraction of the organ lysates is reacted with a detection probe.
-
For azide-labeled samples (from Ac4ManNAz administration), a biotin-alkyne probe is used.
-
For alkyne-labeled samples (from Ac4ManNAl administration), a biotin-azide probe is used.
-
-
Reaction Conditions (CuAAC): The reaction is typically carried out for 1 hour at room temperature in the presence of CuSO4 (1 mM), sodium ascorbate (B8700270) (1 mM), and a copper-chelating ligand like TBTA (100 μM). The biotinylated probe is used at a concentration of 100 μM.
-
Analysis: The labeled glycoproteins are then analyzed by western blot using an HRP-conjugated anti-biotin antibody or streptavidin.
Protocol 2: In Vivo Labeling and Detection using Copper-Free Click Chemistry
-
Metabolic Labeling: Administer Ac4ManNAz to mice as described in Protocol 1 to introduce azide groups onto cell surface glycans.
-
In Vivo Probe Administration: Following the metabolic labeling period, a DBCO-conjugated imaging agent (e.g., DBCO-Cy5) is administered, typically via intravenous injection.
-
In Vivo Imaging: The distribution and accumulation of the imaging agent in different organs or tissues are monitored over time using a suitable imaging modality (e.g., fluorescence imaging).
-
Ex Vivo Analysis (optional): Tissues can be harvested, sectioned, and imaged using microscopy to visualize the labeled cells at a higher resolution.
Visualizing the Process
Sialic Acid Biosynthetic Pathway and Metabolic Labeling
Caption: Metabolic pathway for sialic acid biosynthesis and incorporation of modified precursors.
In Vivo Two-Step Labeling Workflow
Caption: General workflow for two-step in vivo metabolic labeling and detection.
Conclusion
The choice of probe for in vivo metabolic labeling of sialic acids is a critical determinant of experimental success. While the Ac4ManNAz-DBCO system is a robust and widely used platform for copper-free in vivo click chemistry, evidence suggests that alternative metabolic precursors may offer superior performance. Specifically, Ac4ManNAl has demonstrated higher metabolic incorporation efficiency in mice, potentially leading to stronger signals in detection assays[1]. Furthermore, emerging probes like Ac4ManNCp with extremely fast bioorthogonal reaction kinetics present exciting new possibilities for real-time in vivo imaging[2].
Researchers should carefully consider the specific requirements of their in vivo experiments, including the desired labeling efficiency, the kinetics of detection, and the potential for physiological perturbations, when selecting a metabolic labeling probe. Optimization of probe concentration is also essential to ensure biocompatibility and minimize off-target effects[6][7]. This comparative guide provides a foundation for making informed decisions in this rapidly evolving field.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thno.org [thno.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DBCO-Tetraacetyl Mannosamine in Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry and metabolic glycoengineering, the ability to specifically label and track biomolecules within living systems is paramount. DBCO-Tetraacetyl mannosamine (B8667444) (Ac4ManNDBCO) represents a key reagent in this field, enabling the direct incorporation of a dibenzocyclooctyne (DBCO) moiety onto cell surface glycans. This guide provides a comprehensive literature review of the applications and limitations of Ac4ManNDBCO, offering a comparative analysis with alternative methods and presenting supporting experimental data and protocols to inform your research.
Principle of Action: Direct Installation of a Bioorthogonal Handle
Ac4ManNDBCO is a peracetylated derivative of mannosamine, a precursor in the sialic acid biosynthesis pathway. The acetyl groups enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the modified mannosamine is metabolized and integrated into the glycan structures of cell surface glycoproteins.[1] This process effectively decorates the cell surface with DBCO groups, which are sterically strained alkynes. These DBCO moieties serve as "bioorthogonal handles" for subsequent chemical ligation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules, a reaction that is highly specific and can proceed under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]
Applications of DBCO-Tetraacetyl Mannosamine
The primary application of Ac4ManNDBCO lies in its ability to pre-target cells for various downstream applications through "click chemistry." Once the cell surface is functionalized with DBCO, researchers can introduce a wide array of azide-modified molecules with high precision.
Key applications include:
-
Cellular Imaging and Tracking: Ligation of DBCO-labeled cells with azide-functionalized fluorophores allows for the visualization and tracking of cells in vitro and in vivo.
-
Biomarker Discovery and Proteomics: DBCO handles can be used to enrich and identify specific glycoproteins from complex biological samples.
-
Targeted Drug Delivery: By attaching azide-modified drugs or drug-loaded nanoparticles to DBCO-expressing cells, targeted therapeutic delivery can be achieved, potentially increasing efficacy and reducing off-target effects.[1]
-
Immunomodulation: The targeted delivery of immunomodulatory agents to immune cells labeled with DBCO can enhance anti-tumor responses.
-
Cell-Cell Adhesion Studies: Engineering cell surfaces with DBCO allows for the controlled formation of intercellular linkages by introducing azide-functionalized linker molecules.
Limitations and Considerations
While offering a powerful tool for cell surface engineering, the use of Ac4ManNDBCO is not without its limitations:
-
Metabolic Incorporation Efficiency: The metabolic uptake and incorporation of mannosamine analogs can be influenced by the size of the chemical reporter group. The bulky nature of the DBCO moiety may lead to steric hindrance, potentially reducing its incorporation efficiency compared to smaller tags like the azide (B81097) group.[2] Studies on other mannosamine derivatives have shown that increasing the chain length of the modification can decrease incorporation efficiency.[2]
-
Potential for Off-Target Reactions: While SPAAC is highly specific, the DBCO group has been reported to react with sulfhydryl groups on cysteine residues, which could lead to non-specific labeling.[3] Pre-treatment of samples with reducing and alkylating agents can mitigate this issue in in vitro settings.[3]
-
Cytotoxicity: While generally considered to have low cytotoxicity at typical working concentrations, high concentrations of mannosamine analogs and the DBCO group itself can potentially impact cell viability and physiology.[4][5] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental setup.
Comparison with a Common Alternative: The Ac4ManNAz/DBCO Two-Step System
A widely used alternative to the direct incorporation of DBCO is a two-step approach utilizing Tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz). In this method, cells are first metabolically labeled with azide groups. Subsequently, a DBCO-functionalized molecule of interest is introduced to react with the surface azides.
| Feature | This compound (Ac4ManNDBCO) | Tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz) + DBCO-probe |
| Labeling Strategy | One-step metabolic incorporation of the DBCO handle. | Two-step: 1) Metabolic incorporation of azide. 2) Reaction with a DBCO-functionalized probe. |
| Incorporation Efficiency | Potentially lower due to the steric bulk of the DBCO group. Direct comparative data is limited. | Generally high, as the azide group is small and well-tolerated by the metabolic machinery.[5] |
| Flexibility | Cells are pre-functionalized with DBCO, ready to react with any azide-modified molecule. | Offers high flexibility as any DBCO-conjugated probe can be used to label the azide-modified cells. |
| Potential for Side Reactions | DBCO can react with thiols, leading to off-target labeling.[3] | The azide group is highly bioorthogonal and generally inert in the cellular environment. |
| Cytotoxicity | Generally low at optimal concentrations.[4] | Ac4ManNAz and DBCO probes generally exhibit low cytotoxicity at working concentrations.[4] |
Experimental Protocols
Below are generalized protocols for metabolic labeling. It is essential to optimize concentrations and incubation times for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cells with this compound
Materials:
-
This compound (Ac4ManNDBCO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNDBCO Stock Solution: Dissolve Ac4ManNDBCO in DMSO to prepare a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Plate cells at an appropriate density in a culture dish or plate and allow them to adhere overnight.
-
Metabolic Labeling:
-
Dilute the Ac4ManNDBCO stock solution in complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the old medium from the cells and replace it with the Ac4ManNDBCO-containing medium.
-
Incubate the cells for 1-3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated Ac4ManNDBCO.
-
Downstream Applications: The cells are now ready for SPAAC ligation with an azide-functionalized molecule of interest.
Protocol 2: SPAAC Ligation of DBCO-Labeled Cells with an Azide-Probe
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-functionalized probe (e.g., Azide-Fluor 488)
-
Complete cell culture medium or PBS
-
DMSO (if the probe is not water-soluble)
Procedure:
-
Prepare Azide-Probe Solution: Dissolve the azide-probe in a suitable solvent (e.g., DMSO or PBS) to prepare a stock solution. Dilute the stock solution in cell culture medium or PBS to the desired final concentration (typically 10-50 µM).
-
Click Reaction:
-
Add the azide-probe solution to the washed DBCO-labeled cells.
-
Incubate for 30-60 minutes at 37°C or room temperature. The reaction is typically fast.
-
-
Washing: Aspirate the probe solution and wash the cells three to five times with PBS to remove any unreacted probe.
-
Analysis: The cells are now labeled and can be analyzed by methods such as fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Alternatives
To better understand the processes and molecules involved, the following diagrams have been generated.
Caption: Metabolic labeling workflow using this compound.
Caption: Comparison of this compound with alternative mannosamine derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Validating Azide Incorporation Post-Ac4ManNAz Treatment: A Comparative Guide
Following metabolic labeling of cells with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), researchers must employ robust validation methods to confirm the successful incorporation of azide (B81097) groups into cellular sialoglycans. This guide provides a comparative overview of the primary validation techniques, focusing on the two main modalities of bioorthogonal click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The fundamental principle of these validation methods involves a two-step process. First, Ac4ManNAz is metabolically processed by cells and the resulting azido-sugar is incorporated into glycoproteins, primarily on the cell surface.[1][2] Second, the azide group serves as a chemical handle for covalent ligation with a detection probe via a click reaction.[1][3] This allows for the visualization and quantification of labeled cells and proteins.
Comparison of Azide Detection Chemistries
The choice between CuAAC and SPAAC is a critical decision point, dictated by the experimental context, particularly the need for biocompatibility versus reaction speed.[4]
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) and an azide.[4][5] |
| Reaction Rate | Generally very fast (second-order rate constants ~1-100 M⁻¹s⁻¹).[4] | Slower than CuAAC; rate is highly dependent on the specific cyclooctyne used.[4] |
| Biocompatibility | Limited for live-cell or in vivo applications due to the cytotoxicity of the copper(I) catalyst.[4][5] Ligands are often required to mitigate toxicity. | Excellent biocompatibility, making it ideal for live-cell imaging and in vivo studies.[4][5] |
| Background | Generally lower background. In a proteomics study, CuAAC resulted in higher accuracy and identified more O-GlcNAc modified proteins than SPAAC.[6][7] | Can exhibit higher background due to potential side reactions of the strained alkyne with thiols (e.g., cysteine residues) in proteins.[6] |
| Probe Type | Requires a terminal alkyne probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore). | Requires a strained cyclooctyne probe (e.g., DBCO-Biotin, DBCO-Cy5).[4][8] |
Quantitative Data Summary
The following table summarizes findings from studies that quantified the efficiency of labeling or the number of identified proteins using different click chemistry approaches after metabolic labeling.
| Analysis Type | Method | Cell Line | Key Quantitative Finding | Reference |
| Proteomics | CuAAC with Biotin-Diazo-Alkyne | A549 | Identified 229 putative O-GlcNAc modified proteins.[6][7] | [6][7] |
| Proteomics | SPAAC with Biotin-DIBO-Alkyne | A549 | Identified 188 putative O-GlcNAc modified proteins, with 114 overlapping with the CuAAC method.[6][7] | [6][7] |
| Flow Cytometry | SPAAC with DBCO-Cy5 | BMDCs | Labeling was concentration-dependent, with ~80% of cells becoming azide+ at 50 µM Ac4ManNAz.[2] | [2] |
| Flow Cytometry | SPAAC with DBCO-Cy5 | A549 | Cells treated with 10 µM Ac4ManNAz showed significant fluorescence intensity, comparable to higher concentrations (20 and 50 µM).[1] | [1] |
| Western Blot | CuAAC with Alkyne-Biotin | Various Colon Cell Lines | A large range of tagged sialoglycoproteins was detected. Relative intensity varied by cell line and incubation time.[9][10] | [9][10] |
Experimental Workflow & Visualization
The general process for validating azide incorporation involves metabolic labeling, a click chemistry reaction with a detectable probe, and downstream analysis.
Caption: Workflow for validating azide incorporation via SPAAC or CuAAC.
Experimental Protocols
Protocol 1: Validation by Flow Cytometry (SPAAC)
This protocol is adapted for analyzing live cells and is ideal for quantifying the percentage of labeled cells in a population.[11]
Materials:
-
Cells cultured with Ac4ManNAz (e.g., 10-50 µM for 1-3 days) and control (DMSO vehicle) cells.[3]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488).
-
FACS Buffer (PBS with 1-2% FBS and 1 mM EDTA).[12]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Gently harvest the Ac4ManNAz-treated and control cells. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells three times with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes) to remove unincorporated azido (B1232118) sugar.[3][13]
-
Bioorthogonal Ligation: Resuspend the cell pellet in a solution containing the DBCO-fluorophore (typically 10-50 µM in PBS or culture medium).[3] Incubate for 30-60 minutes at 37°C, protected from light.[3][12]
-
Final Washes: Wash the cells three times with cold FACS buffer to remove excess fluorophore.[12]
-
Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer, using the appropriate laser and emission filters for your chosen fluorophore.[11] Compare the fluorescence intensity of Ac4ManNAz-treated cells to the control cells.
Protocol 2: Validation by Western Blot (CuAAC)
This protocol is suited for detecting the pool of azide-labeled proteins in a cell lysate.
Materials:
-
Cell lysates from Ac4ManNAz-treated and control cells.
-
Alkyne-PEG4-Biotin.
-
Click buffer components: Potassium phosphate (B84403) (K2HPO4), Copper(II) sulfate (B86663) (CuSO4), BTTAA ligand, and Sodium Ascorbate.[9]
-
SDS-PAGE gels and Western blot equipment.
-
Streptavidin-HRP conjugate.[14]
-
Chemiluminescent substrate.[14]
Procedure:
-
Cell Lysis: Harvest and wash cells as described above, then lyse in a suitable lysis buffer containing protease inhibitors. Determine protein concentration.
-
Click Reaction: In a microtube, combine cell lysate (e.g., 30-50 µg of protein) with 50 µM Alkyne-PEG4-Biotin in a freshly prepared click buffer (e.g., 100 mM K2HPO4, 150 µM CuSO4, 300 µM BTTAA, 2.5 mM sodium ascorbate).[9]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[9]
-
Sample Preparation: Stop the reaction by adding Laemmli buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]
-
Blocking and Probing: Block the membrane (e.g., with 5% BSA or non-fat milk in PBS-T) for 1 hour. Incubate with Streptavidin-HRP conjugate for 1 hour at room temperature.[14]
-
Detection: Wash the membrane thoroughly and incubate with a chemiluminescent substrate.[14] Detect the signal using an imaging system. A smear or distinct bands in the Ac4ManNAz-treated lane, absent in the control lane, confirms the presence of biotinylated (and thus azide-containing) glycoproteins.[10]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Click Chemistry Reagents for In Vivo Applications
For researchers, scientists, and drug development professionals, the ability to perform chemical reactions within a living organism has opened new frontiers in diagnostics, therapeutics, and our fundamental understanding of biology. At the forefront of this revolution is in vivo click chemistry, a set of bioorthogonal reactions that allow for the precise and efficient conjugation of molecules in complex biological environments. This guide provides a comprehensive, data-driven comparison of the leading click chemistry reagents for in vivo use, enabling informed decisions for your specific research needs.
The two dominant classes of copper-free click chemistry used for in vivo applications are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.[1] Both offer high specificity and biocompatibility, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2]
Performance Comparison of In Vivo Click Chemistry Reagents
The selection of a click chemistry reagent for in vivo applications is a critical decision that balances the need for rapid reaction kinetics with the demand for stability and minimal biological interference. The following tables summarize key quantitative data for the most prominent SPAAC and iEDDA reagents.
Table 1: Reaction Kinetics of SPAAC Reagents
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the ring strain of cyclooctyne (B158145) derivatives to accelerate the reaction with azides, forming a stable triazole linkage.[1] The reaction rate can be tuned by modifying the cyclooctyne structure.[1]
| Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | Widely used standard, good balance of reactivity and stability.[3] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.01 - 0.1 | Smaller and potentially less perturbative than DBCO.[1][3] |
| Difluorinated Cyclooctyne (DIFO) | ~0.1 - 0.5 | Enhanced reactivity due to fluorine substitution.[3][4] |
| DIBAC/ADIBO | ~0.3 - 1.0 | Azacyclooctyne derivatives with improved kinetics and solubility. |
Table 2: Reaction Kinetics of iEDDA Reagents
Inverse-Electron-Demand Diels-Alder (iEDDA) reactions involve the rapid cycloaddition of an electron-poor tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1] iEDDA reactions are known for their exceptionally fast kinetics.[1][5]
| Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~1 - 10⁶ | Exceptionally fast kinetics, highly biocompatible.[1][5][6] |
| Norbornene | Tetrazine (Tz) | Variable | Stable and accessible alternative to TCO, though with slower kinetics.[1] |
| Bicyclo[6.1.0]nonyne (BCN) | Tetrazine (Tz) | Variable | Can participate in both SPAAC and iEDDA reactions.[1] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results when comparing the performance of click chemistry reagents in vivo.
Protocol 1: Assessment of Reagent Cytotoxicity
This protocol assesses the effect of click chemistry reagents on cell viability using a standard MTT assay.[3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Click chemistry reagent (e.g., DBCO, BCN, TCO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the click chemistry reagent in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the click chemistry reagent.
-
Incubate the cells for a period relevant to the intended in vivo experiment (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Protein Labeling
This protocol describes the labeling of a purified protein containing a bioorthogonal handle.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Complementary click chemistry reagent functionalized with a reporter (e.g., DBCO-dye, TCO-biotin)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a solution of the modified protein at a known concentration.
-
Add the functionalized click chemistry reagent to the protein solution. A 2-5 fold molar excess of the reagent is commonly used.[7]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7] Some reactions may proceed faster at 37°C.[7]
-
Purify the labeled protein from the unreacted reagent using a suitable method.
-
Characterize the resulting conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm labeling.
Protocol 3: Cell Surface Labeling and Imaging
This protocol quantifies the efficiency of cell surface labeling using fluorescently tagged click chemistry reagents.[1]
Materials:
-
Cells metabolically labeled with an azide (B81097) or alkyne sugar
-
Fluorescently tagged click chemistry reagent (e.g., DBCO-FITC, TCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest metabolically labeled cells and wash them with PBS.
-
Resuspend the cells in a suitable buffer, such as 1% BSA in PBS.[1]
-
Add the fluorescently tagged click chemistry reagent to the cell suspension at a predetermined concentration.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove unreacted reagent.
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the label.
Visualizing Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows and relationships in click chemistry applications.
Caption: General workflow for in vivo click chemistry applications.
References
assessing the impact of the tetraacetyl group on mannosamine uptake
For researchers, scientists, and drug development professionals, understanding the cellular uptake and metabolic fate of mannosamine (B8667444) analogs is critical for applications ranging from metabolic glycoengineering to therapeutic development. This guide provides a comparative analysis of mannosamine and its tetraacetylated derivative, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), focusing on the impact of the tetraacetyl group on cellular uptake and subsequent metabolic incorporation.
The addition of tetraacetyl groups to mannosamine significantly enhances its cellular uptake and metabolic efficiency. Per-O-acetylated analogs like Ac4ManNAz are favored for metabolic labeling due to their increased hydrophobicity, which facilitates passive diffusion across the cell membrane.[1] This improved permeability allows for the use of much lower concentrations of Ac4ManNAz (typically 20-100 µM) compared to its non-acetylated counterpart, ManNAz (around 500 µM), to achieve effective intracellular delivery.[1]
Comparative Analysis of Metabolic Incorporation
One study demonstrated that in HEK293 and HeLa cells, Ac4ManNAz resulted in a stronger labeling of glycoproteins compared to ManNAz when used at significantly lower concentrations.[1] Furthermore, the development of other acylated mannosamine analogs, such as a butanoylated version, has shown even greater efficiency, labeling cellular sialoglycans at concentrations 3 to 5-fold lower than Ac4ManNAz, further highlighting the advantage of acylation for cellular delivery.[2]
| Compound | Typical Working Concentration | Relative Glycoprotein (B1211001) Labeling | Cell Line Examples |
| ManNAz | 500 µM[1] | Lower | HEK293, HeLa, HT29, HCT116[1] |
| Ac4ManNAz | 20-100 µM [1] | Higher | HEK293, HeLa, HT29, HCT116 [1] |
Table 1: Comparison of typical working concentrations and relative glycoprotein labeling efficiency of ManNAz and Ac4ManNAz.
It is important to note that the efficiency of metabolic incorporation can be cell-line dependent.[1] While HEK293 and HeLa cells efficiently metabolize both analogs, colon cell lines like HT29 and HCT116 show more varied results.[1]
Experimental Protocols
To quantitatively assess the cellular uptake of mannosamine analogs, researchers can adapt established methods for measuring the uptake of other small molecules like glucose. Two common approaches are radiolabeled substrate uptake assays and flow cytometry-based assays using fluorescently labeled analogs.
Radiolabeled Substrate Uptake Assay
This method provides a direct measure of substrate transport into the cell.
Materials:
-
Radiolabeled Ac4ManNAz or ManNAz (e.g., with ³H or ¹⁴C)
-
Cell culture of interest
-
96-well plates
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Inhibitors for defining non-specific uptake (optional)
Protocol:
-
Seed cells in a 96-well plate and culture until they reach near confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells with the assay buffer.
-
Add the assay buffer to each well. For measuring non-specific uptake, add a competing compound or inhibitor 30 minutes prior to the radiolabeled substrate.
-
Initiate the uptake by adding the radiolabeled Ac4ManNAz or ManNAz to each well at the desired concentration.
-
Incubate the plate for a predetermined time interval with gentle agitation at 37°C.
-
Stop the incubation by rapidly washing the cells with ice-cold PBS to remove the extracellular radiolabeled substrate.
-
Lyse the cells and add a scintillation cocktail to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the uptake rate, typically expressed as moles of substrate per milligram of protein per minute.
Flow Cytometry-Based Uptake Assay
This method is suitable for high-throughput screening and provides data on a single-cell level.
Materials:
-
Fluorescently labeled Ac4ManNAz or ManNAz (e.g., conjugated to a fluorophore like FITC or Cy5)
-
Cell culture of interest
-
Flow cytometry tubes or plates
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells, then resuspend them in FACS buffer at a known concentration.
-
Add the fluorescently labeled Ac4ManNAz or ManNAz to the cell suspension at the desired concentration.
-
Incubate the cells for a specific time at 37°C, protected from light.
-
Stop the uptake by adding ice-cold FACS buffer and centrifuging the cells at a low speed.
-
Wash the cells with ice-cold FACS buffer to remove any unbound fluorescent substrate.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of substrate taken up.
Visualizations
Metabolic Pathway of Ac4ManNAz
Caption: Metabolic pathway of Ac4ManNAz to sialic acid.
Experimental Workflow for Uptake Assay
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBCO-Tetraacetyl Mannosamine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing DBCO-Tetraacetyl mannosamine (B8667444) in their work, ensuring its safe and compliant disposal is a critical aspect of laboratory management. This guide provides a detailed, procedural framework for the proper handling and disposal of this compound, prioritizing personnel safety and environmental responsibility.
DBCO-Tetraacetyl mannosamine is a valuable reagent in bioconjugation and click chemistry.[1][2] Its dibenzocyclooctyne (DBCO) group's reactivity, essential for its scientific application, also necessitates careful deactivation before disposal. The following procedures are designed to mitigate risks associated with its handling and disposal.
Immediate Safety and Handling Precautions
Prior to initiating any disposal protocol, adherence to strict safety measures is paramount. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a chemical of unknown toxicity.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from potential splashes of the chemical. |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact with the reagent. |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any potential vapors or aerosols.[3] |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound involves the chemical inactivation of its reactive DBCO group prior to its collection as hazardous waste.
Part 1: Chemical Inactivation (Quenching)
This procedure should be performed in a chemical fume hood.
Experimental Protocol for Inactivation:
-
Preparation of the Reagent:
-
For unused or expired solid this compound, dissolve it in a minimal amount of a compatible solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
For solutions of this compound (e.g., leftover reaction mixtures), you can proceed directly with the inactivation steps.
-
-
Quenching the DBCO Group:
-
Prepare a quenching solution of sodium azide (B81097) (NaN₃) in water or an appropriate buffer (e.g., PBS) at a concentration of approximately 100 mM.
-
Add the sodium azide solution to the this compound solution to achieve a final concentration that is in significant molar excess (e.g., 10 to 50-fold) over the initial amount of the DBCO reagent.[4]
-
Gently mix the solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature to ensure the complete reaction of the DBCO group to form a stable triazole.[4] The reaction can be left for a longer duration (e.g., overnight at 4°C) to ensure completion.
-
Part 2: Waste Segregation and Disposal
Following the chemical inactivation, the resulting waste must be segregated and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.
A. Inactivated Liquid Waste:
-
Collection: Transfer the neutralized solution, which now contains the inactivated triazole product, into a designated hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all its components, including the solvent (e.g., DMSO, DMF), buffer solutions, sodium azide, and the inactivated this compound product.
-
Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel. Do not pour the inactivated solution down the drain.
B. Contaminated Solid Waste:
-
Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
-
Labeling: Label the solid waste container as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Disposal: Store the solid waste container in a designated area for pickup by your institution's EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling DBCO-Tetraacetyl Mannosamine
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with DBCO-Tetraacetyl mannosamine (B8667444). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
DBCO-Tetraacetyl mannosamine is an organic compound utilized in biological research for chemical alteration and modification, particularly in labeling and purifying glycoproteins and other biomolecules.[1][2][3] It is a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] While specific toxicological properties are not extensively detailed in publicly available sources, it is imperative to treat this and all laboratory chemicals with a high degree of caution.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from splashes and aerosols.[5] |
| Hand Protection | Nitrile Gloves | ASTM D6978 or equivalent | Provides a barrier against skin contact. Two pairs may be worn for added protection. |
| Body Protection | Laboratory Coat | Polyethylene-coated | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | Fume Hood | N/A | Use when handling the solid compound or preparing solutions to minimize inhalation of particulates. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound minimizes risks and ensures experimental integrity.
1. Preparation and Precaution:
-
Before handling, ensure you are familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Work within a designated and properly functioning chemical fume hood, especially when handling the powdered form of the reagent.
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.[5]
-
Ensure all containers are clearly and accurately labeled.[5]
2. Weighing and Solution Preparation:
-
When weighing the solid compound, use an analytical balance inside a fume hood to avoid inhaling any airborne particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed this compound. Cap the vial and vortex or sonicate until fully dissolved.
3. Experimental Use:
-
When adding the reagent to your reaction, use calibrated micropipettes to ensure accuracy and minimize splashes.
-
Keep all containers sealed when not in use to prevent evaporation and contamination.[5]
-
Avoid direct contact with skin, eyes, and clothing. If contact occurs, immediately follow first aid measures.[4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled hazardous waste bottle. Do not pour chemical waste down the drain.[5]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
